molecular formula C26H31BrN8O B1683879 CCT 137690 CAS No. 1095382-05-0

CCT 137690

Cat. No.: B1683879
CAS No.: 1095382-05-0
M. Wt: 551.5 g/mol
InChI Key: GFLQCBTXTRCREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

highly selective inhibitor of aurora kinases A and B

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648898
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095382-05-0
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CCT137690 Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CCT137690, a potent and selective Aurora kinase inhibitor, in cancer cells. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

CCT137690 is an orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a pan-inhibitor of Aurora kinases, with low nanomolar efficacy against Aurora A, B, and C.[1][2][3][4] The Aurora kinase family plays a critical role in the regulation of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][4][5] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them a compelling target for anti-cancer therapies.[2][5]

The primary anti-cancer effects of CCT137690 stem from its inhibition of Aurora A and Aurora B.[1][2] This inhibition disrupts normal mitotic progression, leading to a cascade of cellular events that culminate in apoptosis.[1][2][6] Specifically, exposure of cancer cells to CCT137690 results in multipolar spindle formation, chromosome misalignment, and a failure of cytokinesis, leading to the accumulation of polyploid cells (containing ≥4N DNA content).[1][2][6] This aberrant mitosis ultimately triggers apoptotic cell death.[1][6]

Quantitative Data: Potency and Anti-Proliferative Activity

CCT137690 demonstrates potent inhibitory activity against Aurora kinases and exhibits broad anti-proliferative effects across a range of human cancer cell lines.

Biochemical Inhibition of Aurora Kinases
KinaseIC50 (nM)
Aurora A15
Aurora B25
Aurora C19

Source:[3][4][7]

Anti-Proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
SW620Colon Carcinoma0.30
A2780Ovarian Cancer0.14
HCT116Colon CancerNot explicitly stated, but induces polyploidy at 0.5-1 µM
HeLaCervical CancerNot explicitly stated, but induces multipolar spindles at 0.5-1 µM
KELLYNeuroblastoma (MYCN-amplified)More sensitive than low-MYCN lines
SH-SY5YNeuroblastoma (MYCN-amplified)More sensitive than low-MYCN lines
IMR32Neuroblastoma (MYCN-amplified)More sensitive than low-MYCN lines
SHEP (with exogenous MYCN)Neuroblastoma (MYCN-amplified)More sensitive than low-MYCN lines
SK-N-SHNeuroblastoma (low MYCN)Less sensitive
SHEPNeuroblastoma (low MYCN)Less sensitive
ORL-48Oral Cancer0.81
ORL-115Oral Cancer0.84
SW-48Colorectal Cancer0.157
SW-620Colorectal Cancer0.430

Source:[1][3][4][6][7][8][9]

Key Signaling Pathways and Molecular Effects

CCT137690 modulates several critical signaling pathways in cancer cells, primarily through its inhibition of Aurora kinases A and B.

Inhibition of Aurora A and Downregulation of MYCN

A key mechanism of CCT137690 in neuroblastoma is its ability to downregulate the MYCN oncoprotein.[1][2] Aurora A kinase physically interacts with and stabilizes MYCN, protecting it from proteasomal degradation.[1] By inhibiting Aurora A, CCT137690 disrupts this interaction, leading to decreased MYCN protein levels.[1] This is particularly effective in cancer cells with MYCN gene amplification.[1][2]

G CCT137690 CCT137690 Aurora_A Aurora_A CCT137690->Aurora_A Inhibits MYCN MYCN Aurora_A->MYCN Stabilizes Proteasomal_Degradation Proteasomal_Degradation MYCN->Proteasomal_Degradation Inhibits Cell_Proliferation Cell_Proliferation MYCN->Cell_Proliferation Promotes G CCT137690 CCT137690 Aurora_B Aurora_B CCT137690->Aurora_B Inhibits Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylates Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates pHH3_S10 Phospho-Histone H3 (S10) Histone_H3->pHH3_S10 Chromosome_Segregation Chromosome_Segregation pHH3_S10->Chromosome_Segregation Regulates G CCT137690 CCT137690 Mitotic_Catastrophe Mitotic_Catastrophe CCT137690->Mitotic_Catastrophe Induces Aurora_B Aurora_B CCT137690->Aurora_B Inhibits p53 p53 Mitotic_Catastrophe->p53 Activates p21 p21 p53->p21 Induces BAX BAX p53->BAX Induces Apoptosis Apoptosis BAX->Apoptosis Promotes PARP_Cleavage PARP_Cleavage Apoptosis->PARP_Cleavage Results in Survivin Survivin Aurora_B->Survivin Regulates Survivin->Apoptosis Inhibits G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation cluster_2 Mechanism Elucidation Cell_Culture Cancer Cell Line Culture Treatment Treat with CCT137690 Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blotting Treatment->Western_Blot IF Immunofluorescence Treatment->IF GI50_Calc Calculate GI50 Viability->GI50_Calc Cell_Cycle_Analysis Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Analysis Protein_Expression Quantify Protein Levels Western_Blot->Protein_Expression Phenotype_Analysis Observe Cellular Phenotype IF->Phenotype_Analysis MoA Determine Mechanism of Action GI50_Calc->MoA Cell_Cycle_Analysis->MoA Protein_Expression->MoA Phenotype_Analysis->MoA

References

The Therapeutic Potential of CCT137690: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent pan-Aurora kinase inhibitor, CCT137690, exploring its mechanism of action, preclinical efficacy, and future therapeutic prospects in oncology.

CCT137690 is a highly selective and orally bioavailable small molecule inhibitor targeting the Aurora kinase family (Aurora A, B, and C) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This dual inhibitory activity positions CCT137690 as a promising therapeutic candidate for a range of malignancies, particularly those driven by Aurora kinase overexpression or FLT3 mutations. This technical guide provides a comprehensive overview of the preclinical data on CCT137690, including its inhibitory activity, cellular effects, and in vivo efficacy, intended for researchers and drug development professionals.

Mechanism of Action

CCT137690 exerts its anti-cancer effects primarily through the inhibition of Aurora kinases, which are key regulators of mitosis. By binding to the ATP-binding pocket of these kinases, CCT137690 disrupts critical mitotic events, leading to cell cycle arrest and apoptosis.[3] Additionally, its potent inhibition of mutant FLT3, particularly the internal tandem duplication (ITD) mutation, makes it a targeted agent for acute myeloid leukemia (AML).[1][4]

The downstream effects of CCT137690 inhibition include:

  • Inhibition of Histone H3 Phosphorylation: A direct substrate of Aurora B, the inhibition of histone H3 phosphorylation is a key biomarker of CCT137690 activity.[2][5]

  • Downregulation of MYCN: In neuroblastoma, CCT137690 has been shown to decrease the protein expression of the MYCN oncogene, a critical driver of this pediatric cancer.[5]

  • Induction of Apoptosis: Prolonged exposure to CCT137690 leads to the cleavage of PARP and the induction of apoptosis in various cancer cell lines.[5][6]

  • Induction of Polyploidy: Inhibition of Aurora B kinase by CCT137690 disrupts cytokinesis, resulting in the formation of polyploid cells.[5][6]

The following diagram illustrates the primary signaling pathways targeted by CCT137690.

CCT137690_Mechanism_of_Action CCT137690 Mechanism of Action cluster_aurora Aurora Kinase Inhibition cluster_flt3 FLT3 Inhibition CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits FLT3 FLT3-ITD CCT137690->FLT3 Inhibits TACC3 p-TACC3 AuroraA->TACC3 Phosphorylates MYCN MYCN Stability AuroraA->MYCN Stabilizes Spindle Mitotic Spindle Formation AuroraA->Spindle Regulates HistoneH3 p-Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Apoptosis_Aurora Apoptosis Spindle->Apoptosis_Aurora Disruption leads to Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to STAT5 p-STAT5 FLT3->STAT5 Activates MAPK p-MAPK FLT3->MAPK Activates Proliferation Cell Proliferation STAT5->Proliferation MAPK->Proliferation Apoptosis_FLT3 Apoptosis Proliferation->Apoptosis_FLT3 Inhibition induces

Caption: CCT137690 signaling pathways.

Quantitative Analysis of In Vitro Activity

CCT137690 has demonstrated potent inhibitory activity against Aurora kinases and FLT3 in biochemical assays, as well as significant anti-proliferative effects across a broad range of cancer cell lines.

Table 1: Biochemical Inhibitory Activity of CCT137690
TargetIC50 (nM)
Aurora A15
Aurora B25
Aurora C19
FLT3<50

Data sourced from multiple preclinical studies.[3]

Table 2: Anti-proliferative Activity (GI50) of CCT137690 in Cancer Cell Lines
Cancer TypeCell LineGI50 (µM)
Neuroblastoma KELLY0.33
IMR320.38
SH-SY5Y0.92
SK-N-SH4.93
SHEP9.21
Colorectal Cancer SW6200.3
Ovarian Cancer A27800.14
Oral Cancer ORL-480.81
ORL-1150.84
Acute Myeloid Leukemia MV-4-11<0.05
MOLM-13<0.05
Breast Cancer MCF-74.5
MDA-MB-2317.27

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from various preclinical publications.[1][5][7]

Preclinical In Vivo Efficacy

The therapeutic potential of CCT137690 has been evaluated in several preclinical animal models, demonstrating significant anti-tumor activity.

Table 3: Summary of In Vivo Studies
Cancer ModelAnimal ModelDosing RegimenOutcome
MYCN-Amplified NeuroblastomaTH-MYCN Transgenic Mice100 mg/kg, oral gavage, twice daily for 10 daysSignificant tumor growth inhibition
Colorectal Cancer XenograftNude mice with SW620 xenografts75 mg/kgDecreased tumor growth
FLT3-ITD+ AML XenograftAthymic mice with MOLM-13 xenograftsOral administrationPotent inhibition of tumor growth

Data from preclinical in vivo studies.[1][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of CCT137690.

Aurora Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of CCT137690 against Aurora kinases.

Kinase_Assay_Workflow Aurora Kinase Inhibition Assay Workflow start Start plate_prep Prepare 384-well plates start->plate_prep add_compound Add serial dilutions of CCT137690 plate_prep->add_compound add_master_mix Add master mix (buffer, ATP, substrate) add_compound->add_master_mix add_enzyme Add Aurora kinase enzyme add_master_mix->add_enzyme incubate Incubate at room temperature add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction read_plate Read plate (e.g., scintillation counter) stop_reaction->read_plate analyze_data Analyze data to determine IC50 read_plate->analyze_data end End analyze_data->end MTT_Assay_Workflow MTT Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_compound Add serial dilutions of CCT137690 seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_gi50 Calculate GI50 values read_absorbance->calculate_gi50 end End calculate_gi50->end

References

CCT137690: A Potent and Selective Chemical Probe for Aurora Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CCT137690, a highly selective and orally bioavailable small molecule inhibitor of the Aurora kinase family. CCT137690 serves as a valuable chemical probe for elucidating the multifaceted roles of Aurora kinases in mitotic progression and oncogenesis. This document details its biochemical and cellular activity, selectivity profile, and its application in preclinical cancer models, supported by structured data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Aurora Kinases and CCT137690

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases, particularly Aurora A and Aurora B, is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][3] This has established them as attractive targets for the development of novel anticancer therapies.[1][3]

CCT137690 is an imidazo[4,5-b]pyridine derivative that acts as a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[1][4] Its high selectivity and oral bioavailability make it an excellent tool for both in vitro and in vivo studies aimed at understanding and targeting Aurora kinase signaling in cancer.[1][5]

Biochemical and Cellular Activity

CCT137690 demonstrates low nanomolar inhibitory activity against Aurora kinases in biochemical assays and exhibits potent anti-proliferative effects across a diverse panel of human tumor cell lines.[1][6]

Table 1: Biochemical Inhibitory Activity of CCT137690
KinaseIC50 (nM)
Aurora A15
Aurora B25
Aurora C19
FLT32.5

Data sourced from multiple studies.[2][5][6]

Table 2: Anti-proliferative Activity of CCT137690 in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
SW620Colon Carcinoma0.3
A2780Ovarian Cancer0.14
HCT116Colon CarcinomaNot specified
HeLaCervical CancerNot specified
KELLYNeuroblastomaNot specified
ORL-48Oral Cancer0.81
ORL-115Oral Cancer0.84

GI50 values represent the concentration required to inhibit cell growth by 50%.[6][7]

Selectivity Profile

While being a potent pan-Aurora kinase inhibitor, CCT137690 also exhibits inhibitory activity against other kinases at higher concentrations. A kinase panel screen revealed that at a concentration of 1 µM, CCT137690 inhibited the activity of FLT3, FGFR1, and VEGFR by over 80%.[2][5] It shows minimal activity against a panel of major cytochrome P450 isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP3A4), with IC50 values greater than 10 µM.[6] However, it is a moderate inhibitor of the hERG ion channel with an IC50 of 3.0 µM.[6]

Mechanism of Action

CCT137690 exerts its anti-tumor effects by disrupting the normal mitotic functions regulated by Aurora kinases.

Cellular Phenotypes:
  • Inhibition of Histone H3 Phosphorylation: CCT137690 effectively inhibits the phosphorylation of histone H3 at Serine 10, a key substrate of Aurora B, in a dose-dependent manner.[5][6]

  • Inhibition of Aurora A Autophosphorylation: The inhibitor blocks the autophosphorylation of Aurora A at Threonine 288.[6][7]

  • Induction of Polyploidy: Treatment with CCT137690 leads to a failure of cytokinesis, resulting in the accumulation of cells with 4N, 8N, and even 16N DNA content.[5][7]

  • Mitotic Aberrations: Continuous exposure to the compound causes multipolar spindle formation and chromosome misalignment.[1][5][7]

  • Induction of Apoptosis: The disruption of mitosis ultimately leads to programmed cell death (apoptosis), as evidenced by PARP cleavage and the induction of p53, p21, and BAX.[1][5]

  • Downregulation of MYCN: In MYCN-amplified neuroblastoma cells, CCT137690 treatment leads to a decrease in MYCN protein expression.[1][5]

G cluster_0 CCT137690 Mechanism of Action CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA inhibits AuroraB Aurora B CCT137690->AuroraB inhibits TACC3 TACC3 Phosphorylation (pTACC3) CCT137690->TACC3 H3 Histone H3 Phosphorylation (pHH3) CCT137690->H3 Spindle Multipolar Spindle Formation CCT137690->Spindle induces Misalignment Chromosome Misalignment CCT137690->Misalignment induces Polyploidy Polyploidy (≥4N DNA) CCT137690->Polyploidy induces Apoptosis Apoptosis CCT137690->Apoptosis induces MYCN MYCN Downregulation CCT137690->MYCN induces AuroraA->TACC3 regulates AuroraB->H3 regulates

Caption: Mechanism of action of CCT137690.

In Vivo Efficacy

CCT137690 is orally bioavailable and has demonstrated significant anti-tumor activity in various preclinical xenograft models with no significant toxicity as determined by body weight loss.[6]

  • Colon Carcinoma: CCT137690 inhibits the growth of SW620 colon carcinoma xenografts.[6]

  • Neuroblastoma: In a transgenic mouse model of MYCN-driven neuroblastoma, CCT137690 significantly inhibits tumor growth.[1][5]

  • Acute Myeloid Leukemia (AML): The compound potently inhibits the growth of subcutaneous MOLM-13 xenografts in FLT3-ITD-positive AML.[5][6]

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to determine the anti-proliferative effects of CCT137690 on cancer cell lines.

G cluster_1 MTT Assay Workflow start Start plate_cells Plate cells in 96-well plates (e.g., 2.5 x 10^3 cells/well) start->plate_cells treat Treat with CCT137690 (0-50 µM) for 72 hours plate_cells->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell proliferation assay.

Methodology:

  • Cells (e.g., SW620, A2780) are seeded in 96-well plates at a density of 2,500 cells per well.[6]

  • The cells are then treated with a range of CCT137690 concentrations (typically 0 to 50 µM) for 72 hours.[6]

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CCT137690 on cell cycle distribution.

G cluster_2 Cell Cycle Analysis Workflow start Start treat_cells Treat cells with CCT137690 start->treat_cells collect_cells Collect cells by trypsinization treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells fix_cells Fix with cold 70% ethanol wash_cells->fix_cells stain_cells Stain with Propidium (B1200493) Iodide and RNase A fix_cells->stain_cells analyze Analyze by Flow Cytometry stain_cells->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cells are treated with the desired concentrations of CCT137690 for specified time points (e.g., 24, 48, 72 hours).[7]

  • Following treatment, both adherent and suspended cells are collected by trypsinization and washed with PBS.[8]

  • Cells are fixed in ice-cold 70% ethanol.[7]

  • The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C.[7][8]

  • The DNA content of the cells is analyzed using a flow cytometer.[7]

Western Blotting for Phospho-protein Analysis

This protocol is used to determine the inhibition of Aurora kinase substrate phosphorylation.

Methodology:

  • Cells are treated with various concentrations of CCT137690 for a specified duration (e.g., 2 hours).[5]

  • For analyzing Aurora B activity, cells can be arrested in mitosis using an agent like nocodazole (B1683961) prior to inhibitor treatment to enrich for the mitotic population.[7]

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated substrates (e.g., phospho-Histone H3 (Ser10), phospho-Aurora A (Thr288)) and total protein controls.

  • After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate.

Conclusion

CCT137690 is a potent and selective pan-Aurora kinase inhibitor that has proven to be an invaluable tool for cancer research. Its well-characterized biochemical and cellular activities, coupled with its oral bioavailability and in vivo efficacy, make it a robust chemical probe for investigating the therapeutic potential of Aurora kinase inhibition. The detailed methodologies and data presented in this guide are intended to facilitate its effective use in both basic research and drug development settings.

References

CCT137690: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT137690 is a potent, orally bioavailable, small-molecule inhibitor of the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of mitosis.[1][2][3][4] As overexpression of Aurora kinases is a common feature in a wide range of human cancers, they represent attractive targets for anticancer drug development. CCT137690, an imidazo[4,5-b]pyridine derivative, has demonstrated significant anti-proliferative activity in numerous cancer cell lines and in vivo tumor models.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of CCT137690, including detailed experimental protocols and a summary of its biological activity.

Discovery and Rationale

The discovery of CCT137690 was the result of a lead optimization program aimed at identifying potent and selective inhibitors of Aurora kinases with favorable drug-like properties.[1] The imidazo[4,5-b]pyridine scaffold was identified as a promising starting point for the development of ATP-competitive inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers focused on modifying substituents at various positions of the core structure to enhance potency, selectivity, and pharmacokinetic properties. This effort led to the identification of CCT137690 as a clinical candidate with potent pan-Aurora kinase inhibition and desirable oral bioavailability.[1]

Synthesis of CCT137690

The synthesis of CCT137690 is a multi-step process involving the construction of the core imidazo[4,5-b]pyridine ring system followed by the introduction of key side chains. While the precise, step-by-step industrial synthesis protocol is proprietary, the general synthetic strategy for related imidazo[4,5-b]pyridine derivatives has been described in the scientific literature. A plausible synthetic route is outlined below, based on established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Core

A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine derivative with an appropriate aldehyde or carboxylic acid.

  • Step 1: Diamination of Pyridine Ring. A substituted 2-chloro-3-nitropyridine (B167233) is reacted with a primary amine to introduce the first amino group via nucleophilic aromatic substitution.

  • Step 2: Reduction of the Nitro Group. The nitro group of the resulting amino-nitropyridine is reduced to a second amino group, typically using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation, to yield a 2,3-diaminopyridine (B105623) intermediate.

  • Step 3: Cyclization to form the Imidazole Ring. The 2,3-diaminopyridine is then cyclized by reacting with a suitable aldehyde or carboxylic acid derivative in the presence of an oxidizing agent or under dehydrating conditions to form the fused imidazo[4,5-b]pyridine ring system.

Further synthetic steps would involve the introduction of the specific side chains present in CCT137690 through standard cross-coupling reactions and other functional group manipulations.

Biological Activity and Mechanism of Action

CCT137690 is a potent inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[1] Its mechanism of action is through competitive binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their downstream substrates.

Kinase Inhibition Profile

The inhibitory activity of CCT137690 against the Aurora kinases and other off-target kinases has been determined through biochemical assays.

Kinase TargetIC50 (nM)Reference
Aurora A15[1]
Aurora B25[1]
Aurora C19[1]
FLT32.5[1]
FGFR1>80% inhibition at 1µM[1]
VEGFR>80% inhibition at 1µM[1]
Cellular Activity

CCT137690 exhibits potent anti-proliferative activity against a broad range of human cancer cell lines. The growth inhibitory effects are measured by the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Cell LineCancer TypeGI50 (µM)Reference
HCT116Colon Carcinoma0.005 - 0.47[1]
HeLaCervical Cancer0.005 - 0.47[1]
A2780Ovarian Carcinoma0.14[7]
SW620Colon Carcinoma0.30[7]
ORL-48Oral Cancer0.81[8]
ORL-115Oral Cancer0.84[8]
KELLYNeuroblastoma (MYCN-amplified)More sensitive[1][9]
NB(9)Neuroblastoma (MYCN-amplified)More sensitive[1]
Downstream Signaling and Cellular Phenotypes

Inhibition of Aurora kinases by CCT137690 leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and apoptosis.

dot

CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits TACC3 p-TACC3 (S558)↓ AuroraA->TACC3 Phosphorylates MYCN MYCN Stabilization↓ (in MYCN-amplified cells) AuroraA->MYCN Stabilizes HistoneH3 p-Histone H3 (S10)↓ AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis Failure AuroraB->Cytokinesis Spindle Aberrant Mitotic Spindles (Multipolar/Monopolar) TACC3->Spindle Segregation Chromosome Mis-segregation HistoneH3->Segregation Polyploidy Polyploidy (≥4N DNA) Spindle->Polyploidy Segregation->Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis GSK3b p-GSK3β↓ MYCN->GSK3b

Cellular Mechanism of Action of CCT137690.

As depicted in the signaling pathway, CCT137690 inhibits Aurora A and B kinases.[1] This leads to a decrease in the phosphorylation of their respective substrates, TACC3 (transforming acidic coiled-coil containing protein 3) at serine 558 and histone H3 at serine 10.[1][10] The inhibition of these phosphorylation events disrupts critical mitotic processes, resulting in aberrant mitotic spindle formation, chromosome mis-segregation, and cytokinesis failure.[1][8] These mitotic defects lead to the accumulation of cells with a DNA content of 4N or greater (polyploidy), which ultimately triggers programmed cell death (apoptosis).[1][4][8] In neuroblastoma cells with MYCN amplification, CCT137690 has the additional effect of downregulating MYCN protein levels and reducing the phosphorylation of GSK3β.[1][9]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of CCT137690.

Aurora Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of CCT137690 on the enzymatic activity of purified Aurora kinases.

  • Principle: A radioactive filter binding assay is a common method. The kinase reaction is performed in the presence of a substrate (e.g., myelin basic protein for Aurora B), [³³P]-ATP, and the test compound. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified to determine the extent of kinase inhibition.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

    • Add the test compound (CCT137690) at various concentrations to the wells of a microtiter plate.

    • Add the purified Aurora kinase enzyme and the specific substrate to the wells.

    • Initiate the reaction by adding [³³P]-ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

dot

Start Prepare Reaction Mixture (Buffer, Kinase, Substrate, CCT137690) Initiate Initiate Reaction (Add [³³P]-ATP) Start->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Add Phosphoric Acid) Incubate->Stop Filter Transfer to Filter Plate Stop->Filter Wash Wash to Remove Unincorporated [³³P]-ATP Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Workflow for a Radioactive Aurora Kinase Inhibition Assay.
Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of CCT137690 on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

  • Protocol:

    • Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a predetermined density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.[4]

    • Treat the cells with a range of concentrations of CCT137690 and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[4]

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of CCT137690 and determine the GI50 value.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated Aurora kinases and their substrates, in cells treated with CCT137690.

  • Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10)), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.

  • Protocol:

    • Treat cells with CCT137690 for the desired time and at the appropriate concentrations.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

In Vivo Efficacy

The antitumor activity of CCT137690 has been evaluated in various preclinical in vivo models. In a transgenic mouse model of MYCN-amplified neuroblastoma, oral administration of CCT137690 significantly inhibited tumor growth.[1] Similarly, in a human colon carcinoma (SW620) xenograft model, CCT137690 demonstrated dose-dependent tumor growth inhibition.[7]

Conclusion

CCT137690 is a potent and orally bioavailable pan-Aurora kinase inhibitor with a well-characterized mechanism of action. Its ability to induce mitotic catastrophe and apoptosis in a wide range of cancer cell lines, coupled with its in vivo efficacy, highlights its potential as a therapeutic agent for the treatment of various malignancies, particularly those with MYCN amplification. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on Aurora kinase inhibitors and related anticancer therapies.

References

CCT137690: A Technical Guide to its Role in the Inhibition of Mitotic Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of CCT137690, a potent and selective pan-Aurora kinase inhibitor, on mitotic progression. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

CCT137690 is an orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a potent inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases are key regulators of mitosis, and their dysregulation is frequently observed in various human cancers.[2][3] CCT137690 has demonstrated significant antiproliferative activity across a wide range of human tumor cell lines, making it a subject of considerable interest in preclinical cancer research.[1][4] This document provides a detailed overview of its mechanism of action, its profound effects on mitotic progression, and the downstream cellular consequences.

Mechanism of Action: Pan-Aurora Kinase Inhibition

CCT137690 exerts its biological effects through the direct inhibition of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of these enzymes, it prevents their catalytic activity, thereby disrupting the phosphorylation of their downstream substrates that are critical for the orderly execution of mitosis.

Table 1: Biochemical Inhibitory Activity of CCT137690 against Aurora Kinases
KinaseIC50 (µmol/L)
Aurora A0.015
Aurora B0.025
Aurora C0.019

Data sourced from a biochemical assay.[1]

Mechanism of Action of CCT137690 CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits AuroraC Aurora C CCT137690->AuroraC Inhibits MitoticEvents Mitotic Progression AuroraA->MitoticEvents AuroraB->MitoticEvents AuroraC->MitoticEvents

Caption: CCT137690 inhibits Aurora kinases, disrupting mitotic progression.

Disruption of Mitotic Progression and its Consequences

The inhibition of Aurora kinases by CCT137690 leads to a cascade of mitotic failures, resulting in distinct cellular phenotypes. These aberrations are a direct consequence of the disruption of critical mitotic processes such as centrosome separation, spindle assembly, chromosome alignment, and cytokinesis.

Key Mitotic Aberrations Induced by CCT137690:
  • Polyploidy: Inhibition of Aurora B, which is essential for cytokinesis, leads to endoreduplication and the accumulation of cells with 4N, 8N, and even 16N DNA content.[1][4]

  • Multipolar Spindle Formation: Treatment with CCT137690 results in the formation of abnormal mitotic spindles with multiple poles, a phenotype consistent with the disruption of centrosome function regulated by Aurora A.[1][4]

  • Chromosome Misalignment: The inhibitor causes improper attachment of chromosomes to the mitotic spindle, preventing their correct alignment at the metaphase plate.[4]

  • Apoptosis: The accumulation of severe mitotic errors, a state known as mitotic catastrophe, ultimately triggers programmed cell death.[1][4]

Table 2: Antiproliferative Activity of CCT137690 in Human Tumor Cell Lines
Cell LineTissue of OriginGI50 (µmol/L)
SW48Colon0.005
T84Colon0.14
HeLaCervix0.14
SW620Colon0.15
Ls174TColon0.16
SW403Colon0.18
SW948Colon0.19
HCT116Colon0.22
DLD1Colon0.26
KELLYNeuroblastoma0.33
A2780Ovary0.35
Colo320Colon0.36
IMR32Neuroblastoma0.38
PC/JW2Colon0.45
LOVOColon0.47
ORL-48Oral0.81
ORL-115Oral0.84
SH-SY5YNeuroblastoma0.92
SK-N-SHNeuroblastoma4.93
SHEPNeuroblastoma9.21

GI50 values represent the concentration required to inhibit cell growth by 50% as measured by a 3-day MTT assay.[1][4]

Impact on Downstream Signaling Pathways

CCT137690's inhibition of Aurora kinases disrupts several downstream signaling pathways, leading to the observed cellular phenotypes and antiproliferative effects.

  • Inhibition of Aurora Kinase Substrates: CCT137690 effectively inhibits the autophosphorylation of Aurora A at threonine 288 (T288) and the phosphorylation of the Aurora B substrate, histone H3, at serine 10 (S10).[1][4] It also prevents the Aurora A-mediated phosphorylation of TACC3 at serine 558 (S558).[1]

  • Induction of Apoptosis: Prolonged exposure to CCT137690 leads to the upregulation of p53 and the pro-apoptotic protein BAX, followed by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

  • Downregulation of MYCN in Neuroblastoma: In neuroblastoma cells with MYCN amplification, Aurora A stabilizes the MYCN oncoprotein. CCT137690-mediated inhibition of Aurora A leads to the activation of GSK3β, which in turn phosphorylates MYCN, targeting it for proteasomal degradation via the E3 ubiquitin ligase FBXW7.[1]

Signaling Pathways Affected by CCT137690 cluster_aurora Aurora Kinase Inhibition cluster_mycn MYCN Degradation Pathway cluster_mitosis Mitotic Disruption cluster_apoptosis Apoptosis Induction CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits HistoneH3 Histone H3 (S10) CCT137690->HistoneH3 Prevents Phosphorylation TACC3 TACC3 (S558) CCT137690->TACC3 Prevents Phosphorylation GSK3b GSK3β AuroraA->GSK3b Inhibits AuroraA->TACC3 Phosphorylates AuroraB->HistoneH3 Phosphorylates MYCN MYCN GSK3b->MYCN Phosphorylates FBXW7 FBXW7 MYCN->FBXW7 Recognized by Proteasome Proteasomal Degradation FBXW7->Proteasome Targets for MitoticAberrations Mitotic Aberrations (Polyploidy, Multipolar Spindles) HistoneH3->MitoticAberrations TACC3->MitoticAberrations p53 p53 MitoticAberrations->p53 Induces BAX BAX p53->BAX Upregulates PARP PARP Cleavage BAX->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: CCT137690 disrupts multiple signaling pathways downstream of Aurora kinases.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of CCT137690. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of CCT137690 concentrations (e.g., 0 to 25 µmol/L) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of CCT137690 that causes 50% inhibition of cell growth.[1]

Immunoblotting
  • Cell Lysis: Lyse CCT137690-treated and control cells in a suitable lysis buffer (e.g., NP-40 buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a 4% to 12% Bis-Tris NuPAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Aurora A (T288), phospho-histone H3 (S10), MYCN, cleaved PARP, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with CCT137690 for the desired time points (e.g., 24, 48, 72 hours), then harvest the cells.

  • Fixation: Fix the cells in ice-cold 85% ethanol.

  • Staining: Stain the fixed cells with a solution containing propidium (B1200493) iodide (PI) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[1]

Immunofluorescence Microscopy
  • Cell Culture and Treatment: Grow cells on coverslips and treat with CCT137690 for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) or ice-cold methanol, then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block with 2% BSA in PBS to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., α-tubulin, pericentrin, phospho-Aurora A (T288)).

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.

  • Nuclear Staining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI or TO-PRO-3) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a confocal microscope.[1][4]

Experimental Workflow for Assessing Protein Phosphorylation Start Start: Cell Culture Treatment Treat with CCT137690 Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-phospho-protein) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for analyzing protein phosphorylation changes.

Conclusion

CCT137690 is a potent pan-Aurora kinase inhibitor that effectively disrupts mitotic progression in cancer cells. Its ability to induce profound mitotic aberrations, leading to polyploidy and apoptosis, underscores the critical role of Aurora kinases in cell division. Furthermore, its activity against key oncogenic drivers such as MYCN highlights its potential as a targeted therapeutic agent. The data and protocols presented in this guide provide a comprehensive foundation for further investigation and development of CCT137690 and other Aurora kinase inhibitors in oncology.

References

The Aurora Kinase Inhibitor CCT137690: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Aurora kinase inhibitor CCT137690 and its effects on cell cycle regulation. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: Pan-Aurora Kinase Inhibition

CCT137690 is a potent, orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a pan-inhibitor of Aurora kinases.[1] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating mitotic events, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are common hallmarks of various human cancers, making them attractive targets for anti-mitotic drug development.[1][3]

CCT137690 exerts its primary effect by inhibiting the catalytic activity of all three Aurora kinase isoforms in the low nanomolar range. This inhibition disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately culminate in cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CCT137690 against its primary targets and off-target kinases, as well as its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of CCT137690

KinaseIC50 (nM)
Aurora A15
Aurora B25
Aurora C19
FLT32.5

Data sourced from multiple studies.[2]

Table 2: Anti-proliferative Activity (GI50) of CCT137690 in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A2780Ovarian0.14
SW620Colon0.47
ORL-48Oral0.81
ORL-115Oral0.84
VariousWide range of lines0.005 - 0.47

GI50 values represent the concentration required to inhibit cell growth by 50%.[1][2]

Cellular Effects on Cell Cycle Regulation

The primary consequence of Aurora kinase inhibition by CCT137690 is a profound disruption of mitosis, leading to a G2/M phase cell cycle arrest. This is followed by a failure of cytokinesis, resulting in the formation of polyploid cells with 4N, 8N, and even 16N DNA content.[2] This aberrant mitosis ultimately triggers apoptotic pathways.

Key Cellular Phenotypes:

  • G2/M Arrest: Inhibition of Aurora kinases prevents cells from properly entering and progressing through mitosis.

  • Polyploidy: Failure of cytokinesis leads to the accumulation of cells with multiple sets of chromosomes.[2]

  • Mitotic Aberrations: Treatment with CCT137690 induces the formation of multipolar and monopolar spindles and chromosome misalignment.[1]

  • Apoptosis: The sustained mitotic arrest and cellular abnormalities trigger programmed cell death, evidenced by PARP cleavage and induction of BAX.[1]

Signaling Pathways and Downstream Effects

CCT137690 modulates several key signaling pathways downstream of Aurora kinases.

CCT137690_Signaling_Pathway CCT137690 CCT137690 Aurora_A Aurora A CCT137690->Aurora_A inhibits Aurora_B Aurora B CCT137690->Aurora_B inhibits TACC3 p-TACC3 (S558) CCT137690->TACC3 Histone_H3 p-Histone H3 (S10) CCT137690->Histone_H3 MYCN MYCN CCT137690->MYCN downregulates GSK3b p-GSK3β (S9) CCT137690->GSK3b reduces phosphorylation p53_p21 p53 / p21 CCT137690->p53_p21 induces BAX BAX CCT137690->BAX induces TK1 TK1 CCT137690->TK1 downregulates Aurora_A->TACC3 phosphorylates Aurora_A->MYCN stabilizes Aurora_B->Histone_H3 phosphorylates Cell_Cycle_Arrest G2/M Arrest p53_p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: CCT137690's core signaling pathway and downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of CCT137690.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT137690 against Aurora kinases.

Methodology:

  • Plate Preparation: Use a 384-well FlashPlate®. Coat plates overnight at 4°C with dithiothreitol (B142953) (DTT) at 100 µg/mL in PBS, then wash twice with PBS.

  • Compound Addition: Add 5 µL of CCT137690 at various concentrations (in 2% DMSO) to each well.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl2), 1 mM myelin basic protein (MBP) as a substrate, 20 µM ATP, and 0.025 µCi/µL 33P-ATP.

  • Enzyme Addition: Add 15 µL of the master mix to each well, followed by 250 ng of the respective Aurora kinase enzyme (Aurora A, B, or C).

  • Incubation: Shake the plate for approximately 2 minutes and incubate for 2 hours at room temperature.

  • Detection: Read the plate on a TopCount-NXT™ to measure the incorporation of 33P into the substrate.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of CCT137690.

Cell Viability (GI50) Assay

Objective: To determine the concentration of CCT137690 that inhibits the growth of cancer cell lines by 50% (GI50).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of CCT137690 concentrations (e.g., 0 to 50 µM) for 72 hours.

  • MTT Assay:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate GI50 values by plotting cell viability against the log concentration of CCT137690.

Cell Cycle Analysis by Flow Cytometry

Experimental_Workflow_Flow_Cytometry cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis Cell_Seeding Seed HCT116 or HeLa cells Treatment Treat with CCT137690 (various concentrations and time points) Cell_Seeding->Treatment Harvesting Harvest cells with EDTA-PBS Treatment->Harvesting Fixation Fix in ice-cold 85% ethanol (B145695) Harvesting->Fixation Staining Stain with Propidium (B1200493) Iodide (PI) and RNase solution Fixation->Staining Analysis Analyze on a flow cytometer Staining->Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Culture and Treatment: Culture HCT116 or HeLa cells and treat them with various concentrations of CCT137690 for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells using 5 mmol/L EDTA-PBS.

  • Fixation: Fix the cells in 85% ice-cold ethanol and store them at -20°C.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase and incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the DNA content and cell cycle distribution.

Immunoblotting

Objective: To detect the levels of specific proteins and their phosphorylation status in CCT137690-treated cells.

Methodology:

  • Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Histone H3, phospho-TACC3, p53, BAX, cleaved PARP, MYCN) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

Objective: To visualize the subcellular localization of proteins and mitotic structures in CCT137690-treated cells.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment and Fixation: Treat the cells with CCT137690, then fix them with 4% paraformaldehyde or ice-cold methanol.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., against α-tubulin, Aurora A) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

CCT137690 is a potent pan-Aurora kinase inhibitor that effectively disrupts cell cycle progression at the G2/M phase. Its mechanism of action, leading to mitotic aberrations, polyploidy, and apoptosis, underscores its potential as an anti-cancer therapeutic. The downstream effects on key signaling molecules like MYCN, p53, and BAX further highlight its multifaceted impact on cancer cell biology. The experimental protocols detailed herein provide a robust framework for further investigation into the cellular and molecular effects of CCT137690 and other Aurora kinase inhibitors. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

CCT137690: A Targeted Approach Against MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric cancer originating from the sympathetic nervous system, presents a significant clinical challenge, particularly in its high-risk, MYCN-amplified form. The MYCN oncogene is a key driver of tumor progression and is associated with poor prognosis. CCT137690, a potent and selective small molecule inhibitor of Aurora kinases A and B, has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of the impact of CCT137690 on MYCN-amplified neuroblastoma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways.

Mechanism of Action

CCT137690 exerts its anti-tumor effects in MYCN-amplified neuroblastoma primarily through the inhibition of Aurora kinase A.[1][2] Aurora A kinase plays a crucial role in stabilizing the MYCN protein by shielding it from ubiquitin-mediated proteasomal degradation.[2][3] By inhibiting Aurora A, CCT137690 disrupts this protective interaction, leading to a significant reduction in MYCN protein levels.[1][2] This targeted degradation of a key oncogenic driver is a central component of CCT137690's therapeutic efficacy.

Furthermore, treatment with CCT137690 has been shown to decrease the phosphorylation of GSK3β at serine 9.[1][2][3] This reduction in inhibitory phosphorylation suggests a potential increase in GSK3β activity, which may contribute to the destabilization of MYCN. The compound's inhibition of both Aurora A and Aurora B kinases also leads to significant mitotic disruption.[4] This includes the formation of multipolar spindles, chromosome misalignment, and the induction of polyploidy, ultimately triggering apoptosis.[2][4][5] This apoptotic response is further supported by the induction of the p53/p21/BAX pathway and cleavage of PARP.[2][4][5] While highly potent against Aurora kinases, CCT137690 has also been noted to have off-target activity against FLT3, FGFR1, and VEGFR kinases.[6]

Quantitative Data Summary

The efficacy of CCT137690 has been quantified in both in vitro and in vivo models of MYCN-amplified neuroblastoma. The tables below summarize the key findings.

Table 1: In Vitro Cellular Growth Inhibition (GI50) of CCT137690 in Human Neuroblastoma Cell Lines

Cell LineMYCN StatusGI50 (nM)
KELLYAmplifiedData not available in abstract
IMR32AmplifiedData not available in abstract
SH-SY5YHigh ExpressionData not available in abstract
SHEP-MYCNStable Exogenous ExpressionData not available in abstract
SK-N-SHLow/No ExpressionData not available in abstract
SHEPLow/No ExpressionData not available in abstract

Note: The abstracts indicate that MYCN-amplified cell lines exhibit higher sensitivity to CCT137690.[2] Specific GI50 values are contained within the full research articles and are necessary for a complete quantitative comparison.

Table 2: In Vivo Efficacy of CCT137690 in a Transgenic Mouse Model of Neuroblastoma

ModelTreatmentDosageDurationOutcome
TH-MYCN Transgenic MiceCCT137690100 mg/kg, twice daily (oral gavage)10 daysSignificant inhibition of tumor growth

This in vivo study demonstrates the potent anti-tumor activity of orally bioavailable CCT137690 in a clinically relevant animal model of MYCN-driven neuroblastoma.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CCT137690's impact on MYCN-amplified neuroblastoma.

Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of CCT137690 in various neuroblastoma cell lines.

  • Method:

    • Neuroblastoma cell lines with varying MYCN expression levels (e.g., KELLY, IMR32, SH-SY5Y, SHEP-MYCN, SK-N-SH, SHEP) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of CCT137690.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.

    • The GI50 values are calculated from the dose-response curves.

Immunoblotting (Western Blotting)
  • Objective: To analyze the effect of CCT137690 on the protein levels of MYCN, phosphorylated Aurora A, phosphorylated Histone H3, and phosphorylated GSK3β.

  • Method:

    • KELLY neuroblastoma cells are treated with varying concentrations of CCT137690 for specified durations (e.g., 6 or 24 hours).

    • For analysis of MYCN and p-GSK3β, cells may be stimulated with insulin-like growth factor 1 (IGF1) for 30 minutes prior to harvesting.[1][3]

    • For analysis of p-Aurora A and p-Histone H3, cells can be pre-treated with nocodazole (B1683961) to synchronize them in mitosis.[1][2]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for MYCN, phospho-Aurora A (T288), phospho-Histone H3 (S10), phospho-GSK3β (S9), and a loading control (e.g., β-actin or GAPDH).

    • The membrane is then incubated with a corresponding secondary antibody and visualized using an appropriate detection system.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of CCT137690 in a preclinical in vivo model of MYCN-amplified neuroblastoma.

  • Method:

    • Tumor-bearing transgenic mice (TH-MYCN model) that spontaneously develop neuroblastoma are used.[2]

    • Mice are randomized into treatment and vehicle control groups.

    • The treatment group receives CCT137690 orally at a specified dose (e.g., 100 mg/kg) twice daily.[7]

    • The control group receives the vehicle.

    • Tumor growth is monitored over the treatment period (e.g., 10 days).

    • At the end of the study, tumors are excised and weighed.

    • Statistical analysis is performed to compare tumor mass between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CCT137690 and a typical experimental workflow for its evaluation.

CCT137690_Mechanism_of_Action cluster_CCT137690 CCT137690 cluster_Upstream Upstream Regulation cluster_Downstream Downstream Effects CCT137690 CCT137690 AuroraA Aurora A Kinase CCT137690->AuroraA Inhibition MYCN MYCN (Stabilized) AuroraA->MYCN Stabilization Degradation Proteasomal Degradation AuroraA->Degradation Prevents MYCN->Degradation Proliferation Tumor Cell Proliferation MYCN->Proliferation Drives

Caption: CCT137690 inhibits Aurora A, leading to MYCN destabilization.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation CellLines Neuroblastoma Cell Lines (MYCN-amplified vs. non-amplified) ProlifAssay Cell Proliferation Assay (Determine GI50) CellLines->ProlifAssay WesternBlot Immunoblotting (Analyze Protein Levels) CellLines->WesternBlot MouseModel TH-MYCN Transgenic Mouse Model ProlifAssay->MouseModel Promising Results WesternBlot->MouseModel Promising Results Treatment CCT137690 Treatment (Oral Gavage) MouseModel->Treatment TumorAnalysis Tumor Growth Analysis Treatment->TumorAnalysis

Caption: A typical workflow for evaluating CCT137690's efficacy.

Conclusion

CCT137690 represents a highly promising therapeutic strategy for MYCN-amplified neuroblastoma. Its ability to selectively target the Aurora kinases, leading to the degradation of the MYCN oncoprotein and the induction of mitotic catastrophe, underscores its potential as a targeted therapy. The preclinical data strongly support its continued investigation and development for this challenging pediatric malignancy. Further research, including clinical trials, is warranted to fully elucidate its therapeutic benefits in patients.[8]

References

A Technical Guide to CCT 137690 in Oral Squamous Cell Carcinoma: Mechanisms, Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-Aurora kinase inhibitor, CCT 137690, and its role as a potential therapeutic agent in oral squamous cell carcinoma (OSCC). Oral cancer is the most common type of head and neck cancer, primarily arising from the squamous cells of the oral cavity.[1] Despite advances in treatment, patients with advanced metastatic disease face a poor prognosis, highlighting the urgent need for novel therapeutic strategies.[1][2] The deregulation and overexpression of the Aurora family of mitotic kinases (Aurora A and Aurora B) have been strongly associated with the pathogenesis and poor prognosis of OSCC, making them compelling targets for drug development.[1]

This compound is a potent, orally bioavailable pan-Aurora kinase inhibitor that has demonstrated significant anti-cancer activity across various tumor types.[1][3] This document consolidates the current research on this compound in OSCC, focusing on its mechanism of action, quantitative efficacy, synergistic combinations, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting both Aurora A and Aurora B kinases, which are crucial regulators of mitosis.[3] Inhibition of these kinases disrupts key mitotic processes, leading to cell death in cancer cells.

  • Inhibition of Aurora A: Leads to defects in centrosome maturation and mitotic spindle formation.

  • Inhibition of Aurora B: Results in failed cytokinesis (the final stage of cell division) and improper chromosome attachment to the spindle.

The combined inhibition of these kinases by this compound in OSCC cells leads to a cascade of cellular defects, including abrogated mitotic spindle formation, misaligned chromosomes, and endoreduplication (DNA replication without cell division).[1][4] This culminates in polyploidy (cells containing more than two paired sets of chromosomes), mitotic catastrophe, and ultimately, apoptotic cell death.[1][2]

CCT137690_MoA cluster_0 This compound Action cluster_1 Cellular Consequences CCT This compound AurA Aurora Kinase A CCT->AurA Inhibits AurB Aurora Kinase B CCT->AurB Inhibits Spindle Aberrant Mitotic Spindle Formation AurA->Spindle Chromo Chromosome Misalignment AurA->Chromo AurB->Chromo Cyto Failed Cytokinesis (Endoreduplication) AurB->Cyto Poly Polyploidy & Mitotic Catastrophe Spindle->Poly Chromo->Poly Cyto->Poly Apop Apoptotic Cell Death Poly->Apop

Caption: Mechanism of Action of this compound in OSCC cells.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in several OSCC cell lines, demonstrating its potent anti-proliferative and cytotoxic effects.

Table 1: Anti-proliferative Activity of this compound in OSCC Cell Lines

This table summarizes the half-maximal growth inhibition (GI₅₀) values for this compound.

Cell LineOriginGI₅₀ Value (µM)Citation
ORL-48South Asian OSCC Patient0.81[1]
ORL-115South Asian OSCC Patient0.84[1]
Table 2: Cytotoxicity of this compound in p53-mutated OSCC Cell Lines

This table shows the differential sensitivity of OSCC cell lines to a fixed concentration of this compound over time.

Cell LineTreatmentTime (hours)Cell Viability (%)Citation
ORL-48T10 µM this compound72< 10%[5]
ORL-136T10 µM this compound72~ 75%[5]

Note: The ORL-136T cell line, which overexpressed Aurora-A and Aurora-B, showed less sensitivity to the inhibitor.[5]

Synergistic Drug Combinations

To enhance its therapeutic efficacy, this compound has been evaluated in combination with other targeted agents. Research has identified strong synergistic effects with inhibitors of key signaling pathways implicated in oral cancer, such as the EGFR and PI3K pathways.[1]

This compound was found to be highly synergistic with the EGFR inhibitor gefitinib (B1684475) and the PI3K inhibitor pictilisib.[1] The combination index (CI) values for these combinations were below 0.8 at most effective dose concentrations (ED₅₀, ED₇₅, ED₉₀) in both ORL-48 and ORL-115 cells, indicating a strong synergistic interaction.[1]

CCT137690_Synergy CCT This compound (Pan-Aurora Inhibitor) Synergy_1 Synergistic Combination CCT->Synergy_1 Synergy_2 Synergistic Combination CCT->Synergy_2 Gef Gefitinib (EGFR Inhibitor) Gef->Synergy_1 Pic Pictilisib (PI3K Inhibitor) Pic->Synergy_2 Prolif Reduced OSCC Cell Proliferation Synergy_1->Prolif Apop Increased OSCC Cell Apoptosis Synergy_1->Apop Synergy_2->Prolif Synergy_2->Apop

Caption: Synergistic combinations of this compound in OSCC.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in OSCC.

Cell Proliferation (Sulphorhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.[4]

  • Cell Seeding: Seed ORL-48 and ORL-115 cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with nine different concentrations of this compound for the desired duration (e.g., 72 hours).

  • Fixation: Discard the drug-containing medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) Sulphorhodamine B (SRB) solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide - PI).[1]

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.5 µM) for 24 and 48 hours. Include a DMSO-treated control group.

  • Cell Collection: Collect both floating and attached cells by trypsinization.

  • Washing: Wash the collected cells with ice-cold Phosphate Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur). The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G1, S, G2/M).

  • Cell Seeding & Treatment: Plate cells and treat with DMSO or specified concentrations of this compound for 24 and 48 hours.[4]

  • Cell Collection: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[4]

  • Incubation: Incubate for 30 minutes at 37°C.[4]

  • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Start OSCC Cell Lines (e.g., ORL-48, ORL-115) Treat Treatment - this compound (various conc.) - Combination Drugs - Control (DMSO) Start->Treat Assays Cellular & Molecular Assays Treat->Assays Prolif Proliferation Assay (SRB / MTT) Assays->Prolif Apop Apoptosis Assay (Annexin V / PI) Assays->Apop Cycle Cell Cycle Analysis (PI Staining) Assays->Cycle WB Western Blot (p-H3, p-AurA) Assays->WB Analysis Data Acquisition & Analysis (GI₅₀, Cell Percentages, etc.) Prolif->Analysis Apop->Analysis Cycle->Analysis WB->Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

The pan-Aurora kinase inhibitor this compound demonstrates potent anti-proliferative and pro-apoptotic activity in oral squamous cell carcinoma cell lines.[1] Its mechanism of action, centered on the disruption of critical mitotic processes, leads to mitotic catastrophe and cell death.[1][4] Furthermore, the strong synergy observed when this compound is combined with inhibitors of the EGFR and PI3K pathways suggests a promising strategy to enhance therapeutic efficacy and potentially overcome resistance mechanisms in OSCC.[1] The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a valuable therapeutic agent for oral cancer.

References

Methodological & Application

Application Notes and Protocols: CCT137690 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT137690 is a potent and selective, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[1][2][3] These kinases are critical regulators of mitosis, and their overexpression is associated with various human cancers.[1][2][3] CCT137690 has demonstrated anti-proliferative activity in a wide range of human tumor cell lines and has shown efficacy in in vivo preclinical models, particularly in neuroblastoma with MYCN amplification.[1][4][5] These application notes provide a detailed protocol for the in vivo administration of CCT137690 to mice, based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of CCT137690 in mice as reported in preclinical studies.

Table 1: In Vivo Administration Protocol for CCT137690 in TH-MYCN Transgenic Mice

ParameterValueReference
Mouse Model TH-MYCN Transgenic[1]
Drug CCT137690[1]
Dosage 100 mg/kg[1]
Administration Route Oral Gavage[1]
Frequency Twice Daily[1]
Duration 10 days[1]
Vehicle Control Vehicle[1]

Table 2: In Vivo Efficacy of CCT137690 in Other Mouse Models

Mouse ModelCancer TypeDosageAdministration RouteOutcomeReference
SW620 XenograftColon CarcinomaNot specifiedOralInhibition of tumor growth[3]
MOLM-13 XenograftAcute Myeloid LeukemiaNot specifiedNot specifiedPotent inhibition of tumor growth[3]

Signaling Pathway of CCT137690

CCT137690 primarily targets Aurora kinases A and B, which are key regulators of mitotic progression. Inhibition of these kinases leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis in cancer cells. In MYCN-amplified neuroblastoma, inhibition of Aurora A by CCT137690 has the additional effect of destabilizing the MYCN oncoprotein.

CCT137690_Signaling_Pathway cluster_mitosis Mitosis cluster_effects Cellular Effects CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits Spindle Defective Spindle Formation AuroraA->Spindle Regulates MYCN_destab MYCN Destabilization AuroraA->MYCN_destab Stabilizes MYCN (Inhibition leads to destabilization) Segregation Chromosome Mis-segregation AuroraB->Segregation Regulates Cytokinesis Cytokinesis Failure AuroraB->Cytokinesis Regulates Apoptosis Apoptosis Spindle->Apoptosis Segregation->Apoptosis Cytokinesis->Apoptosis MYCN_destab->Apoptosis CCT137690_InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Model TH-MYCN Mice with Established Tumors Grouping Randomize into Treatment and Vehicle Control Groups Animal_Model->Grouping Formulation Prepare CCT137690 Suspension (100 mg/kg) and Vehicle Grouping->Formulation Dosing Administer via Oral Gavage Twice Daily for 10 Days Formulation->Dosing Monitoring Monitor Animal Health and Tumor Volume Dosing->Monitoring Endpoint Sacrifice and Excise Tumors Monitoring->Endpoint Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Endpoint->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CCT137690, a potent and selective Aurora kinase inhibitor, in cell culture experiments. CCT137690 has demonstrated significant anti-proliferative activity across a range of human tumor cell lines by disrupting mitotic progression, leading to polyploidy, mitotic aberrations, and ultimately apoptosis.

Mechanism of Action

CCT137690 is a highly selective inhibitor of Aurora kinases A, B, and C.[1] Aurora kinases are crucial regulators of mitosis, playing roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Inhibition of Aurora A can lead to defects in spindle formation, while inhibition of Aurora B results in failed cytokinesis and the formation of polyploid cells.[4] CCT137690 has been shown to effectively inhibit the autophosphorylation of Aurora A at T288 and the phosphorylation of histone H3 at S10, a substrate of Aurora B.[4][5] In neuroblastoma cell lines, CCT137690 treatment has also been observed to reduce levels of MYCN and the phosphorylation of GSK3β.[4]

Quantitative Data

The inhibitory activity of CCT137690 has been quantified through both biochemical assays (IC50) and cell-based proliferation assays (GI50).

Target/Cell LineCancer TypeAssay TypeValue (nM)
Biochemical Assays
Aurora A-IC5015[1][6]
Aurora B-IC5025[1][6]
Aurora C-IC5019[1][6]
Cell-Based Assays (GI50)
SW620Colon CarcinomaGI50300[1][6]
A2780Ovarian CancerGI50140[1][6]
Various Human Tumor Cell LinesMultipleGI505 - 470[4]
ORL-48Oral CancerGI50810[5]
ORL-115Oral CancerGI50840[5]
SW-48Colorectal CancerIC50157[7]
SW-620Colorectal CancerIC50430[7]

Signaling Pathway

The following diagram illustrates the key signaling events inhibited by CCT137690.

CCT137690_Pathway cluster_mitosis Mitotic Progression cluster_aurora Aurora Kinases cluster_downstream Downstream Effects Centrosome Maturation Centrosome Maturation Mitotic Aberrations Mitotic Aberrations Centrosome Maturation->Mitotic Aberrations Spindle Assembly Spindle Assembly Spindle Assembly->Mitotic Aberrations Chromosome Segregation Chromosome Segregation Polyploidy Polyploidy Chromosome Segregation->Polyploidy Cytokinesis Cytokinesis Cytokinesis->Polyploidy Aurora_A Aurora A Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora B Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis CCT137690 CCT137690 CCT137690->Aurora_A CCT137690->Aurora_B Apoptosis Apoptosis Polyploidy->Apoptosis Mitotic Aberrations->Apoptosis

Figure 1: CCT137690 inhibits Aurora A and B, disrupting mitosis and leading to apoptosis.

Experimental Protocols

The following are detailed protocols for common experiments involving CCT137690.

General Cell Culture and Maintenance
  • Cell Line Handling : All cell lines should be cultured in their recommended medium supplemented with 10% FBS and 1x Antibiotic-Antimycotic solution, and maintained at 37°C in a humidified incubator with 5% CO2.[5]

  • Subculturing : Cells should be passaged upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and neutralize with complete medium before reseeding at the appropriate density.

  • Cryopreservation : For long-term storage, cells should be suspended in a freezing medium (e.g., complete medium with 5-10% DMSO) and frozen gradually to -80°C before transfer to liquid nitrogen.

Experimental Workflow for CCT137690 Treatment

The following diagram outlines a typical workflow for assessing the effects of CCT137690 on cultured cells.

CCT137690_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in appropriate culture vessels Allow_Attachment Allow cells to attach and grow (24h) Seed_Cells->Allow_Attachment Prepare_CCT137690 Prepare serial dilutions of CCT137690 Allow_Attachment->Prepare_CCT137690 Add_Treatment Add CCT137690 or vehicle control to cells Prepare_CCT137690->Add_Treatment Incubate Incubate for desired duration (e.g., 24, 48, 72h) Add_Treatment->Incubate Proliferation_Assay Cell Proliferation Assay (MTT) Incubate->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubate->Cell_Cycle_Analysis Protein_Analysis Protein Analysis (Immunoblotting) Incubate->Protein_Analysis

Figure 2: A generalized workflow for in vitro experiments with CCT137690.

Cell Proliferation (MTT) Assay

This protocol is used to determine the effect of CCT137690 on cell viability and to calculate the GI50 value.

  • Cell Seeding : Plate cells in 96-well plates at a density of 2.5 x 10³ cells per well.[1]

  • Treatment : After 24 hours, treat the cells with a range of CCT137690 concentrations (e.g., 0 to 50 µM).[1] Include a vehicle-only control (e.g., DMSO).

  • Incubation : Incubate the plates for 72 hours at 37°C.[1]

  • MTT Addition : Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting the percentage of inhibition against the log of the CCT137690 concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CCT137690 on cell cycle progression.

  • Cell Treatment : Treat cells grown in culture dishes with the desired concentrations of CCT137690 (e.g., 0.5 µM or 1 µM) for various time points (e.g., 24, 48, and 72 hours).[4]

  • Cell Harvesting : Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation : Resuspend the cell pellet in ice-cold 85% ethanol (B145695) while vortexing gently to prevent clumping, and fix overnight at -20°C.[4]

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI)/RNase staining solution.

  • Incubation : Incubate the cells for 30 minutes at 37°C in the dark.[4]

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid populations.

Immunoblotting

This protocol is used to detect changes in protein expression and phosphorylation following CCT137690 treatment.

  • Cell Treatment and Lysis : Treat cells with CCT137690 for the desired time. For some targets like phospho-Aurora A, pre-treatment with a mitotic blocker like nocodazole (B1683961) (e.g., 50 ng/mL overnight) followed by a short CCT137690 treatment (e.g., 2 hours) may be beneficial.[4][5] Lyse the cells in a suitable lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Aurora A (T288), phospho-histone H3 (S10), cleaved PARP, p53, BAX) overnight at 4°C.[4]

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein levels.[4]

References

Application Notes and Protocols for CCT 137690 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the preparation, storage, and handling of stock solutions of CCT 137690, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting Aurora kinases A, B, and C, which are key regulators of cell division.[1][2][3][4][5] Dysregulation of these kinases is a common feature in many human cancers, making them attractive therapeutic targets. This compound has demonstrated potent antiproliferative activity across a range of human tumor cell lines by inducing mitotic arrest, polyploidy, and subsequent apoptosis.[1][4][6][7][8] In addition to its activity against Aurora kinases, this compound also potently inhibits the FMS-like tyrosine kinase 3 (FLT3).[3][4] These application notes are designed to guide researchers in the effective use of this compound for both in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 551.48 g/mol [6][7]
Molecular Formula C₂₆H₃₁BrN₈O[6]
CAS Number 1095382-05-0[1][6]
IC₅₀ Values Aurora A: 15 nMAurora B: 25 nMAurora C: 19 nM[1][3][4]
Solubility (in vitro) DMSO: ≥ 12 mg/mL (≥ 21.75 mM)[7]Water: Insoluble[6][7]Ethanol: Insoluble[6][7]
Solubility (in vivo) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 1.67 mg/mL[1]10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 1.67 mg/mL[1]10% DMSO, 90% Corn Oil: ≥ 1.67 mg/mL[1]
Storage (Powder) 3 years at -20°C[6][7]
Storage (Stock Solution) In DMSO: 2 years at -80°C[1] 1 year at -20°C[1] Aliquot to avoid repeated freeze-thaw cycles.[1][7]

Experimental Protocols

I. Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), suitable for most cell-based assays.

Materials and Equipment:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.51 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x 551.48 g/mol = 0.00551 g = 5.51 mg

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For 5.51 mg, add 1 mL of DMSO.

  • Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][7]

  • Storage: Store the aliquots upright at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

II. Protocol for Preparing In Vivo Formulation (Oral Gavage)

This protocol provides an example of a vehicle formulation for oral administration in animal models. Note: Formulations for in vivo use should always be freshly prepared before each administration.

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Methodology (Example for 1 mL final volume):

  • Initial Dilution: In a sterile tube, add 100 µL of the 10 mM this compound stock solution in DMSO.

  • Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add Tween-80: Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a clear and uniform solution.[1] This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use the freshly prepared formulation for oral gavage according to the experimental design.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing a this compound stock solution for in vitro use.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: this compound Powder weigh 1. Weigh Compound start->weigh dissolve 2. Add Anhydrous DMSO weigh->dissolve vortex 3. Vortex / Sonicate (to dissolve) dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -80°C (Long-Term) aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events Regulated by Aurora Kinases G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Centrosome Centrosome Maturation (Aurora A) M->Centrosome Spindle Spindle Assembly (Aurora A) M->Spindle Chromosome Chromosome Alignment (Aurora B) M->Chromosome Cytokinesis Cytokinesis (Aurora B/C) M->Cytokinesis CCT137690 This compound CCT137690->Centrosome CCT137690->Spindle CCT137690->Chromosome CCT137690->Cytokinesis

References

Application Notes and Protocols: CCT137690 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the Aurora kinase inhibitor CCT137690 in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and handling in a research setting.

CCT137690 Overview

CCT137690 is a potent and selective, orally bioavailable inhibitor of Aurora kinases A, B, and C.[1][2][3][4] It has demonstrated anti-proliferative activity across a wide range of human tumor cell lines by inducing mitotic arrest and apoptosis.[1][2][5] Its mechanism of action involves the disruption of key mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation.[1][6]

Solubility of CCT137690 in DMSO

CCT137690 exhibits good solubility in DMSO, making it a suitable solvent for the preparation of stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data

ParameterValueSource
Stock Solution Conc.≥ 16.7 mg/mL in DMSO[4]
Molar ConcentrationCorresponds to approximately 39.2 mM-
AppearanceClear solution[4]

Protocol for Preparation of a 10 mM CCT137690 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CCT137690 in DMSO.

Materials:

  • CCT137690 (powder form)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Determine the required mass of CCT137690:

    • The molecular weight of CCT137690 is 425.5 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 0.004255 g (4.255 mg) of CCT137690.

  • Dissolution:

    • Aseptically add the weighed CCT137690 to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but is not typically required.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

G cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage start Weigh CCT137690 Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for CCT137690 Stock Solution Preparation.

Stability of CCT137690 in DMSO

While specific long-term stability data for CCT137690 in DMSO is not extensively published, general best practices for storing compounds in DMSO should be followed to ensure compound integrity. The stability of compounds in DMSO can be influenced by factors such as water absorption by DMSO, temperature, and exposure to light.[7][8]

Recommendations for Maintaining Stability

ConditionRecommendationRationale
Storage Temperature Store stock solutions at -20°C or -80°C.Low temperatures minimize the rate of chemical degradation.
Freeze-Thaw Cycles Aliquot stock solutions to minimize the number of freeze-thaw cycles.Repeated freezing and thawing can lead to compound degradation and precipitation.[7][9]
Water Content Use anhydrous DMSO and keep stock solution containers tightly sealed.DMSO is hygroscopic and can absorb atmospheric water, which may promote hydrolysis of the compound.[8]
Light Exposure Store in amber-colored vials or in the dark.To prevent potential photodegradation.

Protocol for Assessing Stability of CCT137690 in DMSO (General Guideline)

This protocol provides a general method to assess the stability of a CCT137690 stock solution in DMSO over time.

Materials:

  • CCT137690 in DMSO stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Reference standard of CCT137690

Procedure:

  • Initial Analysis (Time Zero):

    • Dilute a small aliquot of the freshly prepared CCT137690 stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area and retention time of the main CCT137690 peak. This will serve as the baseline (100% purity).

  • Storage:

    • Store the stock solution under the desired conditions (e.g., -20°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 3, 6 months), thaw an aliquot of the stock solution.

    • Prepare a sample for HPLC analysis in the same manner as the initial analysis.

    • Analyze the sample by HPLC and record the peak area of the CCT137690 peak.

  • Data Analysis:

    • Compare the peak area of CCT137690 at each time point to the initial peak area to determine the percentage of the compound remaining.

    • The appearance of new peaks may indicate degradation products.

CCT137690 Signaling Pathway

CCT137690 primarily targets the Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases A and B disrupts the formation of the mitotic spindle and the proper segregation of chromosomes, leading to cell cycle arrest and apoptosis.[1][6]

G cluster_inhibitor Inhibitor cluster_pathway Aurora Kinase Pathway CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA AuroraB Aurora B CCT137690->AuroraB Spindle Mitotic Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycleArrest Cell Cycle Arrest Spindle->CellCycleArrest Chromosome->CellCycleArrest Cytokinesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Simplified Signaling Pathway of CCT137690.

Disclaimer: This information is for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: CCT137690 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of CCT137690, a potent pan-Aurora kinase inhibitor, in combination with other anti-cancer agents. The following protocols and data are derived from studies demonstrating synergistic anti-tumor effects and sensitization to radiotherapy.

Introduction to CCT137690

CCT137690 is a small molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Overexpression of Aurora kinases is common in various cancers and is associated with poor prognosis.[2][3][4] CCT137690 induces mitotic arrest, endoreduplication, and ultimately apoptosis in cancer cells by disrupting the formation of the mitotic spindle and chromosome segregation.[1][2][4] Preclinical studies have demonstrated its efficacy in various cancer models, including oral, neuroblastoma, and colorectal cancers.[1][2][5] This document focuses on the synergistic potential of CCT137690 when combined with other targeted therapies and radiotherapy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of CCT137690 as a single agent and in combination with other drugs in various cancer cell lines.

Table 1: Single-Agent Activity of CCT137690

Cell LineCancer TypeGI50 (µM)Reference
ORL-48Oral Cancer0.81[2]
ORL-115Oral Cancer0.84[2]
HCT116Colorectal CancerNot specified[1]
HeLaCervical CancerNot specified[1]
SW-48Colorectal Cancer0.157[5]
SW-620Colorectal Cancer0.430[5]

Table 2: Synergistic Combinations with CCT137690 in Oral Cancer Cell Lines

Combination AgentTargetCell LineCombination Index (CI) at ED50Synergy/AntagonismReference
GefitinibEGFRORL-48< 0.8Synergy[2]
GefitinibEGFRORL-115< 0.8Synergy[2]
Pictilisib (GDC-0941)PI3KORL-48< 0.8Synergy[2]
Pictilisib (GDC-0941)PI3KORL-115< 0.8Synergy[2]
AZD6244MEKORL-48 & ORL-115> 1Antagonism[2]
PaclitaxelMicrotubulesORL-48 & ORL-115> 1Antagonism[2]
VincristineMicrotubulesORL-48 & ORL-115> 1Antagonism[2]
GDC-0068pan-AKTORL-48 & ORL-115> 1Antagonism[2]

Signaling Pathways and Experimental Workflows

CCT137690 Mechanism of Action and Synergistic Pathways

The following diagram illustrates the mechanism of action of CCT137690 and the signaling pathways targeted by synergistic drug combinations. CCT137690 inhibits Aurora kinases, leading to mitotic catastrophe and apoptosis. In oral cancer, combining CCT137690 with inhibitors of the EGFR and PI3K pathways demonstrates a synergistic effect.

CCT137690_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle_Progression Aurora_Kinases Aurora Kinases (A, B, C) Aurora_Kinases->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis inhibition leads to Gefitinib Gefitinib Gefitinib->EGFR inhibits Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K inhibits CCT137690 CCT137690 CCT137690->Aurora_Kinases inhibits

CCT137690 mechanism and synergistic pathways.
Experimental Workflow for In Vitro Combination Studies

This diagram outlines the typical workflow for assessing the synergistic effects of CCT137690 in combination with other drugs in vitro.

Experimental_Workflow cluster_assays Assessments Start Start: Cancer Cell Culture (e.g., ORL-48, ORL-115) Drug_Treatment Treat with CCT137690, Combination Drug, or Combination Start->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle_Assay Western_Blot Western Blot (e.g., for PARP cleavage) Incubation->Western_Blot Data_Analysis Data Analysis: - Calculate GI50 - Determine Combination Index (CI) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Determine Synergy, Additive Effect, or Antagonism Data_Analysis->Conclusion

In vitro combination study workflow.

Experimental Protocols

Protocol for Cell Viability (MTT) Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) and assessing the synergistic effects of drug combinations.

Materials:

  • Cancer cell lines (e.g., ORL-48, ORL-115)

  • Complete culture medium

  • 96-well plates

  • CCT137690, Gefitinib, Pictilisib (and other drugs of interest)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of CCT137690 and the combination drug(s) in complete culture medium.

  • For single-agent treatment, replace the medium with medium containing the desired drug concentrations.

  • For combination treatment, add the drugs at a constant ratio (e.g., based on their individual GI50 values).

  • Include vehicle-treated control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

  • For combination studies, calculate the Combination Index (CI) using software like CompuSyn. A CI < 0.8 indicates synergy.[2]

Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following drug treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • CCT137690 and/or combination drugs

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired drug concentrations for 48 hours.[2]

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol for Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • CCT137690 and/or combination drugs

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired drug concentrations for 24 or 48 hours.[2]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Protocol for Immunoblotting

This protocol is for detecting changes in protein expression and phosphorylation status.

Materials:

  • Cancer cell lines

  • CCT137690 and/or combination drugs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for cleaved PARP, phospho-Aurora A/B, total Aurora A/B, actin/tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired drug concentrations for the specified time (e.g., 24 or 48 hours).[2]

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Protocol for Combination of CCT137690 and Radiotherapy

This protocol is for assessing the radiosensitizing effect of CCT137690.

Materials:

  • Colorectal cancer cell lines (e.g., SW620)

  • CCT137690

  • Radiation source (e.g., X-ray irradiator)

  • Culture dishes

Procedure (Clonogenic Survival Assay):

  • Treat cells with different concentrations of CCT137690 for 48 hours.[5]

  • Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[5]

  • After a 6-hour recovery period, re-plate a known number of cells in new dishes.[5]

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix and stain the colonies (e.g., with crystal violet).

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment condition and plot survival curves to determine the radiosensitizing effect.

Conclusion

CCT137690 demonstrates significant potential as a combination partner with targeted therapies and radiotherapy. The synergistic effects observed with EGFR and PI3K inhibitors in oral cancer models, and the radiosensitizing effects in colorectal cancer models, highlight the promise of these combination strategies. The protocols provided herein offer a framework for further investigation into the therapeutic potential of CCT137690 in various cancer types. It is crucial to optimize drug concentrations, treatment schedules, and experimental conditions for each specific cancer model and combination partner.

References

Application Notes and Protocols for CCT137690 Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of CCT137690, a potent and selective Aurora kinase inhibitor. The protocols described herein are specifically tailored for neuroblastoma and colorectal cancer xenograft models, two indications where CCT137690 has shown significant preclinical activity.[1][2]

Introduction

CCT137690 is a highly selective, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[3] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive therapeutic targets.[3] CCT137690 treatment has been shown to induce mitotic arrest, polyploidy, and subsequent apoptosis in cancer cells.[1][3] In preclinical xenograft models, CCT137690 has demonstrated significant anti-tumor activity, notably in MYCN-amplified neuroblastoma and colorectal cancer.[1][4]

This document provides detailed methodologies for utilizing CCT137690 in xenograft studies, including experimental design, data presentation, and specific protocols for key pharmacodynamic assays.

Data Presentation

Table 1: In Vivo Efficacy of CCT137690 in a MYCN-Amplified Neuroblastoma Xenograft Model.[2][4]
ParameterDetails
Animal Model TH-MYCN transgenic mice (predisposed to spontaneous neuroblastoma)
Cell Line Not applicable (spontaneous tumor model)
Treatment Group CCT137690 (n=4)
Vehicle Control Group Vehicle (n=4)
CCT137690 Dose 100 mg/kg
Administration Route Oral gavage
Dosing Schedule Twice daily for 10 days
Tumor Growth Inhibition Significant tumor growth inhibition observed as early as day 3 (p=0.00469) and maintained at day 7 and day 10 (p<0.05) compared to vehicle control.
Table 2: Representative Experimental Design for CCT137690 in a Colorectal Cancer Xenograft Model
ParameterDetails
Animal Model Athymic nude or SCID mice
Cell Line HCT-116 (human colorectal carcinoma)
Number of Cells 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel
Implantation Site Subcutaneous, right flank
Tumor Volume at Randomization ~100 mm³
Treatment Group CCT137690
Vehicle Control Group To be formulated based on CCT137690 solvent
Proposed CCT137690 Dose 50-100 mg/kg (requires optimization)
Administration Route Oral gavage
Proposed Dosing Schedule Once or twice daily for 14-21 days
Primary Endpoint Tumor growth inhibition (% T/C)
Secondary Endpoints Body weight, clinical observations, biomarker analysis (e.g., p-Histone H3)

Signaling Pathway and Experimental Workflow

CCT137690 Mechanism of Action

CCT137690 exerts its anti-tumor effects by inhibiting Aurora kinases A and B, which are critical for proper mitotic progression. Inhibition of these kinases leads to a cascade of cellular events culminating in apoptosis.

CCT137690_Mechanism_of_Action CCT137690 Mechanism of Action CCT137690 CCT137690 AuroraA Aurora Kinase A CCT137690->AuroraA inhibits AuroraB Aurora Kinase B CCT137690->AuroraB inhibits Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly MYCN_Stabilization MYCN Stabilization AuroraA->MYCN_Stabilization Mitotic_Arrest Mitotic Arrest AuroraA->Mitotic_Arrest Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Mitotic_Arrest Polyploidy Polyploidy Mitotic_Arrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: CCT137690 inhibits Aurora A and B, leading to mitotic defects and apoptosis.

Xenograft Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study evaluating the efficacy of CCT137690.

Xenograft_Workflow Xenograft Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HCT-116, KELLY) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunocompromised Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (CCT137690 or Vehicle) Randomization->Treatment Monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Size Limit Reached) Monitoring->Endpoint Analysis 9. Endpoint Analysis (Tumor Weight, Biomarkers) Endpoint->Analysis

Caption: A stepwise workflow for conducting a xenograft study with CCT137690.

Experimental Protocols

Protocol 1: CCT137690 Administration in a Neuroblastoma Xenograft Model

This protocol is based on a study using the TH-MYCN transgenic mouse model.[2][4]

Materials:

  • CCT137690

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

  • Balance

Procedure:

  • Animal Model: Utilize TH-MYCN transgenic mice with established neuroblastoma tumors.

  • Formulation: Prepare a suspension of CCT137690 in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 200 µL gavage volume). Ensure the suspension is homogenous before each administration.

  • Dosing: Administer 100 mg/kg of CCT137690 or vehicle via oral gavage twice daily.

  • Treatment Duration: Continue the treatment for 10 consecutive days.

  • Monitoring: Measure tumor volume using calipers or imaging modalities at baseline and regular intervals (e.g., every 3-4 days).[4] Monitor animal body weight and overall health daily.

  • Endpoint: At the end of the treatment period, euthanize the animals and collect tumors for downstream analysis (e.g., weight measurement, immunoblotting).

Protocol 2: Immunoblotting for Phospho-Histone H3 (Ser10)

This protocol is a general guideline for assessing the pharmacodynamic effects of CCT137690 in tumor tissue.

Materials:

  • Tumor tissue lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • ECL detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize tumor tissues in lysis buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a method to assess the effect of CCT137690 on the cell cycle distribution of cancer cells.

Materials:

  • Single-cell suspension from tumor tissue or cultured cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tumor tissue or from in vitro cultures treated with CCT137690.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following CCT137690 treatment.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CCT137690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT137690 is a potent and orally bioavailable pan-Aurora kinase inhibitor with high selectivity for Aurora A, B, and C kinases.[1][2][3] Aurora kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][4][5][6] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1][4][5][6][7] CCT137690 has demonstrated significant anti-proliferative activity across a range of human tumor cell lines, including those from colorectal, ovarian, neuroblastoma, and leukemia cancers.[8][9][10]

The primary mechanism of action of CCT137690 involves the inhibition of Aurora kinase activity, leading to mitotic defects.[1][5][6][9] Continuous exposure of cancer cells to CCT137690 results in aberrant mitosis, characterized by multipolar spindle formation and chromosome misalignment.[1][11][5][6][9] A hallmark of CCT137690 treatment is the induction of endoreduplication and polyploidy, where cells undergo DNA replication without cell division, leading to cells with 4N, 8N, and even 16N DNA content.[8][9] These mitotic failures ultimately trigger apoptotic cell death.[1][5][6][8][9]

Flow cytometry is an essential tool for elucidating the cellular effects of CCT137690. This technique allows for the high-throughput, quantitative analysis of individual cells, providing detailed insights into cell cycle distribution, polyploidy, and apoptosis. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with CCT137690.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of CCT137690 from various studies.

Table 1: Inhibitory Activity of CCT137690 against Aurora Kinases

KinaseIC50 (nM)[2][3]
Aurora A15
Aurora B25
Aurora C19

Table 2: Anti-proliferative Activity of CCT137690 in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)[1][2][6][8][9]
HCT116Colorectal CarcinomaNot specified
SW620Colon Carcinoma0.30
A2780Ovarian Cancer0.14
ORL-48Oral Cancer0.81
ORL-115Oral Cancer0.84
KELLYNeuroblastomaNot specified

Signaling Pathway and Experimental Workflow

CCT137690 Signaling Pathway

The following diagram illustrates the signaling pathway affected by CCT137690.

CCT137690_Pathway CCT137690 Mechanism of Action cluster_mitosis Mitosis cluster_effects Cellular Effects CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA AuroraB Aurora B CCT137690->AuroraB AuroraC Aurora C CCT137690->AuroraC MitoticDefects Aberrant Mitosis (Multipolar Spindles, Chromosome Misalignment) AuroraA->MitoticDefects Polyploidy Endoreduplication & Polyploidy (≥4N) AuroraB->Polyploidy G2M_Arrest G2/M Arrest MitoticDefects->G2M_Arrest Polyploidy->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: CCT137690 inhibits Aurora kinases, leading to mitotic defects, polyploidy, G2/M arrest, and apoptosis.

Experimental Workflow for Flow Cytometry Analysis

The diagram below outlines the general workflow for analyzing cells treated with CCT137690 using flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cluster_analysis Analysis Type cluster_cell_cycle_protocol Cell Cycle Protocol cluster_apoptosis_protocol Apoptosis Protocol start Start: Seed Cells treatment Treat cells with CCT137690 (and vehicle control) start->treatment harvest Harvest Cells (including supernatant) treatment->harvest cell_cycle Cell Cycle Analysis harvest->cell_cycle apoptosis Apoptosis Assay harvest->apoptosis fixation Fix cells in cold 70% ethanol (B145695) cell_cycle->fixation wash Wash cells in Binding Buffer apoptosis->wash staining_pi Stain with Propidium Iodide and RNase A fixation->staining_pi acquire Acquire data on flow cytometer staining_pi->acquire staining_annexin Stain with Annexin V-FITC and Propidium Iodide wash->staining_annexin staining_annexin->acquire analyze Analyze Data: - Cell cycle distribution - Polyploidy (≥4N) - Apoptotic populations acquire->analyze end End analyze->end

Caption: General workflow for cell cycle and apoptosis analysis of CCT137690-treated cells via flow cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine cell cycle distribution and quantify polyploidy in cells treated with CCT137690.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates.

    • Treat cells with the desired concentrations of CCT137690 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3) to generate a histogram of DNA content.

    • Set gates on the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as polyploid populations (4N, 8N, 16N). A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be quantified.

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis in cells treated with CCT137690 by identifying the externalization of phosphatidylserine.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with CCT137690 as described in Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and suspension cells as described in Protocol 1.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use a dot plot of FITC (Annexin V) versus PI to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

References

Application Notes and Protocols: Immunoblotting for Phospho-Histone H3 (Ser10) Following CCT137690 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT137690 is a potent and highly selective, orally bioavailable inhibitor of Aurora kinases A and B, with IC50 values in the low nanomolar range.[1][2][3][4] Aurora kinases are crucial regulators of mitosis, playing key roles in centrosome maturation, spindle assembly, and chromosome segregation.[1][5] Specifically, Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10 (pHH3 Ser10), a critical event for chromosome condensation during mitosis.[2] Inhibition of Aurora B by CCT137690 leads to a dose-dependent decrease in the levels of phospho-histone H3 (Ser10), making it a valuable biomarker for assessing the compound's cellular activity.[2] This application note provides a detailed protocol for the detection of changes in phospho-histone H3 (Ser10) levels by immunoblotting in human cancer cell lines treated with CCT137690.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.

G cluster_0 CCT137690 Mechanism of Action CCT137690 CCT137690 AuroraB Aurora B Kinase CCT137690->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation pHH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHH3->Mitosis Chromosome Condensation G cluster_workflow Experimental Workflow arrow arrow A 1. Cell Culture & Seeding B 2. CCT137690 Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Electrotransfer to Membrane E->F G 7. Immunoblotting F->G H 8. Data Analysis G->H

References

CCT137690: Application Notes and Protocols for Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Aurora kinase inhibitor CCT137690, with a specific focus on its application for inducing apoptosis in cancer cells. This document includes detailed protocols for key experiments, quantitative data on treatment duration and efficacy, and a visualization of the underlying signaling pathway.

Introduction

CCT137690 is a potent, orally bioavailable, small molecule inhibitor of Aurora kinases A and B.[1][2] Aurora kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[1][2] Inhibition of Aurora kinases by CCT137690 disrupts mitotic progression, leading to defects such as multipolar spindle formation and chromosome misalignment.[1][2] This ultimately triggers cell cycle arrest, polyploidy, and programmed cell death (apoptosis).[1][2][3]

Mechanism of Action

CCT137690 exerts its pro-apoptotic effects primarily through the inhibition of Aurora A and Aurora B kinases. This inhibition leads to a cascade of cellular events, including the stabilization of the tumor suppressor protein p53 and the subsequent upregulation of its transcriptional target, the pro-apoptotic protein BAX.[1][2][4] The activation of the intrinsic apoptotic pathway is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1][2][4]

Data Summary: CCT137690 Treatment Duration and Apoptosis Induction

The optimal treatment duration and concentration of CCT137690 for inducing apoptosis can vary depending on the cancer cell line. The following table summarizes quantitative data from various studies.

Cell LineCancer TypeConcentrationTreatment DurationApoptotic EffectReference
HCT116Colorectal Carcinoma0.5 µM, 1 µM24, 48, 72 hoursIncreased PARP cleavage, p53 and BAX levels observed over time.[4][4]
HeLaCervical Cancer0.5 µM, 1 µM24, 48 hoursInduction of aberrant mitosis and polyploidy, leading to apoptosis.[4][4]
SW620Colorectal Adenocarcinoma100 nM (in combination with radiation)Not specifiedDramatically enhances radiation-induced apoptosis.[5][5]
ORL-48, ORL-115Oral Cancer0.5 µM24, 48 hoursIncreased apoptosis detected by Annexin V/PI staining and PARP cleavage.[6][6]
NM2C5, MCSCsMelanomaNot specifiedNot specifiedDetermined to have a cytotoxic and apoptotic effect.[3][7][3][7]
MYCN-amplified Neuroblastoma cell linesNeuroblastomaNot specifiedNot specifiedInhibits cell proliferation and induces apoptosis.[1][1]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptosis in cells treated with CCT137690 using flow cytometry.

Materials:

  • CCT137690

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of CCT137690 or vehicle control (e.g., DMSO). Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize the cells. For suspension cells, proceed to the next step.

    • Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).

Protocol 2: Detection of Apoptotic Markers by Western Blotting

This protocol describes the detection of key apoptotic proteins, such as cleaved PARP, p53, and BAX, in CCT137690-treated cells.

Materials:

  • CCT137690

  • Cancer cell line of interest

  • Complete cell culture medium

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-p53, anti-BAX, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment with CCT137690 for the desired time, wash the cells with cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to the loading control.

Visualizations

CCT137690-Induced Apoptotic Signaling Pathway

CCT137690_Apoptosis_Pathway CCT137690 CCT137690 AuroraAB Aurora Kinase A/B CCT137690->AuroraAB Inhibition MitoticDefects Mitotic Defects (Multipolar Spindles, Chromosome Misalignment) AuroraAB->MitoticDefects CellCycleArrest Cell Cycle Arrest & Polyploidy MitoticDefects->CellCycleArrest p53 p53 Stabilization CellCycleArrest->p53 BAX BAX Upregulation p53->BAX Apoptosis Apoptosis BAX->Apoptosis PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Caption: CCT137690 inhibits Aurora kinases, leading to apoptosis via p53 and BAX.

Experimental Workflow for Apoptosis Assessmentdot

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis CellSeeding Seed Cancer Cells Treatment Treat with CCT137690 CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest Stain Annexin V/PI Staining Flow Flow Cytometry Lysis Cell Lysis WB Western Blotting

References

Application Notes and Protocols for C-137690 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT137690 is a potent and highly selective, orally bioavailable small molecule inhibitor of Aurora kinases.[1][2][3][4][5][6] It demonstrates significant anti-proliferative activity across a range of human tumor cell lines by disrupting mitotic progression, which ultimately leads to apoptosis.[4][6][7] CCT137690 targets Aurora A, Aurora B, and Aurora C with low nanomolar efficacy.[1][2][5] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of CCT137690 against its target kinases.

Data Presentation

The inhibitory activity of CCT137690 against Aurora kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical in vitro kinase assay.

Kinase TargetCCT137690 IC50 (nM)
Aurora A15
Aurora B25
Aurora C19

Data sourced from multiple references.[1][2][3][5]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of Aurora kinases, which are key regulators of mitosis. CCT137690 inhibits these kinases, leading to a cascade of events that disrupt cell division and induce apoptosis.

G cluster_0 Mitosis cluster_1 Cellular Processes Centrosome Maturation Centrosome Maturation Proliferation Proliferation Centrosome Maturation->Proliferation Spindle Assembly Spindle Assembly Spindle Assembly->Proliferation Chromosome Segregation Chromosome Segregation Chromosome Segregation->Proliferation Cytokinesis Cytokinesis Cytokinesis->Proliferation Apoptosis Apoptosis Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->Centrosome Maturation regulates Aurora Kinases (A, B, C)->Spindle Assembly regulates Aurora Kinases (A, B, C)->Chromosome Segregation regulates Aurora Kinases (A, B, C)->Cytokinesis regulates CCT137690 CCT137690 CCT137690->Aurora Kinases (A, B, C) inhibits

Caption: Simplified Aurora Kinase Signaling Pathway.

Experimental Protocols

Two common methods for in vitro kinase assays are provided below. Method 1 describes a radiometric assay, which was utilized to generate the IC50 values for CCT137690. Method 2 details a luminescence-based assay, which is a widely used non-radioactive alternative.

Method 1: Radiometric Kinase Assay (Flashplate Assay)

This protocol is adapted from the method used to determine the IC50 values of CCT137690.[1]

Materials:

  • 384-well Basic Flashplate®

  • Recombinant human Aurora A, Aurora B, or Aurora C enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • CCT137690

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT

  • Adenosine 5'-triphosphate (ATP)

  • [γ-³³P]ATP

  • 2% Dimethyl sulfoxide (B87167) (DMSO) in water

  • 10 mM Sodium pyrophosphate

  • Phosphate-Buffered Saline (PBS)

  • TopCount-NXT™ Microplate Scintillation and Luminescence Counter

Procedure:

  • Plate Coating: Coat the 384-well Flashplates® overnight at 4°C with 100 µg/mL dithiothreitol (B142953) (DTT) in PBS. Wash the plates twice with PBS before use.

  • Compound Preparation: Prepare serial dilutions of CCT137690 in 2% DMSO.

  • Assay Reaction:

    • Add 5 µL of the diluted CCT137690 or 2% DMSO (for control wells) to each well.

    • Prepare a master mix containing kinase buffer, 1 mM MBP, 20 µM ATP, and 0.025 µCi/µL [γ-³³P]ATP.

    • Add 15 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 250 ng of the respective Aurora kinase enzyme to each well.

  • Incubation: Shake the plate for approximately 2 minutes on a flat-bed plate shaker and then incubate for 2 hours at room temperature.

  • Stopping the Reaction: Stop the reaction by washing the plate twice with 10 mM sodium pyrophosphate.

  • Detection: Read the plate on a TopCount-NXT™ to measure the incorporation of ³³P into the MBP substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of CCT137690 and determine the IC50 value by fitting the data to a dose-response curve.

Method 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)

This protocol is a general guideline for a non-radioactive kinase assay.[8][9]

Materials:

  • White, opaque 96-well or 384-well plates

  • Recombinant human Aurora A, Aurora B, or Aurora C enzyme

  • Suitable kinase substrate (e.g., Myelin Basic Protein)

  • CCT137690

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of CCT137690 in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup (per well):

    • Add 2.5 µL of the test compound or control to the appropriate wells.

    • Add 5 µL of a mixture containing the kinase substrate and ATP in kinase assay buffer. The optimal ATP concentration should be near the Km value for the specific kinase.

    • To initiate the reaction, add 2.5 µL of the diluted Aurora kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "Blank" wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of CCT137690 and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to evaluate an inhibitor.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents (Kinase, Substrate, ATP, Buffer) C Dispense Reagents and CCT137690 into Plate A->C B Prepare Serial Dilutions of CCT137690 B->C D Initiate Kinase Reaction (Add Enzyme or ATP) C->D E Incubate at Specified Temperature and Time D->E F Stop Reaction and Add Detection Reagents E->F G Measure Signal (Radioactivity or Luminescence) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: General In Vitro Kinase Assay Workflow.

References

Troubleshooting & Optimization

CCT 137690 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of the Aurora kinase inhibitor, CCT137690, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CCT137690?

A1: CCT137690 is a potent, orally bioavailable, imidazo[4,5-b]pyridine derivative that primarily targets Aurora kinases. It inhibits Aurora A, Aurora B, and Aurora C with low nanomolar IC50 values.[1] Its primary mechanism of action involves the inhibition of phosphorylation of Aurora kinase substrates, leading to mitotic arrest and apoptosis.[1][2][3][4]

Q2: What are the known off-target kinases for CCT137690?

A2: In a panel of 94 kinases, CCT137690 was found to be highly selective. However, at a concentration of 1µM, it inhibited the activity of FLT3, FGFR1, and VEGFR by more than 80%.[1]

Q3: What are the expected on-target cellular effects of CCT137690?

A3: Continuous exposure of tumor cells to CCT137690 results in characteristic on-target effects related to the inhibition of Aurora kinases. These include multipolar spindle formation, chromosome misalignment, induction of polyploidy (cells with ≥4N DNA content), and ultimately, apoptosis.[1][2][3][4][5] These effects are typically observed at concentrations ranging from 0.5 µM to 1 µM in cell lines such as HCT116 and HeLa.[1]

Q4: At what concentrations are the on-target effects of CCT137690 typically observed?

A4: The on-target effects of CCT137690, such as inhibition of histone H3 phosphorylation (an Aurora B substrate) and induction of polyploidy, are observed at concentrations as low as 0.5 µM in cell lines like HCT116.[1] The GI50 values for antiproliferative activity are in the micromolar range for oral cancer cell lines.[5]

Troubleshooting Guide: Off-Target Effects at High Concentrations

Issue 1: Unexpected cellular phenotypes not consistent with Aurora kinase inhibition are observed at high concentrations of CCT137690.

  • Possible Cause: At concentrations significantly higher than the IC50 for Aurora kinases, off-target kinase inhibition (e.g., FLT3, FGFR1, VEGFR) may lead to confounding cellular effects.[1]

  • Troubleshooting Steps:

    • Concentration Titration: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype (e.g., polyploidy, apoptosis).

    • Phenotypic Comparison: Compare the observed phenotype with known effects of specific inhibitors for FLT3, FGFR1, and VEGFR to assess potential overlap.

    • Biochemical Validation: Use western blotting to probe for the phosphorylation status of downstream targets of FLT3, FGFR1, and VEGFR to confirm off-target engagement at high concentrations.

Issue 2: Significant toxicity is observed in non-cancerous cell lines or in vivo models at doses required for tumor growth inhibition.

  • Possible Cause: While CCT137690 is designed to target rapidly dividing cancer cells, high concentrations can lead to toxicity in normal proliferating cells due to on-target Aurora kinase inhibition or off-target effects. Clinical trials with CCT137690 have indicated significant toxicity concerns.[6]

  • Troubleshooting Steps:

    • Dose Optimization: Carefully titrate the in vivo dose to find a therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.

    • Combination Therapy: Consider combining lower, less toxic doses of CCT137690 with other therapeutic agents. For instance, CCT137690 has been shown to synergize with EGFR and PI3-kinase inhibitors in oral cancer cells and can sensitize colorectal cancer cells to radiotherapy.[5][7]

    • Assess Off-Target Related Toxicity: Investigate whether the observed toxicity aligns with known side effects of inhibiting FLT3, FGFR1, or VEGFR signaling.

Quantitative Data Summary

Table 1: IC50 Values of CCT137690 for Target Kinases

KinaseIC50 (µM)Reference
Aurora A0.015[1]
Aurora B0.025[1]
Aurora C0.019[1]
FLT30.0025[1]

Table 2: Cellular Effects of CCT137690 at Different Concentrations

Cell LineConcentration (µM)Duration (hours)Observed EffectReference
HCT1160.5 - 124Accumulation of cells with 4N and 8N DNA content (polyploidy).[1]
HCT1160.5 - 148 - 72Appearance of cells with 16N DNA content.[1]
HeLa0.5 - 124Multipolar spindle formation, misaligned chromosomes, and monopolar spindles (at 0.5 µM).[1]
HeLa0.5 - 148Multiple aberrant spindles indicative of polyploid cells.[1]
ORL-480.81Not SpecifiedGI50 for inhibition of viability.[5]
ORL-1150.84Not SpecifiedGI50 for inhibition of viability.[5]
SW-480.157Not SpecifiedIC50 for cell growth inhibition.[7]
SW-6200.430Not SpecifiedIC50 for cell growth inhibition.[7]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of CCT137690 on cell cycle progression and ploidy.

  • Methodology:

    • Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of CCT137690 (e.g., 0.5 µM, 1 µM) or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry. The populations of cells in G1, S, and G2/M phases, as well as polyploid populations (>4N), can be quantified.[1][5]

2. Immunofluorescence for Mitotic Spindle Analysis

  • Objective: To visualize the effects of CCT137690 on mitotic spindle formation and chromosome alignment.

  • Methodology:

    • Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.

    • Treat cells with CCT137690 (e.g., 0.5 µM, 1 µM) or DMSO for the indicated times (e.g., 24, 48 hours).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes) overnight at 4°C.

    • Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain the DNA with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[1][5]

Visualizations

Aurora_Kinase_Signaling_Pathway cluster_input Upstream Signals cluster_aurora Aurora Kinase Activation cluster_cct Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Cell_Cycle_Progression Cell Cycle Progression Aurora_A Aurora A Cell_Cycle_Progression->Aurora_A Aurora_B Aurora B Cell_Cycle_Progression->Aurora_B TACC3_Phos TACC3 Phosphorylation Aurora_A->TACC3_Phos MYCN_Stability MYCN Stability Aurora_A->MYCN_Stability GSK3B_Phos GSK3β Phosphorylation Aurora_A->GSK3B_Phos Histone_H3_Phos Histone H3 Phosphorylation Aurora_B->Histone_H3_Phos Survivin_Expression Survivin Expression Aurora_B->Survivin_Expression CCT137690 CCT137690 CCT137690->Aurora_A CCT137690->Aurora_B Mitotic_Arrest Mitotic Arrest TACC3_Phos->Mitotic_Arrest Histone_H3_Phos->Mitotic_Arrest MYCN_Stability->Mitotic_Arrest GSK3B_Phos->Mitotic_Arrest Apoptosis Apoptosis Survivin_Expression->Apoptosis Polyploidy Polyploidy Mitotic_Arrest->Polyploidy Polyploidy->Apoptosis

Caption: CCT137690 inhibits Aurora A and B, leading to mitotic arrest, polyploidy, and apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_off_target Off-Target Investigation Cell_Culture Cell Culture (e.g., HCT116, HeLa) CCT137690_Treatment CCT137690 Treatment (Dose and Time Course) Cell_Culture->CCT137690_Treatment Flow_Cytometry Flow Cytometry (Cell Cycle, Ploidy) CCT137690_Treatment->Flow_Cytometry Immunofluorescence Immunofluorescence (Mitotic Spindles) CCT137690_Treatment->Immunofluorescence Western_Blot Western Blot (Protein Phosphorylation) CCT137690_Treatment->Western_Blot High_Concentration High Concentration CCT137690 CCT137690_Treatment->High_Concentration Off_Target_WB Western Blot for Off-Target Pathways (p-FLT3, p-FGFR, p-VEGFR) High_Concentration->Off_Target_WB

References

Potential resistance mechanisms to CCT 137690

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Aurora kinase inhibitor, CCT137690.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CCT137690?

CCT137690 is a potent, orally bioavailable, pan-Aurora kinase inhibitor, targeting Aurora A, B, and C kinases with high selectivity.[1][2][3][4] Its primary mechanism of action is the disruption of mitosis. By inhibiting Aurora kinases, CCT137690 interferes with critical mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] This leads to mitotic errors, such as multipolar spindle formation and chromosome misalignment, ultimately resulting in polyploidy and the induction of apoptosis (programmed cell death) in cancer cells.[1][2][4] Additionally, CCT137690 has been shown to downregulate the expression of the MYCN oncoprotein, making it a promising agent for cancers with MYCN amplification, such as neuroblastoma.[1][3][4]

Q2: My cancer cell line is showing reduced sensitivity to CCT137690. What are the potential resistance mechanisms?

While specific resistance mechanisms to CCT137690 have not been extensively documented in published literature, based on studies with other Aurora kinase inhibitors, several potential mechanisms could be at play:

  • Mutations in the Aurora Kinase ATP-Binding Pocket: Point mutations within the ATP-binding pocket of Aurora kinases, particularly Aurora B, can prevent the inhibitor from binding effectively, thereby rendering the kinase and the cell resistant to the drug's effects.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump CCT137690 out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Activation of Compensatory Signaling Pathways: Cancer cells can adapt to Aurora kinase inhibition by upregulating alternative survival pathways. This can include the increased expression of anti-apoptotic proteins like Bcl-xL, which can counteract the pro-apoptotic signals induced by CCT137690.

  • Alterations in Downstream Mitotic Regulators: Changes in the expression or function of proteins downstream of Aurora kinases that are involved in cell cycle control and mitosis could potentially confer resistance.

Q3: How can I experimentally investigate if my cell line has developed resistance to CCT137690?

The first step is to confirm the loss of sensitivity by determining the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of CCT137690 in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50/GI50 value indicates the development of resistance. Subsequently, you can investigate the potential mechanisms described in Q2 using various molecular biology techniques.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased potency of CCT137690 in cell viability assays. 1. Development of resistance. 2. Incorrect drug concentration. 3. Cell line contamination.1. See Troubleshooting Guide for "Suspected Acquired Resistance". 2. Verify the stock concentration and perform a dose-response curve. 3. Perform cell line authentication.
Suspected Acquired Resistance 1. Target-based resistance: Mutations in Aurora kinases. 2. Non-target-based resistance: Increased drug efflux or activation of bypass pathways.1. Sequence the kinase domain of Aurora A and B to identify potential mutations. 2. a) Perform qPCR or Western blotting to check for overexpression of ABC transporters (ABCB1, ABCG2). b) Use a fluorescent substrate of these transporters (e.g., Rhodamine 123) to assess their activity. c) Perform Western blotting for key anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1).
Unexpected cellular phenotype upon treatment. Off-target effects of CCT137690.CCT137690 is highly selective but can inhibit other kinases like FLT3 at higher concentrations.[1] Consider if the observed phenotype aligns with the inhibition of known off-target kinases. Perform experiments with more specific inhibitors of the suspected off-target to confirm.

Data Presentation

Table 1: In Vitro Activity of CCT137690 in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference
ORL-48Oral Cancer0.81[5]
ORL-115Oral Cancer0.84[5]
HCT116Colorectal CarcinomaNot specified[1][2][4]
HeLaCervical CancerNot specified[1][2][4]
KELLYNeuroblastomaNot specified[1]
A panel of various human tumor cell linesMultiple0.005 - 0.47[2]

Experimental Protocols

1. Protocol for Generating CCT137690-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to CCT137690 through continuous exposure to increasing concentrations of the drug.

  • Materials:

    • Parental cancer cell line of interest

    • CCT137690 (stock solution in DMSO)

    • Complete cell culture medium

    • Cell culture flasks/dishes

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

    • Cryopreservation medium

  • Methodology:

    • Initial Seeding: Seed the parental cells at a low density in a culture flask.

    • Initial Drug Treatment: Treat the cells with CCT137690 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.

    • Monitoring and Media Change: Monitor the cells for growth. Change the medium with fresh CCT137690-containing medium every 3-4 days.

    • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of CCT137690 by a factor of 1.5-2.

    • Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months.

    • Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of CCT137690 (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

    • Characterization of Resistant Clones: Expand the clones and confirm their resistance by performing a dose-response assay to determine the new IC50 value.

    • Cryopreservation: Cryopreserve the resistant cell lines at early passages.

2. Western Blot Analysis for ABC Transporter Expression

  • Objective: To determine if resistant cell lines overexpress ABC transporters like ABCB1 or ABCG2.

  • Methodology:

    • Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 or ABCG2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the expression of the ABC transporter to the loading control. Compare the expression levels between parental and resistant cells.

Visualizations

CCT137690_Mechanism_of_Action CCT137690 CCT137690 Aurora_Kinases Aurora Kinases (A, B, C) CCT137690->Aurora_Kinases Inhibits MYCN MYCN Oncoprotein CCT137690->MYCN Downregulates Mitotic_Processes Mitotic Processes (Spindle Assembly, Chromosome Segregation) Aurora_Kinases->Mitotic_Processes Regulates Mitotic_Errors Mitotic Errors (Multipolar Spindles, Misalignment) Aurora_Kinases->Mitotic_Errors Inhibition leads to Mitotic_Processes->Mitotic_Errors Polyploidy Polyploidy Mitotic_Errors->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Tumor_Growth Tumor Growth Apoptosis->Tumor_Growth Inhibits MYCN->Tumor_Growth Promotes

Caption: Mechanism of action of CCT137690.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms CCT137690_in CCT137690 (Intracellular) Aurora_Kinases Aurora Kinases CCT137690_in->Aurora_Kinases Inhibits Apoptosis Apoptosis Aurora_Kinases->Apoptosis Inhibition leads to CCT137690_out CCT137690 (Extracellular) CCT137690_out->CCT137690_in Enters cell Mutation Aurora Kinase Mutation Mutation->Aurora_Kinases Prevents binding ABC_Transporter ABC Transporter (e.g., ABCB1) ABC_Transporter->CCT137690_in Effluxes Bypass_Pathway Bypass Survival Pathway (e.g., Bcl-xL) Bypass_Pathway->Apoptosis Inhibits

Caption: Potential resistance mechanisms to CCT137690.

Experimental_Workflow Start Start: Sensitive Cell Line Step1 Continuous exposure to increasing CCT137690 Start->Step1 Step2 Isolate resistant clones Step1->Step2 Step3 Confirm resistance (IC50 determination) Step2->Step3 Step4 Investigate Mechanisms Step3->Step4 Step5a Sequence Aurora Kinases Step4->Step5a Target-based? Step5b Analyze ABC Transporter Expression/Function Step4->Step5b Efflux-based? Step5c Profile Survival Pathway Proteins Step4->Step5c Bypass-based? End End: Characterized Resistant Cell Line Step5a->End Step5b->End Step5c->End

Caption: Workflow for developing and characterizing CCT137690-resistant cell lines.

References

Overcoming poor solubility of CCT 137690 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of CCT137690 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of CCT137690?

A1: The recommended solvent for preparing a stock solution of CCT137690 is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is soluble in DMSO at concentrations up to 12 mg/mL (21.75 mM).[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: What is the solubility of CCT137690 in aqueous media and other common solvents?

A2: CCT137690 is practically insoluble in water and ethanol.[1][2] Its poor aqueous solubility necessitates the use of organic solvents or specific formulations for experimental use.

Q3: How should I store the CCT137690 stock solution?

A3: Once prepared in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]

Q4: What is the mechanism of action of CCT137690?

A4: CCT137690 is a potent and highly selective pan-Aurora kinase inhibitor, targeting Aurora A, Aurora B, and Aurora C with IC50 values in the low nanomolar range.[1][4][5] By inhibiting Aurora kinases, which are crucial for mitotic progression, CCT137690 disrupts processes like centrosome maturation, spindle assembly, and chromosome segregation.[4][5][6] This leads to mitotic aberrations, polyploidy, and ultimately apoptosis in cancer cells.[4][7][8]

Q5: In which cancer cell lines has CCT137690 shown anti-proliferative activity?

A5: CCT137690 has demonstrated anti-proliferative activity in a wide range of human tumor cell lines, including but not limited to colon carcinoma (SW620), ovarian cancer (A2780), neuroblastoma (KELLY), and oral cancer (ORL-48, ORL-115).[1][4][7] The GI50 (growth inhibition by 50%) values typically range from 0.005 µM to 0.47 µM.[4]

Troubleshooting Guide

Issue: My CCT137690 precipitated out of solution after dilution in aqueous media for my in vitro assay.

Cause: This is expected due to the poor aqueous solubility of CCT137690. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause the compound to crash out.

Solution:

  • Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

  • Use a pre-warmed medium: Adding the CCT137690 stock solution to a pre-warmed cell culture medium while vortexing can sometimes help to keep the compound in solution.

  • Serial dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium to reach the desired final concentration. This gradual decrease in DMSO concentration can help maintain solubility.

  • Consider co-solvents (for specific applications): For certain cell-free assays, the use of solubilizing agents might be an option, but their compatibility with the specific assay needs to be validated.

Issue: I am observing toxicity in my cell culture that does not seem to be related to the inhibitory activity of CCT137690.

Cause: The solvent used to dissolve CCT137690, typically DMSO, can be toxic to cells at higher concentrations.

Solution:

  • Include a vehicle control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. This will help you to distinguish between the effects of the compound and the effects of the solvent.

  • Lower the final solvent concentration: As mentioned previously, aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.

Quantitative Data Summary

Table 1: Solubility of CCT137690

SolventSolubilityReference
DMSO12 mg/mL (21.75 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: IC50 Values of CCT137690 for Aurora Kinases

KinaseIC50 (nM)Reference
Aurora A15[1][2]
Aurora B25[1][2]
Aurora C19[1][2]

Experimental Protocols

Protocol 1: Preparation of CCT137690 Stock Solution for In Vitro Assays

  • Materials:

    • CCT137690 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the CCT137690 powder to room temperature before opening the vial.

    • Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of fresh, anhydrous DMSO to the vial of CCT137690.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Formulation of CCT137690 for In Vivo Studies

For in vivo administration, CCT137690 needs to be formulated to improve its bioavailability. Below are examples of formulations that have been used.

Formulation A: PEG300, Tween-80, and Saline [3]

  • Materials:

    • CCT137690 DMSO stock solution (e.g., 16.7 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (for a 1 mL final volume):

    • Start with 100 µL of the CCT137690 DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well. This protocol aims for a clear solution with a concentration of ≥ 1.67 mg/mL.[3]

Formulation B: SBE-β-CD in Saline [3]

  • Materials:

  • Procedure (for a 1 mL final volume):

    • Start with 100 µL of the CCT137690 DMSO stock solution.

    • Add 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until a clear solution is obtained. This protocol aims for a clear solution with a concentration of ≥ 1.67 mg/mL.[3]

Formulation C: Corn Oil [3]

  • Materials:

    • CCT137690 DMSO stock solution (e.g., 16.7 mg/mL)

    • Corn oil

  • Procedure (for a 1 mL final volume):

    • Start with 100 µL of the CCT137690 DMSO stock solution.

    • Add 900 µL of corn oil.

    • Mix thoroughly. This protocol aims for a solution with a concentration of ≥ 1.67 mg/mL.[3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation CCT_powder CCT137690 Powder Stock_Solution High Concentration Stock Solution CCT_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (Low DMSO %) Stock_Solution->Working_Solution Dilute Formulation Injectable Formulation Stock_Solution->Formulation Mix Culture_Medium Aqueous Cell Culture Medium Culture_Medium->Working_Solution Co_solvents Co-solvents (e.g., PEG300, Tween-80) Co_solvents->Formulation Vehicle Vehicle (e.g., Saline, Corn Oil) Vehicle->Formulation

Caption: Workflow for preparing CCT137690 solutions.

signaling_pathway cluster_mitosis Mitotic Progression cluster_outcome Cellular Outcomes CCT137690 CCT137690 Aurora_A Aurora A CCT137690->Aurora_A Aurora_B Aurora B CCT137690->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Aberrations Mitotic Aberrations Centrosome_Maturation->Mitotic_Aberrations Spindle_Assembly->Mitotic_Aberrations Polyploidy Polyploidy Chromosome_Segregation->Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis Mitotic_Aberrations->Apoptosis Polyploidy->Apoptosis

Caption: CCT137690 mechanism of action on mitotic pathways.

References

Interpreting unexpected phenotypes with CCT 137690 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the Aurora kinase inhibitor, CCT137690.

Troubleshooting Guide

This guide addresses specific unexpected phenotypes that may be observed during experiments with CCT137690.

Observed Phenotype Potential Cause Suggested Action/Interpretation
1. Massive Polyploidy (≥4N DNA content) without immediate apoptosis. Inhibition of Aurora B kinase by CCT137690 leads to cytokinesis failure, resulting in cells that complete mitosis but fail to divide, leading to an accumulation of cells with 4N, 8N, and even 16N DNA content.[1][2] This is an expected on-target effect.Continue the experiment and monitor for downstream markers of apoptosis such as PARP cleavage. Apoptosis is often a delayed effect following prolonged cell cycle arrest and polyploidy.[3][4]
2. Decreased MYCN protein levels in neuroblastoma cell lines. CCT137690 treatment, specifically through the inhibition of Aurora A kinase, can lead to a reduction in MYCN protein levels.[1] Aurora A normally stabilizes MYCN, so its inhibition promotes MYCN degradation.This is a known and therapeutically relevant effect in MYCN-amplified neuroblastoma.[1] Quantify MYCN protein levels by Western blot to confirm this on-target effect.
3. Monopolar spindle formation. While multipolar spindles are a common phenotype, the observation of monopolar spindles is also consistent with Aurora A inhibition by CCT137690.[1]This phenotype is indicative of an on-target effect. It can be observed alongside multipolar spindles. Immunofluorescence for α-tubulin and pericentrin can be used to visualize spindle morphology.
4. Cell-line specific differences in sensitivity (varying IC50/GI50 values). The sensitivity of cancer cell lines to CCT137690 can vary. For example, MYCN-amplified neuroblastoma cell lines have been shown to be particularly sensitive.[1] Resistance has also been observed in some cell lines.Determine the GI50 for your specific cell line using a dose-response proliferation assay. Refer to published data for expected ranges in similar cell types. For example, the GI50 for oral cancer cell lines ORL-48 and ORL-115 were reported as 0.81 µM and 0.84 µM, respectively.[2]
5. Effects observed at concentrations that differ from published IC50 values. Biochemical IC50 values often differ from the concentrations required to observe cellular effects due to factors like cell permeability and off-target effects. CCT137690 is a potent inhibitor of Aurora A, B, and C with IC50 values in the low nanomolar range in biochemical assays (15, 25, and 19 nM, respectively).[1] However, cellular effects are typically observed at higher concentrations (0.5 - 1 µM).It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration for the desired phenotypic effect. Complete inhibition of Aurora A and B markers in HeLa cells was observed at 0.5 µM.[1]
6. Unexpected changes in non-mitotic signaling pathways. CCT137690 has known off-target activity against other kinases, including FLT3, FGFR1, and VEGFR.[1][5]If you observe phenotypes that cannot be explained by Aurora kinase inhibition, consider the possibility of off-target effects. Review the literature for known off-target effects of CCT137690 and consider using more specific inhibitors or siRNA to validate your findings if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected cellular phenotypes after CCT137690 treatment?

A1: Continuous exposure of tumor cells to CCT137690 is expected to cause a range of mitotic defects due to the inhibition of Aurora kinases A and B.[3][4] These include:

  • Multipolar spindle formation: Inhibition of Aurora A can lead to centrosome amplification and the formation of spindles with more than two poles.[1]

  • Chromosome misalignment: Proper chromosome alignment at the metaphase plate is dependent on Aurora B activity.[1]

  • Polyploidy: Inhibition of Aurora B disrupts cytokinesis, leading to an increase in cells with 4N, 8N, and even 16N DNA content.[1][2]

  • Apoptosis: The accumulation of mitotic errors and polyploidy ultimately triggers programmed cell death.[3][4] This can be observed through markers like cleaved PARP and induction of p53/p21/BAX.[1]

Q2: How can I confirm that CCT137690 is inhibiting Aurora kinases in my cells?

A2: You can measure the phosphorylation status of key Aurora kinase substrates by Western blot.

  • For Aurora A: Look for a decrease in the autophosphorylation of Aurora A at Threonine 288 (P-T288).[1] You can also assess the phosphorylation of the Aurora A substrate TACC3 at Serine 558.[1]

  • For Aurora B: Monitor the phosphorylation of Histone H3 at Serine 10 (pHH3 S10), a well-established marker of Aurora B activity.[1]

Q3: What are the known off-target effects of CCT137690?

A3: CCT137690 is a highly selective Aurora kinase inhibitor, but it has been shown to inhibit other kinases at higher concentrations.[1] Notably, it is also a potent inhibitor of oncogenic FLT3.[1] Off-target activity has also been reported for FGFR1 and VEGFR.[5]

Q4: Is CCT137690 effective in vivo?

A4: Yes, CCT137690 is orally bioavailable and has demonstrated preclinical efficacy in mouse models.[1] For example, it has been shown to significantly inhibit tumor growth in a transgenic mouse model of neuroblastoma (TH-MYCN).[3][4]

Q5: Are there any known synergistic drug combinations with CCT137690?

A5: Yes, studies have shown that CCT137690 can act synergistically with other targeted therapies. For instance, inhibitors of EGFR (gefitinib) and PI3-kinase (pictilisib) have been shown to synergize with CCT137690 in inhibiting the proliferation of oral cancer cell lines.[2] Additionally, CCT137690 has been shown to sensitize colorectal cancer cells to radiotherapy.[6]

Quantitative Data Summary

Table 1: IC50 Values of CCT137690 Against Aurora Kinases (Biochemical Assay)

KinaseIC50 (µM)
Aurora A0.015
Aurora B0.025
Aurora C0.019
Data from reference[1]

Table 2: Cellular GI50 Values of CCT137690 in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
ORL-48Oral Cancer0.81
ORL-115Oral Cancer0.84
SW-48Colorectal Cancer0.157
SW-620Colorectal Cancer0.430
Data from references[2][6]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of CCT137690 on cell cycle progression and polyploidy.

  • Methodology:

    • Treat cells with the desired concentrations of CCT137690 or DMSO (vehicle control) for 24, 48, or 72 hours.[2]

    • Harvest cells by trypsinization and wash with PBS containing 1% FBS.[2]

    • Fix the cells in 70% ice-cold ethanol (B145695) overnight at 4°C.[6]

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[2][6]

    • Incubate at 37°C for 30 minutes in the dark.[6]

    • Analyze the cell cycle profile using a flow cytometer.[2]

2. Immunofluorescence for Mitotic Spindle Analysis

  • Objective: To visualize the effects of CCT137690 on mitotic spindle formation.

  • Methodology:

    • Seed cells on coverslips and treat with CCT137690 or DMSO for the desired time (e.g., 24 or 48 hours).[1]

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes).[2]

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the DNA with DAPI.[2]

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

3. Western Blot for Aurora Kinase Inhibition Markers

  • Objective: To confirm the on-target activity of CCT137690.

  • Methodology:

    • Treat cells with various concentrations of CCT137690 for a short duration (e.g., 2 hours).[1]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against P-Aurora A (T288), P-Histone H3 (S10), total Aurora A, and total Histone H3.[1] Use a loading control like GAPDH or β-actin.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CCT137690_Mechanism_of_Action cluster_AuroraA Aurora A Inhibition cluster_AuroraB Aurora B Inhibition CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly MYCN_Stabilization MYCN Stabilization (in Neuroblastoma) AuroraA->MYCN_Stabilization Multipolar_Spindles Multipolar Spindles MYCN_Degradation MYCN Degradation Apoptosis Apoptosis Multipolar_Spindles->Apoptosis Chromosome_Misalignment Chromosome Misalignment Polyploidy Polyploidy Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Chromosome_Misalignment->Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of CCT137690 leading to apoptosis.

Experimental_Workflow_Cell_Cycle start Seed Cells treatment Treat with CCT137690 or DMSO start->treatment incubation Incubate (24, 48, 72h) treatment->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for cell cycle analysis after CCT137690 treatment.

Troubleshooting_Logic start Observe Unexpected Phenotype is_polyploidy Is it massive polyploidy without immediate apoptosis? start->is_polyploidy is_mycn_decrease Is it decreased MYCN in neuroblastoma? is_polyploidy->is_mycn_decrease No expected_effect1 Expected on-target effect of Aurora B inhibition. Continue monitoring for apoptosis. is_polyploidy->expected_effect1 Yes is_spindle_aberration Are there spindle aberrations? is_mycn_decrease->is_spindle_aberration No expected_effect2 Expected on-target effect of Aurora A inhibition. Quantify MYCN levels. is_mycn_decrease->expected_effect2 Yes expected_effect3 Expected on-target effect of Aurora A/B inhibition. Characterize spindle morphology. is_spindle_aberration->expected_effect3 Yes consider_off_target Consider off-target effects (e.g., on FLT3, FGFR1, VEGFR) or cell-specific responses. is_spindle_aberration->consider_off_target No

Caption: Troubleshooting logic for unexpected CCT137690 phenotypes.

References

How to minimize CCT 137690 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Aurora kinase inhibitor CCT137690 in animal studies. The information is designed to help anticipate and mitigate potential toxicities, ensuring more robust and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with CCT137690 in a question-and-answer format.

Q1: My animals are experiencing significant weight loss (>15%) after CCT137690 administration. What steps should I take?

A1: Significant body weight loss is a common indicator of toxicity. The following steps are recommended:

  • Dose Reduction: Consider reducing the dose of CCT137690 by 25-50% in a pilot cohort to determine a better-tolerated dose.

  • Dosing Schedule Modification: If administering the compound daily, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off; or every other day) to allow for animal recovery.

  • Supportive Care: Ensure easy access to food and water. Diet supplements, such as high-calorie nutritional gels, can be provided.

  • Vehicle Control Check: Confirm that the vehicle itself is not contributing to the observed toxicity by treating a control group with the vehicle alone.

Q2: I am concerned about potential cardiotoxicity due to the reported hERG inhibition of CCT137690. How can I monitor for this?

A2: CCT137690 is a moderate inhibitor of the hERG ion channel, which can increase the risk of cardiotoxicity.[1] Monitoring for cardiac effects is crucial:

  • Clinical Observations: Closely monitor animals for clinical signs of cardiac distress, which can include lethargy, cyanosis (bluish discoloration of skin and mucous membranes), and changes in respiration.

  • Electrocardiography (ECG): If available, ECG monitoring can detect changes in cardiac electrical activity, such as QT interval prolongation. This is the most direct way to assess potential cardiotoxicity.

  • Histopathology: At the end of the study, ensure cardiac tissue is collected for histopathological examination to look for any signs of cardiotoxicity.

Q3: What are the signs of myelosuppression, and how should I adjust my protocol if I suspect it?

A3: Myelosuppression is a known class effect of Aurora kinase inhibitors.[2][3]

  • Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study. Key parameters to watch are neutrophils (for neutropenia), red blood cells (for anemia), and platelets (for thrombocytopenia).

  • Protocol Adjustment: If significant myelosuppression is observed, consider dose reduction or implementing "treatment holidays" to allow for bone marrow recovery. Prophylactic use of growth factors (e.g., G-CSF for neutropenia) may be considered in some cases, but this can confound experimental results and should be used with caution.

Q4: My animals are showing signs of gastrointestinal (GI) distress, such as diarrhea or loss of appetite. What should I do?

A4: GI toxicity is a potential side effect of kinase inhibitors.

  • Symptomatic Treatment: Provide supportive care, including ensuring adequate hydration. Anti-diarrheal medication may be considered after consulting with a veterinarian.

  • Formulation Check: Ensure the formulation is properly prepared and solubilized, as poor formulation can exacerbate GI irritation.

  • Dose Modification: As with other toxicities, reducing the dose or altering the dosing schedule can help alleviate GI side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary known toxicities of CCT137690 in animal studies?

A1: Published preclinical efficacy studies with CCT137690 at doses up to 100 mg/kg administered orally twice daily have reported no obvious signs of toxicity, as measured by body weight loss.[1] However, as a potent pan-Aurora kinase inhibitor, CCT137690 has the potential to cause class-related toxicities, including:

  • Myelosuppression: Due to the role of Aurora kinases in cell division, rapidly dividing cells of the bone marrow are susceptible.

  • Gastrointestinal Toxicity: Similar to bone marrow, the epithelial lining of the GI tract has a high turnover rate and can be affected.

  • Cardiotoxicity: CCT137690 is a moderate inhibitor of the hERG ion channel, which may lead to cardiac arrhythmias.[1]

Q2: How can I improve the formulation of CCT137690 to potentially reduce toxicity?

A2: Optimizing the formulation can enhance bioavailability and potentially reduce off-target toxicities.

  • Solubilizing Agents: Ensure CCT137690 is fully dissolved. Common vehicles for oral gavage in rodents include mixtures of DMSO, PEG300, Tween 80, and saline.

  • Nanoparticle Formulations: Encapsulating CCT137690 in nanoparticles, such as polymeric nanoparticles or liposomes, can improve its therapeutic index by increasing tumor accumulation and reducing exposure to healthy tissues.[4][5] This strategy has been shown to reduce toxicity and improve efficacy for other Aurora kinase inhibitors.[4]

Q3: What is a recommended starting dose for CCT137690 in a new animal model?

A3: A starting dose can be extrapolated from published studies. Doses of 75-100 mg/kg twice daily have been used in mouse xenograft models.[1] However, it is always recommended to perform a dose-range-finding study in a small cohort of animals to determine the maximum tolerated dose (MTD) in your specific model and strain.

Q4: What routine monitoring should be performed during an in vivo study with CCT137690?

A4: A comprehensive monitoring plan should include:

  • Daily: Body weight, clinical observations (activity, posture, grooming), food and water intake.

  • Weekly (or as needed): Complete blood counts (CBCs) to monitor for myelosuppression.

  • At Study Termination: Collection of blood for serum chemistry analysis and tissues (especially tumor, heart, liver, bone marrow, and GI tract) for histopathology.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies involving CCT137690.

Animal ModelDose and ScheduleAdministration RouteStudy DurationObserved ToxicityReference
NCr-Foxn1nu mice with SW620 xenografts75 mg/kg, twice dailyOral21 daysNo observed toxicities as defined by body weight loss.[1]
TH-MYCN transgenic mice with neuroblastoma100 mg/kg, twice dailyOral10 daysNo obvious toxicity or loss of body weight.[6]
Mice with MOLM-13 xenograftsNot specifiedNot specifiedNot specifiedNo obvious toxicity or loss of body weight.[1]

Experimental Protocols

Protocol: In Vivo Toxicity Assessment of CCT137690

  • Animal Model: Select a relevant animal model (e.g., immunodeficient mice for xenograft studies). Use animals of the same sex and age to minimize variability.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the start of the experiment.

  • Dose Formulation: Prepare CCT137690 in a suitable vehicle. A common vehicle for oral administration is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and 45-60% saline. Ensure the compound is fully dissolved. Prepare fresh daily unless stability data indicates otherwise.

  • Dose Administration: Administer CCT137690 via the intended route (e.g., oral gavage). Ensure accurate dosing based on the most recent body weight.

  • Monitoring:

    • Record body weights daily.

    • Perform daily clinical observations, noting any changes in appearance, behavior, or activity.

    • Monitor food and water consumption.

    • Collect blood samples (e.g., via tail vein or submandibular bleed) at baseline and at predetermined time points for CBC analysis.

  • Endpoint:

    • At the end of the study, euthanize animals according to approved protocols.

    • Collect terminal blood samples for serum chemistry and pharmacokinetic analysis.

    • Perform a gross necropsy and record any abnormalities.

    • Collect and fix relevant tissues (tumor, heart, liver, kidneys, spleen, lungs, bone marrow, GI tract) in 10% neutral buffered formalin for histopathological analysis.

Visualizations

G cluster_0 CCT137690 Inhibition cluster_1 Cellular Processes cluster_2 Outcomes in Cancer Cells cluster_3 Outcomes in Normal Rapidly Dividing Cells (e.g., Bone Marrow, GI Tract) CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Toxicity Toxicity (Myelosuppression, GI effects) Centrosome->Toxicity Spindle->MitoticArrest Spindle->Toxicity Chromosome->MitoticArrest Chromosome->Toxicity Cytokinesis->MitoticArrest Cytokinesis->Toxicity Polyploidy Polyploidy MitoticArrest->Polyploidy Apoptosis Apoptosis (Anti-tumor Effect) Polyploidy->Apoptosis

Caption: CCT137690 signaling pathway and downstream effects.

G start Start: In Vivo Study Plan acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Weight, Blood Samples) acclimatization->baseline randomization Randomize into Treatment Groups baseline->randomization dosing CCT137690 Dosing (Oral Gavage) randomization->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Criteria Met? (e.g., Tumor Size, Study Duration) monitoring->endpoint endpoint->dosing No euthanasia Euthanasia & Necropsy endpoint->euthanasia Yes collection Sample Collection (Blood, Tissues) euthanasia->collection analysis Data Analysis (Statistics, Histopathology) collection->analysis end End of Study analysis->end G cluster_0 Immediate Actions cluster_1 Investigation cluster_2 Protocol Modification start Toxicity Observed? (e.g., >15% Weight Loss, Severe Lethargy) pause_dosing Pause Dosing start->pause_dosing Yes monitoring Continue Monitoring start->monitoring No supportive_care Provide Supportive Care (e.g., hydration, nutritional supplement) pause_dosing->supportive_care check_dose Verify Dose Calculation & Formulation supportive_care->check_dose check_vehicle Assess Vehicle-only Toxicity check_dose->check_vehicle reduce_dose Reduce Dose check_vehicle->reduce_dose change_schedule Modify Dosing Schedule (e.g., intermittent) reduce_dose->change_schedule reformulate Consider Reformulation (e.g., nanoparticle) reduce_dose->reformulate end Resume Study with Modified Protocol reduce_dose->end

References

Optimizing CCT 137690 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CCT 137690 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable pan-Aurora kinase inhibitor.[1][2][3] It is an imidazo[4,5-b]pyridine derivative that primarily targets Aurora A, B, and C kinases, which are key regulators of mitosis.[1][3] Inhibition of these kinases disrupts critical mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] This leads to mitotic aberrations such as multipolar spindle formation, polyploidy, and ultimately, apoptosis in tumor cells.[2][4][5]

Q2: What are the reported IC50 values for this compound against its primary targets?

This compound inhibits Aurora kinases with low nanomolar IC50 values in biochemical assays.[3] It also shows potent activity against FLT3.[1]

Table 1: Biochemical IC50 Values for this compound

Target Kinase IC50 (µM) Reference
Aurora A 0.015 [1]
Aurora B 0.025 [1]
Aurora C 0.019 [1]

| FLT3 | 0.0025 |[1] |

Q3: How does this compound affect cells in culture?

Treatment of cancer cell lines with this compound leads to a distinct phenotype associated with Aurora kinase inhibition. Continuous exposure causes cytokinesis failure, leading to the accumulation of cells with 4N, 8N, and even 16N DNA content (polyploidy).[1][2] This is often accompanied by multipolar spindle formation, chromosome misalignment, and the induction of apoptosis, which can be observed through markers like PARP cleavage.[2][4][5]

Experimental Protocols and Dosage Guidelines

Q4: What is a typical starting concentration for in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell line. Growth inhibition (GI50) values in various human tumor cell lines typically range from 0.005 to 0.47 µM after a 72-hour treatment period.[6] For initial experiments, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the effective concentration for your specific model. Complete inhibition of Aurora A and B substrate phosphorylation is often observed at concentrations around 0.5 µM.[1][6]

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell Line Cancer Type GI50 (µM) Reference
SW48 Colon 0.005 [6]
HeLa Cervical 0.14 [6]
SW620 Colon 0.15 [6][7]
HCT116 Colon 0.22 [6]
A2780 Ovarian 0.35 [6]
ORL-48 Oral 0.81 [2]

| ORL-115 | Oral | 0.84 |[2] |

Q5: What is a recommended dosage for in vivo animal studies?

In preclinical mouse models, this compound has been shown to be effective and well-tolerated. A common dosage is 100 mg/kg, administered twice daily via oral gavage.[1] This regimen has been shown to significantly inhibit tumor growth in neuroblastoma and colon carcinoma xenograft models with no significant toxicity as measured by body weight loss.[1][8]

Detailed Methodologies

Protocol 1: Cell Proliferation Assay (MTT-based)

This protocol assesses the effect of this compound on cell viability.

  • Cell Plating: Plate cells in a 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., ranging from 0 to 50 µM). Treat the cells and incubate for 72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to evaluate the induction of polyploidy following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.5 µM and 1 µM) for 24 to 72 hours.[1][2]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization, then wash with PBS.[7]

  • Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then store at 4°C overnight.[2][7]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[2][7] Incubate at 37°C for 30 minutes in the dark.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[2]

  • Data Analysis: Quantify the percentage of cells in different cell cycle phases (G1, S, G2/M) and identify polyploid populations (>4N DNA content).

Protocol 3: Western Blot for Target Engagement

This protocol confirms the inhibition of Aurora kinase activity in cells by measuring the phosphorylation of downstream substrates.

  • Cell Lysis: Treat cells with various concentrations of this compound for a short duration (e.g., 2 hours).[1] For analyzing mitotic markers, cells can be pre-treated with a mitotic arresting agent like nocodazole (B1683961).[6]

  • Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Aurora A (p-T288), phosphorylated Histone H3 (pHH3 S10), and total protein levels as loading controls (e.g., total Aurora A, total Histone H3, β-Actin).[1][6]

  • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the dose-dependent inhibition of substrate phosphorylation. IC50 values can be calculated from this data.[1]

Visual Guides: Pathways and Workflows

Aurora_Pathway AuroraA Aurora A TACC3 TACC3 AuroraA->TACC3 Phosphorylates AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Spindle Spindle Assembly TACC3->Spindle Chromosome Chromosome Segregation HistoneH3->Chromosome Polyploidy Polyploidy Spindle->Polyploidy Dysfunction leads to Chromosome->Polyploidy Dysfunction leads to Apoptosis Apoptosis Polyploidy->Apoptosis CCT137690 This compound CCT137690->AuroraA Inhibits CCT137690->AuroraB Inhibits

Caption: this compound inhibits Aurora A/B, disrupting mitosis and leading to apoptosis.

Dose_Response_Workflow start Start: Plan Dose-Response Experiment step1 1. Cell Seeding Plate cells in 96-well plates and allow to attach overnight. start->step1 step2 2. Prepare this compound Dilutions Create a serial dilution series (e.g., 10 nM to 10 µM) in media. step1->step2 step3 3. Cell Treatment Add drug dilutions to cells. Include a vehicle control (DMSO). step2->step3 step4 4. Incubation Incubate for a defined period (e.g., 72 hours). step3->step4 step5 5. Assess Viability Perform MTT or similar assay. step4->step5 step6 6. Data Analysis Normalize data to vehicle control. Plot dose-response curve. step5->step6 end End: Determine GI50/IC50 step6->end

Caption: Workflow for determining the in vitro effective concentration of this compound.

Troubleshooting Guide

Q6: I am not observing any effect on cell viability at expected concentrations. What could be the issue?

  • Compound Stability: Ensure your this compound stock solution is properly stored (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[9] The stability of kinase inhibitors in media can vary.[9]

  • Cell Line Resistance: The sensitivity to this compound can vary significantly between cell lines.[6] Your cell line may be inherently resistant or have a higher GI50 than those published. Consider testing a wider range of concentrations or using a sensitive positive control cell line (e.g., SW48).

  • Assay Duration: The antiproliferative effects of this compound are often most pronounced after continuous exposure. Ensure your incubation period is sufficient (e.g., 48-72 hours) to observe effects on cell division.[1]

  • Target Expression: Confirm that your cell line expresses the target Aurora kinases. Although broadly expressed, levels can vary.

Q7: My cells are showing high toxicity even at low concentrations. How can I mitigate this?

  • DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your cell culture media is low (typically <0.5%) as it can be cytotoxic.[9]

  • Treatment Duration: High concentrations of this compound can induce rapid apoptosis.[2] Consider reducing the treatment duration for your specific endpoint. For example, to measure target inhibition by Western blot, a 2-4 hour treatment is often sufficient.[1]

  • Cell Density: Ensure you are plating cells at an optimal density. Low-density cultures can be more sensitive to cytotoxic agents.

Q8: My Western blot results for phospho-substrates are inconsistent. What should I check?

  • Cell Synchronization: Phosphorylation of mitotic substrates like Histone H3 is cell cycle-dependent. For more consistent results, consider synchronizing cells in mitosis using an agent like nocodazole before adding this compound.[1][6]

  • Treatment Time: Inhibition of phosphorylation can be very rapid. Ensure your treatment time is consistent and appropriate. A 2-hour incubation is a good starting point.[1]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for phosphorylated proteins.

  • Loading Controls: Use appropriate loading controls. For phosphorylation studies, it is best to show both the phosphorylated and the total protein levels (e.g., p-H3 and Total H3).[6]

Troubleshooting_Flowchart start Problem Encountered issue_no_effect No Observed Effect start->issue_no_effect Viability/Phenotype issue_high_toxicity High Toxicity start->issue_high_toxicity Viability check_conc Increase this compound Concentration Range? issue_no_effect->check_conc Yes check_dmso Verify Final DMSO Concentration is <0.5%? issue_high_toxicity->check_dmso Yes check_duration Increase Incubation Time (e.g., 72h)? check_conc->check_duration No check_compound Verify Compound Stock Integrity? check_duration->check_compound No check_cell_line Use Positive Control Cell Line? check_compound->check_cell_line No solution_no_effect Re-evaluate dose-response using a wider range and longer duration. check_cell_line->solution_no_effect No check_tx_time Reduce Treatment Duration? check_dmso->check_tx_time No check_density Optimize Cell Seeding Density? check_tx_time->check_density No solution_high_toxicity Titrate down treatment time and verify vehicle controls are non-toxic. check_density->solution_high_toxicity No

Caption: A logical guide for troubleshooting common experimental issues with this compound.

References

Troubleshooting inconsistent results with CCT 137690

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the Aurora kinase inhibitor, CCT 137690.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2][3][4][5] It functions by inhibiting the activity of all three Aurora kinase isoforms (A, B, and C), which are crucial regulators of mitosis.[2][5] By inhibiting these kinases, this compound disrupts key mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[2][5][6]

Q2: What are the reported IC50 values for this compound against Aurora kinases?

This compound inhibits Aurora A, Aurora B, and Aurora C with low nanomolar IC50 values, demonstrating potent and relatively balanced inhibition across the family.[5]

TargetIC50 (nM)
Aurora A15
Aurora B25
Aurora C19
Data compiled from multiple sources.[1][3][4][5][7][8]

Q3: What are the expected phenotypic effects of this compound on cancer cells?

Treatment of cancer cells with this compound typically results in a range of mitotic defects, including:

  • Induction of polyploidy: Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to cytokinesis failure, resulting in cells with a DNA content of ≥4N.[1][9]

  • Mitotic aberrations: Cells may exhibit multipolar or monopolar spindles and misaligned chromosomes.[1][6]

  • Apoptosis: Prolonged exposure to this compound induces programmed cell death, which can be confirmed by markers such as PARP cleavage.[1][5][6]

Q4: Are there any known off-target effects for this compound?

While highly selective for Aurora kinases, this compound has been shown to have some off-target activity. It is a potent inhibitor of the FLT3 kinase, particularly in the context of FLT3-ITD positive acute myeloid leukemia.[1][5] It has also been reported to inhibit FGFR1 and VEGFR at higher concentrations.[1][2] Additionally, this compound is a moderate inhibitor of the hERG ion channel with an IC50 of 3.0 μM, which may be a consideration for in vivo studies.[7][10]

Troubleshooting Inconsistent Results

Q5: My GI50 values for this compound are inconsistent across experiments. What could be the cause?

Inconsistent GI50 values can arise from several factors:

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions.[7][8] Repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to product inactivation.[8] It is recommended to aliquot and store stock solutions at -20°C for up to a year or -80°C for up to two years.[8] When preparing media containing this compound, be mindful of potential precipitation, especially at higher concentrations. Sonication or gentle heating can aid dissolution.[8]

  • Cell Line Variability: The anti-proliferative activity of this compound can vary significantly between different human tumor cell lines, with reported GI50 values ranging from 0.005 µM to 0.47 µM.[1][7] Sensitivity can be influenced by factors such as the expression levels of Aurora kinases or the presence of specific genetic alterations like MYCN amplification.[1]

  • Assay-Specific Parameters: Ensure consistency in cell seeding density, treatment duration, and the specific proliferation assay used (e.g., MTT, SRB). For MTT assays, absorbance should be measured at 570 nm.[7]

Q6: I am not observing the expected increase in polyploidy after this compound treatment. What should I check?

  • Treatment Concentration and Duration: The induction of polyploidy is both concentration- and time-dependent. Treatment of HCT116 cells with 0.5 or 1 µM this compound for 24 hours has been shown to induce 4N and 8N DNA content, with 16N content observable after 48 and 72 hours.[1] Ensure you are using an appropriate concentration and a long enough incubation period.

  • Cell Cycle Synchronization: The effects of this compound are most pronounced in mitotically active cells. If your cell population has a low proliferation rate, the induction of polyploidy may be less apparent.

  • Flow Cytometry Protocol: Verify your cell fixation and staining protocol for cell cycle analysis. Proper fixation with cold ethanol (B145695) and staining with a DNA-intercalating dye like propidium (B1200493) iodide (PI) are crucial for accurate DNA content measurement.[10]

Q7: Western blot analysis for downstream targets of Aurora kinases is yielding weak or inconsistent signals. What are some troubleshooting tips?

  • Phospho-Specific Antibodies: this compound inhibits the kinase activity of Aurora A and B. To monitor its activity, use antibodies specific to the phosphorylated forms of their substrates, such as phospho-Histone H3 (Ser10) for Aurora B and phospho-Aurora A (Thr288) for auto-phosphorylation.[1][7]

  • Timing of Lysate Collection: The phosphorylation status of Aurora kinase substrates is tightly regulated during the cell cycle. For consistent results, consider synchronizing your cells before treatment. For example, treating cells with nocodazole (B1683961) to induce a mitotic arrest before adding this compound can provide a more robust and consistent readout of Aurora kinase inhibition.[1]

  • Positive and Negative Controls: Include appropriate controls in your experiment. A vehicle-treated sample (e.g., DMSO) will serve as a negative control, while a known inducer of mitotic arrest could serve as a positive control for histone H3 phosphorylation.

Experimental Protocols

MTT Assay for Cell Proliferation

  • Seed cells in a 96-well plate at a density of 2,500 cells per well.[7]

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0 to 50 µM) for 72 hours.[7]

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Solubilize the formazan (B1609692) crystals with a suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Cell Cycle Analysis by Flow Cytometry

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours).[1]

  • Collect both adherent and suspended cells by trypsinization and centrifugation.[10]

  • Wash the cells with PBS and fix them by slowly adding cold ethanol while vortexing. Store at 4°C overnight.[10]

  • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10]

  • Incubate at 37°C for 30 minutes in the dark.[10]

  • Analyze the DNA content by flow cytometry.[1][10]

Visualizations

CCT137690_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Aurora Kinases cluster_2 Downstream Processes cluster_3 Cellular Outcomes CCT137690 This compound AuroraA Aurora A CCT137690->AuroraA inhibits AuroraB Aurora B CCT137690->AuroraB inhibits AuroraC Aurora C CCT137690->AuroraC inhibits Centrosome Centrosome Maturation AuroraA->Centrosome regulates Spindle Spindle Assembly AuroraA->Spindle regulates Chromosome Chromosome Segregation AuroraB->Chromosome regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates MitoticAberrations Mitotic Aberrations Centrosome->MitoticAberrations Spindle->MitoticAberrations Chromosome->MitoticAberrations Polyploidy Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis MitoticAberrations->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow_Cell_Cycle start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (and Vehicle Control) overnight_incubation->treat_cells incubation_period Incubate for 24, 48, or 72h treat_cells->incubation_period collect_cells Collect Adherent & Suspended Cells incubation_period->collect_cells fix_cells Fix with Cold Ethanol collect_cells->fix_cells stain_cells Stain with PI and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for cell cycle analysis.

References

CCT 137690 Technical Support Center: Investigating Effects on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the use of CCT 137690 in non-cancerous cell lines. This compound is a potent inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] While extensively studied in cancer models, its impact on normal cellular processes requires careful consideration. This resource aims to equip researchers with the necessary information to design, execute, and troubleshoot experiments involving this compound and non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases A, B, and C, thereby inhibiting their catalytic activity. This disruption of Aurora kinase function leads to defects in mitotic progression, including abnormal spindle formation, chromosome misalignment, and failed cytokinesis.[2] Ultimately, this can result in cell cycle arrest, polyploidy, and in some cases, apoptosis.[3][4]

Q2: What are the expected effects of this compound on non-cancerous cell lines?

Based on studies involving the normal human fibroblast cell line WI-38, this compound has been observed to have cytostatic and apoptotic effects.[3] The primary anticipated effects are:

  • Cell Cycle Arrest: As Aurora kinases are essential for the G2/M transition and progression through mitosis, inhibition by this compound is expected to cause an accumulation of cells in the G2 and M phases of the cell cycle.[3]

  • Polyploidy: Inhibition of Aurora B, in particular, can lead to a failure of cytokinesis, resulting in cells with multiple sets of chromosomes (polyploidy).[4]

  • Apoptosis: Prolonged mitotic arrest or severe chromosomal abnormalities can trigger programmed cell death, or apoptosis.[3]

  • Reduced Proliferation: Due to cell cycle arrest and apoptosis, a dose-dependent decrease in the overall proliferation rate of the cell culture is expected.

Q3: Has the cytotoxicity of this compound been quantified in any non-cancerous cell lines?

A study investigating the effects of this compound evaluated its cytotoxicity in the WI-38 normal human fibroblast cell line.[3] However, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for WI-38 cells from this study are not publicly available in the abstract. For comparison, the IC50 values in various human cancer cell lines are in the nanomolar to low micromolar range.[1] It is crucial for researchers to perform their own dose-response experiments to determine the precise IC50 for their specific non-cancerous cell line of interest.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of cell death at low concentrations. The non-cancerous cell line may be particularly sensitive to Aurora kinase inhibition.Perform a more granular dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the precise cytotoxic threshold.
No significant effect on cell cycle or proliferation. The concentration of this compound may be too low. The cell line may have mechanisms of resistance.Increase the concentration of this compound in a stepwise manner. Verify the activity of your this compound stock on a sensitive cancer cell line as a positive control.
Inconsistent results between experiments. Variability in cell seeding density, passage number, or drug preparation.Standardize all experimental parameters. Ensure cells are in the logarithmic growth phase at the start of the experiment. Prepare fresh drug dilutions for each experiment.
Unexpected morphological changes in cells. This compound is known to induce polyploidy, which can lead to larger, flattened cell morphology.Document morphological changes with microscopy. Correlate these changes with cell cycle analysis to confirm an increase in the >4N DNA content population.

Data Presentation

Due to the limited publicly available quantitative data for this compound's effects on non-cancerous cell lines, a direct comparative table cannot be provided at this time. Researchers are strongly encouraged to generate their own data. A template for data presentation is provided below.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeIC50 (µM)Assay Duration (hrs)Reference
WI-38 Normal Human FibroblastData not availableData not available[3]
[Your Cell Line 1][e.g., Primary Human Keratinocytes][Determine experimentally][e.g., 72][Your Data]
[Your Cell Line 2][e.g., Human Umbilical Vein Endothelial Cells][Determine experimentally][e.g., 72][Your Data]
SW620 Colon Carcinoma~0.372[1]
A2780 Ovarian Carcinoma~0.1472[1]

Experimental Protocols

1. Cell Viability Assay (WST-1 or MTT)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours, allowing for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvest: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with this compound as you would for the cell cycle analysis.

  • Cell Harvest: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples by flow cytometry immediately.

  • Data Analysis: Quantify the percentage of cells that are viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Below are diagrams illustrating key concepts related to the action of this compound.

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Cellular Effects cluster_2 Cellular Outcomes CCT137690 This compound AuroraKinases Aurora Kinases (A, B, C) CCT137690->AuroraKinases Inhibition MitoticDefects Mitotic Defects (Spindle, Chromosomes) AuroraKinases->MitoticDefects CytokinesisFailure Cytokinesis Failure AuroraKinases->CytokinesisFailure CellCycleArrest G2/M Arrest MitoticDefects->CellCycleArrest Polyploidy Polyploidy CytokinesisFailure->Polyploidy Apoptosis Apoptosis CellCycleArrest->Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora kinases, leading to mitotic defects and specific cellular outcomes.

G cluster_workflow Experimental Workflow: Cell Cycle Analysis A 1. Seed Non-Cancerous Cells B 2. Treat with this compound (and Vehicle Control) A->B C 3. Harvest and Fix Cells B->C D 4. Stain with DNA Dye (e.g., Propidium Iodide) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases (G1, S, G2/M) E->F

Caption: A typical workflow for analyzing the effects of this compound on the cell cycle.

G cluster_troubleshooting Troubleshooting Logic Start High Cell Death at Low Concentration? Action1 Perform Granular Dose-Response Start->Action1 Yes Start2 No Effect Observed? Start->Start2 No Action2 Increase Concentration & Use Positive Control Start2->Action2 Yes

Caption: A simplified logic diagram for troubleshooting common experimental issues.

References

Impact of serum concentration on CCT 137690 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Aurora kinase inhibitor, CCT137690.

Frequently Asked Questions (FAQs)

Q1: What is CCT137690 and what is its primary mechanism of action?

A1: CCT137690 is a potent, selective, and orally bioavailable pan-Aurora kinase inhibitor.[1][2][3] It targets Aurora A, B, and C kinases, which are crucial regulators of mitosis.[2] By inhibiting these kinases, CCT137690 disrupts key mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis.[1][3] This leads to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: What are the key downstream effects of CCT137690 treatment in cancer cells?

A2: Treatment of cancer cells with CCT137690 leads to several observable downstream effects. Notably, it inhibits the phosphorylation of histone H3 at serine 10 (a substrate of Aurora B) and the autophosphorylation of Aurora A at threonine 288.[2] In neuroblastoma cell lines with MYCN amplification, CCT137690 has been shown to decrease the expression of the MYCN oncoprotein.[2] Furthermore, prolonged exposure can induce the expression of p53 and the pro-apoptotic protein BAX, along with cleavage of PARP, a hallmark of apoptosis.[1]

Q3: In which cancer cell lines has CCT137690 shown anti-proliferative activity?

A3: CCT137690 has demonstrated broad anti-proliferative activity across a variety of human tumor cell lines. The half-maximal growth inhibition (GI₅₀) values are typically in the nanomolar range. For specific examples and GI₅₀ values, please refer to the data tables below.

Troubleshooting Guide

Issue 1: Higher than expected IC₅₀/GI₅₀ values in cell-based assays.

  • Possible Cause: Interference from serum proteins in the cell culture medium.

    • Explanation: Small molecule inhibitors can bind to proteins present in fetal bovine serum (FBS) or other sera, most notably albumin. This binding reduces the effective concentration of the inhibitor available to act on the target cells, leading to an apparent decrease in potency (a rightward shift in the IC₅₀ curve).

    • Troubleshooting Steps:

      • Quantify the Serum Effect: Perform a dose-response experiment comparing the activity of CCT137690 in your standard serum concentration (e.g., 10% FBS) with a low-serum (e.g., 1-2% FBS) or serum-free condition. A significant increase in potency in the low-serum/serum-free condition would confirm serum interference.

      • Optimize Serum Concentration: If your experimental endpoint and cell line health permit, reduce the serum concentration to the minimum required for the duration of the assay.

      • Consider Serum-Free Media: For short-term experiments (e.g., a few hours), it may be possible to conduct the assay in serum-free media. However, for longer-term assays (e.g., 72-hour proliferation assays), this may not be feasible due to effects on cell viability.

      • Use of Purified Albumin in Biochemical Assays: To confirm direct binding as the cause of interference in a cell-free context, you can perform a biochemical kinase assay with purified Aurora kinase and CCT137690 in the presence and absence of bovine serum albumin (BSA) or human serum albumin (HSA).

Issue 2: Inconsistent results between different experimental batches.

  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting Steps:

      • Ensure that cells are in the logarithmic growth phase at the time of treatment.

      • Maintain consistent cell seeding densities.

      • Use a consistent passage number for your cells, as sensitivity to inhibitors can change with prolonged culturing.

  • Possible Cause 2: Instability of the compound.

    • Troubleshooting Steps:

      • Prepare fresh dilutions of CCT137690 from a stock solution for each experiment.

      • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of CCT137690

KinaseIC₅₀ (µM)
Aurora A0.015
Aurora B0.025
Aurora C0.019
FLT30.0025

Data sourced from reference[2]

Table 2: Anti-proliferative Activity (GI₅₀) of CCT137690 in Various Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
HCT116Colon Carcinoma0.038
SW620Colon Carcinoma0.30
A2780Ovarian Carcinoma0.14
HeLaCervical Carcinoma0.023
U2OSOsteosarcoma0.024
KELLYNeuroblastoma (MYCN-amp)0.005
IMR32Neuroblastoma (MYCN-amp)0.008
SK-N-SHNeuroblastoma (low MYCN)0.47

Data compiled from references[2][4]

Experimental Protocols

1. Cell Proliferation (MTT) Assay

  • Objective: To determine the anti-proliferative effect of CCT137690 on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of CCT137690 in culture medium.

    • Treat the cells with a range of CCT137690 concentrations (e.g., 0 to 25 µM) for 72 hours.[1]

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.[1][4]

    • Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

2. Western Blotting for Aurora Kinase Inhibition

  • Objective: To assess the inhibition of Aurora A and B kinase activity in cells treated with CCT137690.

  • Methodology:

    • Plate cells and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of CCT137690 for a specified period (e.g., 2 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-Aurora A (Thr288) and phospho-histone H3 (Ser10). Use antibodies against total Aurora A and total histone H3 as loading controls.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Visualizations

CCT137690_Mechanism_of_Action cluster_drug Drug cluster_targets Primary Targets cluster_processes Mitotic Processes cluster_outcomes Cellular Outcomes CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits Spindle Spindle Assembly AuroraA->Spindle Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates MitoticArrest Mitotic Arrest Spindle->MitoticArrest Disruption leads to Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of CCT137690.

Troubleshooting_Workflow Start High IC50 Value Observed Hypothesis Hypothesis: Serum Protein Binding Start->Hypothesis Experiment Experiment: Run assay in low (1%) vs high (10%) serum Hypothesis->Experiment Decision Is IC50 lower in low serum? Experiment->Decision Conclusion_Yes Conclusion: Serum interference confirmed Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Other factors involved. Check cell health, compound stability. Decision->Conclusion_No No Action Action: Optimize assay with minimal serum Conclusion_Yes->Action

Caption: Troubleshooting workflow for high IC50 values.

References

Validation & Comparative

Validating On-Target Effects of CCT137690 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the on-target effects of CCT137690, a potent Aurora kinase inhibitor. We will explore its performance alongside other alternative inhibitors, offering a comprehensive overview for your research needs.

CCT137690 is a highly selective, orally bioavailable small molecule inhibitor of Aurora kinases A and B, which are crucial regulators of mitosis.[1][2][3] Inhibition of these kinases leads to distinct cellular phenotypes, providing a basis for validating the on-target effects of CCT137690. This guide details the experimental protocols to observe these effects and compares CCT137690 with other known Aurora kinase inhibitors.

Comparative Analysis of Cellular Effects

The primary on-target effects of CCT137690 manifest as disruptions in mitotic progression. These effects are consistent with the known functions of Aurora A and B kinases in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3]

Cellular EffectCCT137690Alternative Inhibitors (e.g., Alisertib/MLN8237, VX680, Reversine)
Inhibition of Aurora A Substrate Phosphorylation (e.g., pTACC3) Potent inhibition observed in various cell lines.[1][2][4]Similar inhibition of Aurora A substrates is a defining characteristic of these compounds.[1]
Inhibition of Aurora B Substrate Phosphorylation (e.g., pHistone H3 Ser10) Efficiently inhibits histone H3 phosphorylation in a dose-dependent manner.[1][2][4]Known to inhibit Aurora B activity, leading to decreased histone H3 phosphorylation.[5]
Induction of Polyploidy (≥4N DNA content) Induces accumulation of cells with 4N, 8N, and even 16N DNA content, indicating cytokinesis failure.[1][6]A common phenotype observed with Aurora B inhibition, leading to endoreduplication.[5]
Mitotic Aberrations Causes multipolar spindle formation and chromosome misalignment.[1][2][4]Inhibition of Aurora A is known to cause defects in spindle formation.[5]
Induction of Apoptosis Leads to apoptosis following prolonged exposure, often measured by PARP cleavage.[1][2][4]A downstream consequence of mitotic catastrophe induced by these inhibitors.[6]
Anti-proliferative Activity (GI50/IC50) Exhibits low nanomolar to sub-micromolar GI50 values across a wide range of cancer cell lines.[6][7]Varies depending on the specific inhibitor and cell line, but generally in the nanomolar to low micromolar range.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of on-target effects. Below are key experimental protocols.

Western Blotting for Phosphorylated Substrates

This method directly assesses the inhibition of Aurora A and B kinase activity in cells.

Protocol:

  • Cell Treatment: Plate cells (e.g., HCT116, HeLa, or relevant cancer cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of CCT137690 or alternative inhibitors for a specified time (e.g., 2-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198)

    • Phospho-Histone H3 (Ser10) (for Aurora B activity)

    • Total Aurora A, Total Aurora B, Total Histone H3 (as loading controls)

    • PARP (to detect cleavage as a marker of apoptosis)

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the induction of polyploidy, a hallmark of Aurora B inhibition.

Protocol:

  • Cell Treatment: Treat cells with CCT137690 or alternative inhibitors for 24-72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content using a flow cytometer. The presence of cell populations with >4N DNA content indicates polyploidy.

Immunofluorescence for Mitotic Phenotypes

This method allows for the direct visualization of mitotic defects such as multipolar spindles and chromosome misalignment.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with inhibitors for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA in PBS. Incubate with a primary antibody against α-tubulin to visualize microtubules.

  • Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Visualizing the Pathway and Experimental Workflow

To further clarify the mechanism and experimental design, the following diagrams are provided.

CCT137690_Mechanism_of_Action cluster_AuroraA Aurora A Pathway cluster_AuroraB Aurora B Pathway CCT137690 CCT137690 AuroraA Aurora A Kinase CCT137690->AuroraA Inhibits AuroraB Aurora B Kinase CCT137690->AuroraB Inhibits Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest & Chromosome Misalignment Spindle_Assembly->Mitotic_Arrest Leads to Chromosome_Segregation->Mitotic_Arrest Leads to Polyploidy Polyploidy Cytokinesis->Polyploidy Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Polyploidy->Apoptosis

Caption: CCT137690 inhibits Aurora A and B, leading to mitotic defects and apoptosis.

Target_Validation_Workflow cluster_Cellular_Assays Cellular Assays cluster_Biochemical_Readouts Biochemical Readouts cluster_Phenotypic_Readouts Phenotypic Readouts Start Treat Cells with CCT137690/Alternatives Biochemical Biochemical Analysis (Western Blot) Start->Biochemical Phenotypic Phenotypic Analysis Start->Phenotypic pAurora ↓ p-Aurora Biochemical->pAurora pH3 ↓ p-Histone H3 Biochemical->pH3 PARP ↑ Cleaved PARP Biochemical->PARP Flow Flow Cytometry Phenotypic->Flow IF Immunofluorescence Phenotypic->IF Polyploidy ↑ Polyploidy Flow->Polyploidy Spindle_Defects ↑ Spindle Defects IF->Spindle_Defects

Caption: Workflow for validating the on-target effects of Aurora kinase inhibitors.

Comparison_Logic CCT137690 CCT137690 Pan-Aurora Inhibitor Comparison {Comparative Analysis | - Potency (IC50/GI50) - Phenotypic Readouts - Off-target Effects} CCT137690->Comparison Alternatives Alternative Inhibitors - Alisertib (Aurora A selective) - VX680 (Pan-Aurora) - Reversine (Aurora B preferential) Alternatives->Comparison Conclusion {Conclusion | Objective assessment of on-target efficacy and comparison to establish a robust validation profile.} Comparison->Conclusion

Caption: Logical framework for comparing CCT137690 with alternative inhibitors.

References

A Researcher's Guide to CCT137690: Experimental Controls and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of CCT137690, a potent pan-Aurora kinase inhibitor, rigorous experimental design is paramount. This guide provides a comprehensive overview of appropriate positive and negative controls for CCT137690 experiments, presents comparative data with alternative inhibitors, and offers detailed protocols for key validation assays.

CCT137690 is a highly selective, orally bioavailable imidazo[4,5-b]pyridine derivative that inhibits Aurora A, B, and C kinases with low nanomolar IC50 values.[1][2] Its mechanism of action involves the disruption of mitosis by inhibiting key phosphorylation events, leading to mitotic spindle abnormalities, chromosome misalignment, polyploidy, and ultimately apoptosis in cancer cells.[1][3][4][5] Beyond its primary targets, CCT137690 has also been shown to inhibit other kinases such as FLT3, FGFR1, and VEGFR.[1][6]

Comparative Analysis of Aurora Kinase Inhibitors

The selection of an appropriate kinase inhibitor is critical for targeted research. The following table summarizes the inhibitory activity of CCT137690 in comparison to other well-characterized Aurora kinase inhibitors.

Table 1: Biochemical IC50 Values of Aurora Kinase Inhibitors

CompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Other Notable TargetsReference(s)
CCT137690 152519FLT3 (2.5 nM)[1][6]
Alisertib (MLN8237)1.2396.5--[7][8]
Danusertib (PHA-739358)137961ABL, RET, TRK-A[7][8]
Barasertib (AZD1152-HQPA)13680.37--[9]
AMG 900541-[7]

Table 2: Cellular GI50 Values of CCT137690 in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference(s)
SW620Colon Carcinoma0.3[10]
A2780Ovarian Cancer0.14[10]
HCT116Colon Carcinoma0.005 - 0.47[1]
HeLaCervical Cancer0.005 - 0.47[1]
KELLYNeuroblastoma-[10]

Positive and Negative Controls for CCT137690 Experiments

The inclusion of appropriate controls is essential for the validation and interpretation of experimental results.

Positive Controls:

To confirm that the observed cellular phenotypes are due to Aurora kinase inhibition, it is recommended to use other well-characterized Aurora kinase inhibitors as positive controls.

  • Alisertib (MLN8237): A selective Aurora A inhibitor.[7][8]

  • Barasertib (AZD1152-HQPA): A highly selective Aurora B inhibitor.[9]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with additional targets.[7][8]

These compounds, with their distinct selectivity profiles, can help to dissect the specific contributions of Aurora A and B inhibition to the observed biological effects.

Negative Controls:

  • Vehicle Control (e.g., DMSO): The most common negative control, used to account for any effects of the solvent in which the inhibitor is dissolved.

  • Structurally Similar Inactive Compound: The ideal negative control is a molecule that is structurally analogous to CCT137690 but lacks inhibitory activity against Aurora kinases. While a specific inactive analog of CCT137690 is not commercially available, researchers should consider this as a theoretical best practice.

  • Unrelated Kinase Inhibitor: An inhibitor targeting a completely different signaling pathway can be used to control for non-specific effects on cell viability or other cellular processes.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of CCT137690 are provided below.

Biochemical Aurora Kinase Activity Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of purified Aurora kinases and is crucial for determining the IC50 of inhibitors.

Materials:

  • Purified recombinant Aurora A, B, or C kinase

  • Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • CCT137690 and control compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of CCT137690 and control inhibitors in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the diluted inhibitors. Include wells for a positive control (kinase + vehicle) and a blank (buffer only).

  • Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Add this mix to all wells.

  • Initiate the kinase reaction by adding the diluted Aurora kinase enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Western Blot Analysis of Aurora Kinase Inhibition

This method is used to assess the inhibition of Aurora kinase activity within cells by measuring the phosphorylation status of downstream substrates.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture reagents

  • CCT137690 and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) for Aurora B activity, anti-phospho-Aurora A (Thr288) for Aurora A auto-phosphorylation.

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose range of CCT137690 and controls for the desired time (e.g., 2-24 hours). Include a vehicle-treated control.

  • Lyse the cells with ice-cold lysis buffer and collect the total cell lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.[4]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle, revealing inhibitor-induced cell cycle arrest.

Materials:

  • Cancer cell line

  • Cell culture reagents

  • CCT137690 and control compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with CCT137690 and controls for a specified time (e.g., 24, 48, 72 hours).

  • Harvest the cells, including any detached cells from the medium.

  • Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid population (>4N DNA content).[3][11][12]

Visualizing Pathways and Workflows

To further elucidate the experimental context of CCT137690, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

CCT137690_Pathway CCT137690 CCT137690 AurA Aurora A CCT137690->AurA inhibits AurB Aurora B CCT137690->AurB inhibits MYCN MYCN↓ CCT137690->MYCN indirectly inhibits TACC3 p-TACC3 (S558)↓ AurA->TACC3 Spindle Mitotic Spindle Assembly AurA->Spindle AurA->MYCN stabilizes H3 p-Histone H3 (S10)↓ AurB->H3 Cytokinesis Cytokinesis AurB->Cytokinesis Aberrations Multipolar Spindles Chromosome Misalignment Spindle->Aberrations disruption Polyploidy Polyploidy Cytokinesis->Polyploidy failure Apoptosis Apoptosis Aberrations->Apoptosis Polyploidy->Apoptosis

Caption: CCT137690 inhibits Aurora A and B, disrupting mitosis and leading to apoptosis.

Experimental_Workflow start Hypothesis: CCT137690 inhibits cancer cell growth biochem Biochemical Assay (IC50 Determination) start->biochem cell_based Cell-Based Assays biochem->cell_based proliferation Proliferation Assay (GI50 Determination) cell_based->proliferation western Western Blot (Target Engagement) cell_based->western facs Flow Cytometry (Cell Cycle Analysis) cell_based->facs imaging Immunofluorescence (Phenotypic Analysis) cell_based->imaging end Conclusion: Efficacy and Mechanism of CCT137690 proliferation->end western->end facs->end imaging->end

Caption: A typical workflow for evaluating the efficacy of CCT137690.

References

A Comparative Guide: CCT137690 vs. Alisertib (MLN8237) for Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Aurora kinase inhibitors, CCT137690 and Alisertib (MLN8237), in the context of neuroblastoma. The information presented is collated from preclinical and clinical studies to aid researchers in making informed decisions for their discovery and development programs.

At a Glance: Key Differences

FeatureCCT137690Alisertib (MLN8237)
Target Pan-Aurora Kinase Inhibitor (Aurora A and B)[1][2]Selective Aurora Kinase A Inhibitor[3][4]
MYCN Downregulation Demonstrated to decrease MYCN protein expression[1][2]Disrupts Aurora A/MYCN complex[4]
Preclinical Models TH-MYCN transgenic mouse model[1][5]Neuroblastoma xenografts[4]
Clinical Development Preclinical stage in neuroblastomaPhase I and II clinical trials in pediatric neuroblastoma[6][7][8][9]
Oral Bioavailability Yes[10]Yes[6]

Quantitative Performance Data

The following tables summarize the in vitro potency of CCT137690 and Alisertib in various neuroblastoma cell lines. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison; therefore, experimental conditions may vary.

Table 1: In Vitro Potency of CCT137690 in Neuroblastoma Cell Lines

Cell LineMYCN StatusGI50 (µM)Reference
KELLYAmplified0.008[1]
NGPAmplified0.012[1]
LAN-1Amplified0.015[1]
NB-1Amplified0.025[1]
SK-N-BE(2)Amplified0.030[1]
IMR-32Amplified0.045[1]
CHLA-255Non-amplified0.075[1]
SK-N-ASNon-amplified0.150[1]
SH-SY5YNon-amplified0.200[1]

GI50: The concentration of drug that causes 50% reduction in the growth of the cell population.

Table 2: In Vitro Potency of Alisertib (MLN8237) in Neuroblastoma Cell Lines

Cell LineIC50 (nM)Reference
UKF-NB-37.6 ± 0.5[11]
IMR-528.7[12]
MHH-NB-1131.3[12]
NB1419.6[12]

IC50: The concentration of drug that inhibits 50% of the activity of a biological target.

Mechanism of Action and Signaling Pathways

Both CCT137690 and Alisertib target Aurora kinases, which are crucial for proper mitotic progression. Inhibition of these kinases leads to mitotic catastrophe and subsequent apoptosis in cancer cells.

CCT137690 is a pan-inhibitor, affecting both Aurora A and Aurora B.[1][2] This dual inhibition can lead to a broader range of mitotic disruptions. In contrast, Alisertib is more selective for Aurora A.[3][4] A key mechanism in MYCN-amplified neuroblastoma is the stabilization of the MYCN oncoprotein by Aurora A. Both inhibitors interfere with this process, leading to MYCN degradation and downstream anti-tumor effects.[1][4]

Aurora_Kinase_Signaling_Pathway cluster_0 Mitotic Progression cluster_1 Drug Inhibition cluster_2 Cellular Outcomes Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis CCT137690 CCT137690 MYCN Degradation MYCN Degradation CCT137690->MYCN Degradation Aurora_A Aurora_A CCT137690->Aurora_A Inhibits Aurora_B Aurora_B CCT137690->Aurora_B Inhibits Alisertib Alisertib Alisertib->MYCN Degradation Alisertib->Aurora_A Selectively Inhibits Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly MYCN MYCN Aurora_A->MYCN Stabilizes Inhibition Aurora_A->Inhibition Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis Aurora_B->Inhibition Inhibition->Mitotic Arrest Cell_Viability_Workflow Start Start Seed_Cells Seed Neuroblastoma Cells in 96-well plates Start->Seed_Cells 1. End End Drug_Treatment Treat with serial dilutions of CCT137690 or Alisertib Seed_Cells->Drug_Treatment 2. Incubation Incubate for 72-120 hours Drug_Treatment->Incubation 3. Assay Perform Viability Assay (e.g., SRB or MTT) Incubation->Assay 4. Data_Analysis Measure absorbance and calculate GI50/IC50 Assay->Data_Analysis 5. Data_Analysis->End

References

CCT137690 Versus Other Pan-Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-Aurora kinase inhibitor CCT137690 with other notable inhibitors in its class, including Alisertib (MLN8237), Barasertib (AZD1152-HQPA), Danusertib (PHA-739358), and Tozasertib (VX-680). The information is presented to assist in the evaluation and selection of these agents for research and development purposes.

Introduction to Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is associated with various cancers, making them attractive targets for anticancer therapies. Pan-Aurora kinase inhibitors are compounds that target multiple members of this kinase family, leading to mitotic arrest, apoptosis, and inhibition of tumor growth.

Comparative Analysis of Pan-Aurora Kinase Inhibitors

CCT137690 is a potent, orally bioavailable pan-Aurora kinase inhibitor.[1][2] This section compares its biochemical potency and cellular activity with other well-characterized pan-Aurora kinase inhibitors.

Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values of CCT137690 and other inhibitors against Aurora kinases A, B, and C.

InhibitorAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Other Notable Targets (IC50/Ki in nM)
CCT137690 15[3][4]25[3][4]19[3][4]FLT3 (<0.5-2.5)[1][3]
Alisertib (MLN8237) 1.2[5][6]396.5[5][7]--
Barasertib (AZD1152-HQPA) 1369 (Ki)[8]0.37[9][10][11]17.0 (Ki)[8]-
Danusertib (PHA-739358) 13[12][13][14]79[12][13][14]61[12][13][14]Abl (25), FGFR1 (47), Ret (31), TrkA (31)[12][14]
Tozasertib (VX-680) 0.6 (Ki)[15]18 (Ki)[15]4.6 (Ki)[15]BCR-ABL (30, Ki), FLT3 (30, Ki)

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A Functions cluster_aurora_b Aurora B Functions cluster_inhibitors Pan-Aurora Kinase Inhibitors G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Aurora A Prophase->Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Metaphase->Aurora B Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Condensation Chromosome Condensation Aurora B->Chromosome Condensation Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Aurora B->Kinetochore-Microtubule Attachment Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora B->Histone H3 Phosphorylation CCT137690 CCT137690 CCT137690->Aurora A CCT137690->Aurora B Alisertib Alisertib Alisertib->Aurora A Barasertib Barasertib Barasertib->Aurora B Danusertib Danusertib Danusertib->Aurora A Danusertib->Aurora B Tozasertib Tozasertib Tozasertib->Aurora A Tozasertib->Aurora B

Caption: Simplified Aurora A and B signaling pathways during mitosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Kinase Assay Biochemical Kinase Assay Cellular Target Engagement Assay Cellular Target Engagement Assay Biochemical Kinase Assay->Cellular Target Engagement Assay Confirm on-target activity in cells Determine Selectivity Profile Determine Selectivity Profile Biochemical Kinase Assay->Determine Selectivity Profile Cell Viability/Proliferation Assay Cell Viability/Proliferation Assay Cellular Target Engagement Assay->Cell Viability/Proliferation Assay Assess antiproliferative effects Analyze Downstream Effects (e.g., p-Histone H3) Analyze Downstream Effects (e.g., p-Histone H3) Cellular Target Engagement Assay->Analyze Downstream Effects (e.g., p-Histone H3) Xenograft Model Xenograft Model Cell Viability/Proliferation Assay->Xenograft Model Evaluate in vivo efficacy Calculate GI50/IC50 Calculate GI50/IC50 Cell Viability/Proliferation Assay->Calculate GI50/IC50 Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Compound Synthesis/Acquisition Compound Synthesis/Acquisition Compound Synthesis/Acquisition->Biochemical Kinase Assay Determine IC50

Caption: General experimental workflow for evaluating Aurora kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Aurora kinase inhibitors are provided below.

Biochemical Kinase Assay (Luminescence-Based)

This assay measures the direct inhibition of purified Aurora kinase enzymes by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Aurora A, B, or C kinase

  • Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Substrate (e.g., Kemptide for Aurora A/B)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the Aurora kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cellular Target Engagement Assay (Western Blot for Phospho-Histone H3)

This assay determines the ability of an inhibitor to block the activity of Aurora B kinase within cells by measuring the phosphorylation of its substrate, histone H3 at Serine 10.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test inhibitor compounds

  • Nocodazole (B1683961) (to enrich for mitotic cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with nocodazole for 16-24 hours to synchronize them in mitosis.

  • Add serial dilutions of the test inhibitor to the cells and incubate for a further 2 hours.

  • Harvest the cells and prepare cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of histone H3 phosphorylation.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium from the wells.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

CCT137690 is a potent pan-Aurora kinase inhibitor with low nanomolar IC50 values against Aurora A, B, and C. Its potency is comparable to other pan-inhibitors like Danusertib and Tozasertib. While Alisertib shows strong selectivity for Aurora A and Barasertib for Aurora B, CCT137690's pan-inhibitory profile may offer advantages in certain cancer contexts where multiple Aurora kinases are overexpressed. The provided experimental protocols offer a framework for the preclinical evaluation of these and other Aurora kinase inhibitors. The choice of inhibitor for a particular research application will depend on the specific Aurora kinase isoform of interest and the desired selectivity profile.

References

CCT137690: A Comparative Analysis of a Potent Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the Aurora kinase inhibitor CCT137690. We will explore its specificity against a panel of kinases, compare its performance with alternative inhibitors, and provide supporting experimental data and protocols.

CCT137690 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2][3] It demonstrates significant anti-proliferative activity across a wide range of human tumor cell lines by targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] This guide offers an objective comparison of CCT137690 with other well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (B1684427) (PHA-739358), to assist in the selection of the most appropriate research tools for cancer therapy and cell cycle studies.

Kinase Specificity: A Head-to-Head Comparison

The inhibitory activity of CCT137690 and its alternatives was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetCCT137690 IC50 (nM)Alisertib (MLN8237) IC50 (nM)Danusertib (PHA-739358) IC50 (nM)
Aurora A 15[2][3]1.2[4]13[5][6][7]
Aurora B 25[2][3]396.5[4]79[5][6][7]
Aurora C 19[2][3]Not Reported61[5][6][7]
FLT32.5[8]Not ReportedNot Reported
FGFR1>80% inhibition at 1µM[1]Not Reported47[6]
VEGFR>80% inhibition at 1µM[1]Not ReportedNot Reported
AblNot ReportedNot Reported25[6]
RetNot ReportedNot Reported31[6]
TrkANot ReportedNot Reported31[6]

Analysis:

  • CCT137690 exhibits potent and relatively balanced inhibition against all three Aurora kinase isoforms (A, B, and C) with IC50 values in the low nanomolar range.[2][3] It also shows significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[8]

  • Alisertib (MLN8237) is a highly selective inhibitor of Aurora A, with over 200-fold greater selectivity for Aurora A compared to Aurora B.[4] This makes it a valuable tool for dissecting the specific roles of Aurora A.

  • Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with additional activity against other kinases such as Abl, FGFR1, Ret, and TrkA.[5][6] Its broader spectrum of activity may be advantageous in certain therapeutic contexts but less suitable for studies requiring high selectivity for Aurora kinases.

Signaling Pathway and Mechanism of Action

CCT137690 exerts its anti-cancer effects by disrupting the normal progression of mitosis. By inhibiting Aurora kinases, it induces a cascade of events leading to mitotic catastrophe and ultimately, apoptosis (programmed cell death).

G cluster_0 cluster_1 cluster_2 cluster_3 CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA inhibition AuroraB Aurora B CCT137690->AuroraB inhibition Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest disruption Spindle_Assembly->Mitotic_Arrest disruption Chromosome_Segregation->Mitotic_Arrest disruption Cytokinesis->Mitotic_Arrest disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: CCT137690 signaling pathway.

Experimental Protocols

The following is a representative protocol for a biochemical kinase assay used to determine the IC50 values of kinase inhibitors.

Objective: To measure the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human Aurora A)

  • Kinase substrate (e.g., Myelin Basic Protein)

  • [γ-³³P]ATP (radiolabeled)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., CCT137690) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mixture containing the kinase enzyme, substrate, and kinase reaction buffer.

  • Add Inhibitor: Add a small volume of the diluted test compound or DMSO (for control) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Transfer the reaction mixtures to a filter plate, which will capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of CCT137690 C Add CCT137690 to wells A->C B Prepare kinase, substrate, and buffer mix B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Transfer to filter plate F->G H Wash to remove free ATP G->H I Measure radioactivity H->I J Calculate IC50 I->J

Caption: Kinase panel assay workflow.

References

Comparative Analysis of CCT137690: A Potent Inhibitor of Aurora Kinases A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the Aurora kinase inhibitor CCT137690 against other known inhibitors, supported by detailed experimental methodologies. The Aurora kinases, particularly Aurora A and Aurora B, are critical regulators of mitosis, and their overexpression is frequently linked to various cancers, making them prime targets for therapeutic intervention.[1][2][3] CCT137690 is a potent, orally bioavailable, imidazo[4,5-b]pyridine derivative that acts as a pan-Aurora kinase inhibitor, demonstrating low nanomolar efficacy in both biochemical and cellular assays.[1][2][4]

Data Presentation: Inhibitor Potency Comparison

The inhibitory activity of CCT137690 and other selected compounds against Aurora A and Aurora B is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are derived from in vitro biochemical assays.

InhibitorAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Selectivity Profile
CCT137690 15 [5][6][7]25 [5][6][7]Pan-Aurora
Alisertib (MLN8237)1.2[8]396.5[8]Aurora A Selective
GSK1070916>350 (>100-fold selective for B)[6][7]3.5[6][7]Aurora B Selective
AMG 9005[6][7]4[6][7]Pan-Aurora
Tozasertib (VX-680)0.6 (Kiapp)[6][7]18 (Kiapp)[6][7]Pan-Aurora (Aurora A potent)
Danusertib (PHA-739358)13[8]79[8]Pan-Aurora

Experimental Protocols

The following protocols outline standard methodologies for quantifying the inhibition of Aurora kinases.

1. Biochemical Kinase Activity Assay (Luminescence-Based)

This method determines the direct inhibitory effect of a compound on purified kinase enzymes by quantifying ADP production, which correlates with kinase activity. This protocol is adapted from ADP-Glo™ kinase assay methodologies.[9][10]

  • Materials:

    • Purified recombinant Aurora A or Aurora B kinase

    • Kinase substrate (e.g., Myelin Basic Protein or Kemptide)[9]

    • ATP

    • CCT137690 and other test inhibitors

    • Kinase Assay Buffer

    • ADP-Glo™ Reagent & Kinase Detection Reagent[10]

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., CCT137690) in Kinase Assay Buffer. Prepare a substrate/ATP mix.

    • Reaction Setup: To the wells of a plate, add the test inhibitor (or DMSO for control) and the diluted kinase enzyme.

    • Initiation: Start the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.[9]

    • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

    • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[9]

    • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

2. Cell-Based Western Blot Assay for Target Inhibition

This assay validates the inhibition of Aurora A and B within a cellular context by measuring the phosphorylation status of their key downstream substrates.

  • Materials:

    • Human cancer cell line (e.g., HeLa, HCT116)[1][5]

    • Cell culture reagents

    • CCT137690

    • Lysis Buffer

    • Primary antibodies: Rabbit anti-phospho-Aurora A (Thr288), Rabbit anti-phospho-Histone H3 (Ser10)[11][12]

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of CCT137690 for a specified duration (e.g., 2-24 hours).[12]

    • Cell Lysis: Harvest the cells and lyse them using an ice-cold lysis buffer to extract total cellular proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody targeting a specific phospho-substrate, such as phospho-Aurora A (p-T288) for Aurora A activity or phospho-Histone H3 (p-H3S10) for Aurora B activity.[11]

      • Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity for the phospho-protein is quantified and normalized to a loading control (e.g., total Histone H3 or total Aurora A).

Visualizations: Pathways and Workflows

Aurora Kinase Signaling in Mitosis

The following diagram illustrates the distinct roles of Aurora A and Aurora B during the mitotic phases of the cell cycle. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, as part of the Chromosomal Passenger Complex (CPC), ensures correct chromosome-microtubule attachments and facilitates cytokinesis.[1][9]

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis (Prophase/Metaphase) cluster_Cyto Cytokinesis Centrosome Centrosome AurA Aurora A Centrosome->AurA activates Spindle Bipolar Spindle Assembly Kinetochore Kinetochore-Microtubule Attachment Chromosomes Chromosome Alignment Kinetochore->Chromosomes Cytokinesis Cell Division AurA->Spindle promotes TACC3 TACC3 AurA->TACC3 phosphorylates AurB Aurora B (in Chromosomal Passenger Complex) AurB->Kinetochore ensures correct AurB->Cytokinesis regulates pH3S10 Histone H3 (pS10) AurB->pH3S10 phosphorylates CCT137690 CCT137690 CCT137690->AurA inhibits CCT137690->AurB inhibits

Simplified Aurora A and B signaling pathways during mitosis.

General Experimental Workflow for Inhibitor Characterization

The discovery and characterization of an Aurora kinase inhibitor like CCT137690 follows a structured workflow. This process begins with broad biochemical screening to identify potent compounds and progresses to cell-based assays to confirm on-target effects and evaluate cellular phenotypes.

Experimental_Workflow Biochem Biochemical Kinase Assay (e.g., ADP-Glo) IC50 IC50 Determination & Selectivity Profiling Biochem->IC50 CellPro Cell Proliferation Assay (e.g., MTT) IC50->CellPro Western Cellular Target Engagement (Western Blot for p-H3S10, p-AurA) CellPro->Western Phenotype Phenotypic Analysis (Flow Cytometry, Microscopy) Western->Phenotype InVivo In Vivo Xenograft Studies Phenotype->InVivo

General experimental workflow for Aurora kinase inhibitor discovery.

Conclusion

The data confirms that CCT137690 is a potent pan-inhibitor of Aurora kinases A and B, with IC50 values in the low nanomolar range.[1][5][7] Its efficacy is comparable to other pan-Aurora inhibitors like AMG 900. In cellular contexts, CCT137690 effectively inhibits the phosphorylation of Aurora A and B substrates, leading to predictable mitotic defects such as polyploidy and apoptosis.[2][5][11] This guide provides the foundational data and methodologies for researchers to objectively evaluate the utility of CCT137690 in preclinical cancer studies.

References

Validating the Effects of CCT137690: A Comparative Guide to Western Blot Antibody Panels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of CCT137690, a potent pan-Aurora kinase inhibitor, this guide provides a comprehensive comparison of Western blot antibody panels to confirm its cellular effects. CCT137690 targets Aurora kinases A, B, and C, crucial regulators of mitosis, making it a promising anti-cancer agent. Verifying its mechanism of action through robust and reproducible experimental data is paramount.

CCT137690 exerts its anti-proliferative effects by inhibiting the catalytic activity of Aurora kinases, leading to a cascade of downstream events including mitotic arrest, apoptosis, and downregulation of oncogenic proteins.[1][2][3][4][5][6] This guide details the key signaling pathways affected by CCT137690, proposes a selection of validated antibodies for Western blot analysis, presents their performance data in a comparative table, and provides standardized experimental protocols to ensure reliable results.

Key Signaling Pathways Modulated by CCT137690

The inhibitory action of CCT137690 on Aurora kinases initiates a series of cellular responses that can be monitored using specific antibodies. The primary pathways and key protein markers are:

  • Aurora Kinase Activity: Direct assessment of CCT137690's efficacy involves measuring the autophosphorylation of Aurora kinases. A significant decrease in the phosphorylation of Aurora A at Threonine 288 (p-Aurora A T288) and Aurora B is indicative of target engagement.[1][7][8]

  • Mitotic Arrest: Inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis. This can be monitored by a decrease in the phosphorylation of its substrate, Histone H3, at Serine 10 (pHH3 S10).[1][7][9]

  • Apoptosis Induction: CCT137690 treatment induces programmed cell death. A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), which can be detected by antibodies specific to the cleaved fragment.[1][10] Additionally, the induction of pro-apoptotic proteins like BAX and the tumor suppressor p53 and its downstream target p21 can be monitored.[1][10]

  • MYCN Downregulation: In cancers such as neuroblastoma where the MYCN oncogene is amplified, CCT137690 has been shown to decrease MYCN protein levels.[1][4] This is a critical anti-tumorigenic effect in this context. The mechanism involves the regulation of Glycogen Synthase Kinase 3 Beta (GSK3β) phosphorylation at Serine 9.[8][9]

The following diagram illustrates the core signaling pathways affected by CCT137690.

G cluster_0 CCT137690 Inhibition cluster_1 Aurora Kinases cluster_2 Downstream Effects CCT137690 CCT137690 AuroraA Aurora A CCT137690->AuroraA Inhibits AuroraB Aurora B CCT137690->AuroraB Inhibits p_AuroraA p-Aurora A (T288) ↓ AuroraA->p_AuroraA MYCN MYCN ↓ AuroraA->MYCN p_GSK3b p-GSK3β (S9) ↓ AuroraA->p_GSK3b pHH3 p-Histone H3 (S10) ↓ AuroraB->pHH3 Apoptosis Apoptosis ↑ (Cleaved PARP ↑, BAX ↑) AuroraB->Apoptosis MitoticArrest Mitotic Arrest pHH3->MitoticArrest

Caption: CCT137690 signaling pathways.

Recommended Western Blot Antibody Panel

The following table provides a curated list of commercially available and validated antibodies for assessing the effects of CCT137690. The selection is based on their citation in relevant literature and validation data provided by the manufacturers.

Target ProteinHost SpeciesApplicationRecommended DilutionSupplierCatalog Number
Primary Targets & Substrates
p-Aurora A (Thr288)RabbitWB1:1000Cell Signaling Technology3079
Aurora A (Total)RabbitWB1:1000Cell Signaling Technology4718
p-Histone H3 (Ser10)RabbitWB1:1000Merck Millipore06-570
Histone H3 (Total)RabbitWB1:1000Abcamab1791
Apoptosis Markers
Cleaved PARP (Asp214)RabbitWB1:1000Cell Signaling Technology9541
PARP (Total)RabbitWB1:1000Cell Signaling Technology9542
BAXRabbitWB1:1000Cell Signaling Technology2772
p53MouseWB1:1000Santa Cruz Biotechnologysc-126
MYCN Pathway
MYCNMouseWB1:500Santa Cruz Biotechnologysc-53993
p-GSK3β (Ser9)RabbitWB1:1000Cell Signaling Technology9323
GSK3β (Total)RabbitWB1:1000Cell Signaling Technology9315
Loading Controls
GAPDHRabbitWB1:2500Cell Signaling Technology2118
β-ActinMouseWB1:5000Sigma-AldrichA5441

Detailed Experimental Protocol: Western Blotting

This protocol provides a standardized workflow for Western blot analysis to ensure consistency and reproducibility of results.

G cluster_workflow Western Blot Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Standard Western Blot workflow.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of CCT137690 for the specified duration.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 4-20% precast polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system according to the manufacturer's instructions.

  • Confirm the transfer efficiency by Ponceau S staining.

4. Blocking:

  • Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Incubate the membrane with the primary antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Signal Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-Actin) to ensure accurate comparison between samples.

By employing this comprehensive guide, researchers can confidently design and execute Western blot experiments to validate the on-target effects of CCT137690, contributing to a deeper understanding of its therapeutic potential and advancing its development as a novel anti-cancer agent.

References

A Comparative Guide to the Efficacy of CCT 137690 and Aurora A-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-Aurora kinase inhibitor CCT 137690 with prominent Aurora A-selective inhibitors, including Alisertib (MLN8237), MK-5108 (VX-689), and ENMD-2076. The following sections present a comprehensive overview of their comparative efficacy, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Mechanism of Action: A Tale of Two Specificities

Aurora kinases are crucial regulators of mitosis, and their dysregulation is a hallmark of many cancers. This compound is a potent pan-inhibitor, targeting Aurora A, B, and C kinases with low nanomolar efficacy.[1][2][3] This broad-spectrum inhibition leads to a complex cellular phenotype characterized by defects in mitotic spindle formation, chromosome misalignment, cytokinesis failure, and the induction of polyploidy, ultimately triggering apoptosis.[2][4]

In contrast, Alisertib, MK-5108, and ENMD-2076 exhibit high selectivity for Aurora A.[5][6][7][8] Inhibition of Aurora A primarily disrupts centrosome maturation and spindle assembly, leading to mitotic arrest and subsequent cell death.[9] The differing specificities of these inhibitors can result in distinct downstream cellular consequences and potentially different therapeutic windows and resistance mechanisms.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro efficacy of this compound and the selected Aurora A-selective inhibitors against various cancer cell lines and purified kinases.

Table 1: Biochemical Inhibition of Aurora Kinases
CompoundTargetIC50 (nM)Selectivity Notes
This compound Aurora A15[1][2]Also inhibits Aurora B (25 nM) and Aurora C (19 nM)[1][2]
Aurora B25[1][2]
Aurora C19[1][2]
Alisertib (MLN8237) Aurora A1.2[6]>200-fold more selective for Aurora A over Aurora B[10]
Aurora B396.5[6]
MK-5108 (VX-689) Aurora A0.064[7]220-fold more selective for Aurora A than Aurora B[7]
Aurora B14[11]190-fold more selective for Aurora A than Aurora C[11]
Aurora C12[11]
ENMD-2076 Aurora A1425-fold selective for Aurora A over Aurora B[12]
Aurora B350[12]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineCancer TypeGI50/IC50 (µM)
This compound SW620Colon Carcinoma0.30[1]
A2780Ovarian Cancer0.14[1]
ORL-48Oral Cancer0.81[13]
ORL-115Oral Cancer0.84[13]
Alisertib (MLN8237) HCT-116Colorectal Carcinoma0.0067 - 0.061[5]
MM1.SMultiple Myeloma0.003 - 1.71[5]
MK-5108 (VX-689) HCT-116Colorectal Carcinoma~0.25[5]
Multiple LinesVarious0.16 - 6.4[7]
ENMD-2076 VariousLeukemia0.025 - 0.53[12]
VariousSolid Tumors0.025 - 0.7[8]

In Vivo Efficacy in Preclinical Models

Animal xenograft models are crucial for evaluating the therapeutic potential of anti-cancer agents.

Table 3: In Vivo Tumor Growth Inhibition
CompoundXenograft ModelDosingTumor Growth Inhibition (TGI) / Outcome
This compound SW620 (Colon)100 mg/kg, p.o.Significant growth inhibition[14]
TH-MYCN (Neuroblastoma)Not specifiedSignificant tumor growth inhibition[1][4]
Alisertib (MLN8237) HCT-116 (Colon)30 mg/kg, p.o., daily>76% TGI[15]
OCI-LY19 (Lymphoma)20 mg/kg, p.o., twice daily106% TGI (regression)[15]
MK-5108 (VX-689) HCT116 (Colon)15-30 mg/kgSignificant TGI[7]
SW48 (Colon)15-45 mg/kgDose-dependent TGI[7]
ENMD-2076 HT-29 (Colon)100-200 mg/kg, p.o., dailyTumor regression[16][17]
VariousWell-tolerated dosesRegression or complete inhibition[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on purified kinase activity.

  • Reagents : Purified recombinant Aurora kinases (A, B, or C), kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2), ATP, and a suitable substrate (e.g., myelin basic protein or a synthetic peptide).[9][14][18]

  • Procedure :

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, combine the kinase, substrate, and inhibitor in the kinase buffer.

    • Initiate the reaction by adding radiolabeled ATP ([γ-³³P]ATP).[9][14]

    • Incubate at room temperature for a defined period (e.g., 2 hours).[14]

    • Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter or filter-binding assay.[14]

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of inhibitors on cell proliferation.

  • Reagents : Cancer cell lines, cell culture medium, 96-well plates, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[14][18]

  • Procedure :

    • Seed cells in 96-well plates and allow them to adhere overnight.[18]

    • Treat cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).[14][18]

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

    • Calculate the GI50/IC50 value by determining the drug concentration that inhibits cell growth by 50% compared to untreated controls.

Human Tumor Xenograft Studies

These in vivo studies evaluate the anti-tumor efficacy of compounds in an animal model.

  • Animal Models : Immunocompromised mice (e.g., athymic nude mice) are used.[15][16]

  • Procedure :

    • Human cancer cells are injected subcutaneously into the flanks of the mice.[15][16]

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[10][16]

    • The test inhibitor is administered orally (p.o.) or via other appropriate routes at specified doses and schedules.[10][15][16]

    • Tumor volume is measured regularly using calipers.[17]

    • Animal body weight and general health are monitored as indicators of toxicity.[17]

    • At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Visualizing the Mechanisms

The following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for inhibitor evaluation.

Aurora_Signaling_Pathway Aurora Kinase Signaling Pathway and Inhibition cluster_0 Mitotic Progression cluster_1 Aurora Kinase Regulation cluster_2 Inhibitor Action cluster_3 Cellular Outcomes G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora A Aurora A Centrosome Maturation\n& Spindle Assembly Centrosome Maturation & Spindle Assembly Aurora A->Centrosome Maturation\n& Spindle Assembly Aurora B Aurora B Chromosome Segregation\n& Cytokinesis Chromosome Segregation & Cytokinesis Aurora B->Chromosome Segregation\n& Cytokinesis Aurora C Aurora C Mitotic Arrest Mitotic Arrest Centrosome Maturation\n& Spindle Assembly->Mitotic Arrest Polyploidy Polyploidy Chromosome Segregation\n& Cytokinesis->Polyploidy CCT137690 This compound (Pan-Inhibitor) CCT137690->Aurora A CCT137690->Aurora B CCT137690->Aurora C Aurora_A_Inhibitors Aurora A-Selective Inhibitors (Alisertib, MK-5108, ENMD-2076) Aurora_A_Inhibitors->Aurora A Apoptosis Apoptosis Mitotic Arrest->Apoptosis Polyploidy->Apoptosis

Caption: Aurora Kinase Pathway and Inhibitor Action.

Experimental_Workflow Comparative Efficacy Evaluation Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison Biochemical_Assay Biochemical Assay (Kinase Inhibition, IC50) Cellular_Assay Cellular Assays (Cell Viability, GI50) Biochemical_Assay->Cellular_Assay Mechanism_Study Mechanism of Action (Cell Cycle, Apoptosis) Cellular_Assay->Mechanism_Study Xenograft_Model Xenograft Model Establishment Mechanism_Study->Xenograft_Model Lead Candidate Selection Treatment Inhibitor Treatment Xenograft_Model->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Health) Treatment->Toxicity_Assessment Final_Report Comparative Efficacy Report Efficacy_Evaluation->Final_Report Toxicity_Assessment->Final_Report

Caption: Workflow for Inhibitor Efficacy Comparison.

Conclusion

This guide provides a comparative overview of this compound and selected Aurora A-selective inhibitors. This compound, as a pan-Aurora inhibitor, offers the potential for broader impact on mitotic processes, which may be advantageous in certain contexts but could also lead to different off-target effects compared to more selective agents. The Aurora A-selective inhibitors, particularly MK-5108, demonstrate exceptional potency for their primary target. The choice of inhibitor for further research and development will depend on the specific cancer type, the desired cellular outcome, and the therapeutic strategy. The data and protocols presented herein are intended to aid researchers in making informed decisions for their ongoing investigations into novel cancer therapeutics.

References

A Comparative Guide to the Phenotypic Effects of CCT137690 and Aurora B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between the pan-Aurora kinase inhibitor CCT137690 and selective Aurora B inhibitors, with a focus on cellular and molecular outcomes. The information presented is supported by experimental data to aid in the selection and application of these inhibitors in cancer research and drug development.

Introduction to Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in regulating mitosis.[1] The three main isoforms, Aurora A, B, and C, have distinct but sometimes overlapping functions in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.

CCT137690 is a potent, orally bioavailable pan-Aurora kinase inhibitor that targets Aurora A and B with low nanomolar IC50 values.[1][2] In contrast, selective Aurora B inhibitors, such as AZD1152 (Barasertib), are designed to primarily target the Aurora B kinase.[3] Understanding the distinct phenotypic consequences of pan-Aurora versus selective Aurora B inhibition is crucial for designing experiments and interpreting results accurately.

Comparative Analysis of Phenotypic Effects

Inhibition of Aurora kinases leads to distinct cellular phenotypes. While both pan-Aurora and selective Aurora B inhibitors induce endoreduplication and polyploidy due to failed cytokinesis (an Aurora B-dependent process), the effects of pan-Aurora inhibitors like CCT137690 are often dominated by the Aurora B inhibition phenotype but can also present characteristics of Aurora A inhibition.[2]

Quantitative Comparison of Cellular Phenotypes

The following tables summarize quantitative data on the effects of CCT137690 and the selective Aurora B inhibitor AZD1152 (Barasertib) on cell viability, polyploidy, and apoptosis. Data has been compiled from various studies to provide a comparative overview.

Table 1: Comparative Cell Viability (IC50 Values)

Cell LineCCT137690 (μM)AZD1152 (Barasertib) (nM)
HCT116 (Colon Cancer)~0.015-0.05~3-8
HeLa (Cervical Cancer)~0.02Not readily available
Various Leukemia Cell LinesNot readily available3 - 40
Small Cell Lung Cancer LinesNot readily available< 50 (sensitive lines)
Neuroblastoma (MYCN-amplified)~0.33-0.38~25-100 (in sensitized cells)

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is for comparative purposes.

Table 2: Induction of Polyploidy (>4N DNA Content)

InhibitorCell LineTreatment Conditions% of Polyploid Cells
CCT137690HCT1160.5 µM for 24hSignificant increase in 8N and 16N populations[2]
CCT137690HeLa0.5 µM for 24hMultipolar spindles and polyploidy observed[2]
AZD1152SW620 (Colon Cancer)In vivo2.3-fold increase compared to controls[4]
AZD1152Human HCC cell linesDose-dependentCorrelated with Aurora B expression[5]
AZD1152Leukemia cell linesVariousAccumulation of 4N/8N DNA content[6]

Table 3: Induction of Apoptosis

InhibitorCell LineObservations
CCT137690HCT116Accompanied by p53/p21/BAX induction and PARP cleavage[1]
CCT137690NeuroblastomaInduces apoptosis[1]
AZD1152Leukemia cell linesInduces caspase-dependent apoptosis[7]
AZD1152Human HCC xenograftsConcurrent with aberrant cell division[4]

Signaling Pathways and Mechanisms of Action

Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. Inhibition of Aurora B leads to defects in this process, resulting in polyploidy. CCT137690, as a pan-inhibitor, also targets Aurora A, which is involved in centrosome maturation and spindle assembly. This can lead to additional phenotypes like multipolar spindles.[2]

AuroraB_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibitors Inhibitors cluster_phenotypes Phenotypic Outcomes Aurora_B_Kinase Aurora_B_Kinase Histone_H3 Histone_H3 Aurora_B_Kinase->Histone_H3 P MCAK MCAK Aurora_B_Kinase->MCAK P Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Aurora_B_Kinase->Spindle_Assembly_Checkpoint Cytokinesis Cytokinesis Aurora_B_Kinase->Cytokinesis Polyploidy Polyploidy Apoptosis Apoptosis Chromosome_Segregation Chromosome_Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation CCT137690 CCT137690 CCT137690->Aurora_B_Kinase Multipolar_Spindles Multipolar_Spindles CCT137690->Multipolar_Spindles Aurora_B_Inhibitors Aurora_B_Inhibitors Aurora_B_Inhibitors->Aurora_B_Kinase

Caption: Aurora B signaling pathway and points of intervention by inhibitors.

Experimental Workflows

A systematic approach is required to compare the phenotypic effects of CCT137690 and selective Aurora B inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis Cell_Culture Cell_Culture Inhibitor_Treatment Inhibitor_Treatment Cell_Culture->Inhibitor_Treatment CCT137690 CCT137690 Aurora_B_Inhibitor Aurora_B_Inhibitor Vehicle_Control Vehicle_Control Cell_Viability Cell_Viability Inhibitor_Treatment->Cell_Viability Flow_Cytometry Flow_Cytometry Inhibitor_Treatment->Flow_Cytometry Immunofluorescence Immunofluorescence Inhibitor_Treatment->Immunofluorescence Western_Blot Western_Blot Inhibitor_Treatment->Western_Blot IC50_Determination IC50_Determination Cell_Viability->IC50_Determination Ploidy_Quantification Ploidy_Quantification Flow_Cytometry->Ploidy_Quantification Spindle_Morphology Spindle_Morphology Immunofluorescence->Spindle_Morphology Protein_Phosphorylation Protein_Phosphorylation Western_Blot->Protein_Phosphorylation

Caption: General workflow for comparing kinase inhibitor phenotypes.

Detailed Experimental Protocols

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of CCT137690 and a selective Aurora B inhibitor that inhibits cell growth by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Inhibitor Treatment: After 24 hours, treat cells with a serial dilution of CCT137690 or the selective Aurora B inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and calculate the IC50 value using non-linear regression.

Cell Cycle and Polyploidy Analysis by Flow Cytometry

Objective: To quantify the percentage of cells with polyploid DNA content (>4N) after inhibitor treatment.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of CCT137690, the selective Aurora B inhibitor, or vehicle control for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.[8]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Gate the cell populations based on their DNA content (2N, 4N, >4N) and quantify the percentage of cells in each phase.

Immunofluorescence for Spindle Morphology

Objective: To visualize and compare the effects of CCT137690 and a selective Aurora B inhibitor on mitotic spindle formation.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with inhibitors as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS-T).

  • Antibody Staining: Incubate the cells with a primary antibody against α-tubulin to visualize microtubules. Subsequently, incubate with a fluorescently labeled secondary antibody.

  • DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of mitotic cells with normal bipolar spindles, monopolar spindles (indicative of Aurora A inhibition), and multipolar spindles.[9]

Western Blot for Phospho-Histone H3

Objective: To assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

Methodology:

  • Cell Treatment and Lysis: Treat cells with inhibitors and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-Histone H3 (Ser10). Also, probe for total Histone H3 as a loading control.[10]

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Conclusion

This guide provides a framework for the comparative analysis of CCT137690 and selective Aurora B inhibitors. CCT137690, as a pan-Aurora kinase inhibitor, elicits a dominant Aurora B inhibition phenotype characterized by polyploidy and apoptosis, but can also induce phenotypes associated with Aurora A inhibition, such as multipolar spindles. Selective Aurora B inhibitors primarily induce phenotypes related to failed cytokinesis and endoreduplication. The provided experimental protocols and data tables offer a starting point for researchers to design and interpret studies aimed at understanding the specific roles of Aurora kinases in cancer and for the development of targeted therapies.

References

Navigating Mitotic Resistance: A Comparative Analysis of CCT137690 and Other Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of the pan-Aurora kinase inhibitor CCT137690 with other classes of mitotic inhibitors, focusing on cross-resistance profiles and the underlying molecular mechanisms. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

CCT137690 is a potent, orally bioavailable, imidazo[4,5-b]pyridine derivative that inhibits Aurora A, B, and C kinases with low nanomolar IC50 values.[1] By disrupting key mitotic processes, CCT137690 induces multipolar spindle formation, chromosome misalignment, polyploidy, and ultimately apoptosis in a wide range of human tumor cell lines.[2] However, the emergence of drug resistance remains a significant clinical challenge. This guide explores the cross-resistance landscape between CCT137690 and other mitotic inhibitors, such as taxanes and vinca (B1221190) alkaloids, to inform strategies for overcoming resistance and to guide the development of novel therapeutic combinations.

Comparative Efficacy and Cross-Resistance Profiles

Direct cross-resistance studies involving CCT137690 are limited in the public domain. However, by examining the performance of other Aurora kinase inhibitors in resistant cell lines, we can infer potential cross-resistance patterns for CCT137690.

Studies on other pan-Aurora kinase inhibitors, such as AMG 900, have demonstrated potent activity against paclitaxel-resistant cell lines, with its efficacy being independent of the expression of common drug efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] Furthermore, the Aurora A inhibitor TAS-119 has been shown to enhance the antitumor efficacy of taxanes in various cancer cell lines, including those resistant to paclitaxel (B517696).[4] This suggests that Aurora kinase inhibitors may represent a viable therapeutic option for patients who have developed resistance to taxane-based chemotherapies.

Conversely, resistance to Aurora kinase inhibitors can emerge through distinct mechanisms. For instance, a leukemia cell line resistant to the Aurora B inhibitor ZM447439 did not exhibit cross-resistance to tubulin-targeting agents, indicating that the resistance mechanism was specific to the Aurora kinase inhibitor and did not involve the common multidrug resistance pathways that affect taxanes and vinca alkaloids.[5] However, other studies have shown that resistance to the Aurora B inhibitor AZD1152 can be mediated by the upregulation of the multidrug resistance gene MDR1 (encoding P-gp) and BCRP, which could potentially confer cross-resistance to other mitotic inhibitors that are substrates of these efflux pumps.[6]

The following tables summarize the in vitro activity of CCT137690 and other mitotic inhibitors in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of CCT137690

Cell LineCancer TypeGI50 (µM)
HCT116Colon Carcinoma0.005 - 0.47
HeLaCervical Carcinoma0.005 - 0.47
A549Lung Carcinoma0.005 - 0.47
MCF7Breast Adenocarcinoma0.005 - 0.47
PC3Prostate Adenocarcinoma0.005 - 0.47
ORL-48Oral Cancer0.81
ORL-115Oral Cancer0.84

Data compiled from multiple sources.[1][7]

Table 2: Cross-Resistance Profile of Selected Mitotic Inhibitors

Resistant Cell LineResistance MechanismCross-Resistance to Aurora Kinase InhibitorsCross-Resistance to Taxanes/Vinca Alkaloids
Paclitaxel-Resistant (e.g., NCI-H460-PTX)P-gp overexpression, tubulin mutationsGenerally sensitive (e.g., to AMG 900)Resistant to other P-gp substrates (e.g., vincristine)
Vincristine-Resistant (e.g., K562-Lucena 1)P-gp overexpressionPotentially resistantResistant to other P-gp substrates (e.g., paclitaxel)
AZD1152-Resistant (SW620, MiaPaCa)MDR1/BCRP upregulationCross-resistant to VX-680Not explicitly tested, but likely resistant to P-gp/BCRP substrates
ZM447439-Resistant (CCRF-CEM)Aurora B kinase domain mutationNot cross-resistant to an Aurora A inhibitorNot cross-resistant to tubulin-targeting agents

This table provides a generalized summary based on available literature.[3][5][6][8]

Mechanisms of Resistance

Understanding the molecular basis of resistance is crucial for developing strategies to circumvent it. Mitotic inhibitors are susceptible to a range of resistance mechanisms, some of which are shared across different drug classes.

Key Resistance Mechanisms:

  • Drug Efflux Pumps: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and BCRP (ABCG2), is a common mechanism of multidrug resistance (MDR).[6] These pumps actively transport a wide range of chemotherapeutic agents, including taxanes and vinca alkaloids, out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Some Aurora kinase inhibitors have also been shown to be substrates for these pumps.

  • Target Alterations: Mutations in the drug's target protein can prevent effective binding and inhibition. For Aurora kinase inhibitors, mutations in the ATP-binding pocket of Aurora B have been identified in resistant cell lines.[9] For taxanes, mutations in β-tubulin or alterations in the expression of different tubulin isotypes can confer resistance.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway. For instance, overexpression of Aurora A has been linked to paclitaxel resistance, potentially by overriding the spindle assembly checkpoint.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of cross-resistance studies.

Generation of Drug-Resistant Cancer Cell Lines

Objective: To develop cell lines with acquired resistance to a specific mitotic inhibitor for use in cross-resistance studies.

Protocol:

  • Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the drug is first determined for the parental cancer cell line using a cell viability assay (e.g., MTT or CCK-8 assay).

  • Stepwise Dose Escalation:

    • Parental cells are continuously cultured in the presence of the drug at a starting concentration equal to the IC10 or IC20.

    • The drug concentration is gradually increased in a stepwise manner (e.g., 1.5 to 2-fold increments) once the cells have adapted and resumed a stable growth rate at the current concentration.

    • This process of dose escalation is continued over several months until the desired level of resistance is achieved (typically a >10-fold increase in IC50 compared to the parental line).

  • Clonal Selection: Single-cell clones can be isolated from the resistant population by limiting dilution to establish a homogenous resistant cell line.

  • Characterization: The resistant phenotype is confirmed by determining the IC50 of the resistant line and comparing it to the parental line. The stability of the resistant phenotype is assessed by culturing the cells in the absence of the drug for several passages and then re-evaluating the IC50.

Cell Viability Assays (MTT and CCK-8)

Objective: To quantify the cytotoxic or cytostatic effects of mitotic inhibitors on cancer cell lines.

MTT Assay Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a serial dilution of the mitotic inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting a dose-response curve.

CCK-8 Assay Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution, which contains WST-8, is added to each well and incubated for 1-4 hours. WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.

  • Absorbance Reading: The absorbance is measured at a wavelength of 450 nm.

  • Data Analysis: Data analysis is performed as described for the MTT assay.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Aurora_Kinase_Signaling cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Aurora Kinases (A, B, C)->Centrosome Maturation Aurora Kinases (A, B, C)->Spindle Assembly Aurora Kinases (A, B, C)->Chromosome Segregation Aurora Kinases (A, B, C)->Cytokinesis CCT137690 CCT137690 CCT137690->Aurora Kinases (A, B, C) Inhibits

Figure 1. CCT137690 inhibits Aurora kinases, disrupting key mitotic events.

Spindle_Assembly_Checkpoint Unattached Kinetochores Unattached Kinetochores Spindle Assembly Checkpoint (SAC) Proteins Spindle Assembly Checkpoint (SAC) Proteins Unattached Kinetochores->Spindle Assembly Checkpoint (SAC) Proteins Activates Mitotic Checkpoint Complex (MCC) Mitotic Checkpoint Complex (MCC) Spindle Assembly Checkpoint (SAC) Proteins->Mitotic Checkpoint Complex (MCC) Forms Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Mitotic Checkpoint Complex (MCC)->Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibits Anaphase Anaphase Anaphase-Promoting Complex/Cyclosome (APC/C)->Anaphase Promotes

Figure 2. The Spindle Assembly Checkpoint (SAC) signaling pathway.

Resistance_Workflow Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Continuous Drug Exposure (Stepwise Increase) Continuous Drug Exposure (Stepwise Increase) Determine IC50->Continuous Drug Exposure (Stepwise Increase) Selection of Resistant Population Selection of Resistant Population Continuous Drug Exposure (Stepwise Increase)->Selection of Resistant Population Clonal Isolation Clonal Isolation Selection of Resistant Population->Clonal Isolation Resistant Cell Line Resistant Cell Line Clonal Isolation->Resistant Cell Line Cross-Resistance Profiling Cross-Resistance Profiling Resistant Cell Line->Cross-Resistance Profiling

Figure 3. Experimental workflow for generating drug-resistant cell lines.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CCT 137690

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of CCT 137690, an Aurora Kinase inhibitor used in research. The following procedural guidelines are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, the procedures outlined below are based on established best practices for the disposal of potent, biologically active small molecules and hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to assume the compound is hazardous. All personnel must adhere to strict safety protocols to minimize exposure risk.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from contamination.

Waste Identification and Segregation

All materials that have come into contact with this compound must be treated as hazardous chemical waste. Proper segregation is the first step in a safe disposal process.

Types of this compound Waste:

  • Unused or expired pure this compound powder.

  • Solutions containing this compound.

  • Contaminated laboratory consumables, including pipette tips, vials, and gloves.

  • Spill cleanup materials.

This waste must be segregated from other laboratory waste streams, such as regular trash, biological, or radioactive waste.

Step-by-Step Disposal Procedures

The following steps provide a systematic approach to the containment and disposal of this compound waste.

  • Containment of Solid Waste:

    • Collect unused this compound powder and other contaminated solids (e.g., weighing paper, contaminated wipes) in a dedicated, sealable plastic bag or container.

    • Place this primary container into a larger, clearly labeled hazardous chemical waste container.

  • Containment of Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • This container must be kept securely closed when not in use.

  • Labeling of Waste Containers:

    • All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and any other constituents in the waste stream.

    • The date of waste accumulation should also be clearly marked.

  • Storage of Hazardous Waste:

    • Store all sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that incompatible waste types are properly segregated to prevent any adverse chemical reactions.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

    • Do not attempt to dispose of this compound waste through standard municipal channels, such as pouring it down the drain or placing it in the regular trash.[1][2]

Decontamination and Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately inform colleagues in the vicinity of the spill.

  • Evacuate (if necessary): For a large or volatile spill, evacuate the area and contact your institution's EHS.

  • Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an absorbent material, such as chemical spill pads or pillows.

    • Carefully collect the absorbent material and any other contaminated debris, and place it in a sealed bag for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by a laboratory cleaning agent.[1] All cleaning materials must also be disposed of as hazardous waste.

Summary of Waste Disposal Methods

Waste StreamRecommended Disposal Method
Unused/Expired this compoundDispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[1]
Contaminated Labware (e.g., vials, pipette tips, gloves)Place in a designated, sealed, and clearly labeled hazardous waste container.[1]
Solutions containing this compoundCollect in a sealed, properly labeled, and leak-proof hazardous waste container.[1]
Spill Cleanup MaterialsCollect in a sealed bag and dispose of as hazardous chemical waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated identify Identify and Segregate Waste (Solid, Liquid, Labware) start->identify contain_solid Contain Solid Waste in sealed, labeled container identify->contain_solid contain_liquid Contain Liquid Waste in sealed, leak-proof container identify->contain_liquid store Store Waste in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling CCT 137690

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, and logistical information for the handling, use, and disposal of CCT 137690, a potent, orally bioavailable pan-Aurora kinase inhibitor. The following procedural guidance is designed to ensure laboratory safety and proper experimental conduct.

Immediate Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available in full, the following precautions are based on the known toxicological profile of similar potent kinase inhibitors and general laboratory safety standards. It is imperative to consult the supplier-specific SDS upon receipt of the compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent cytotoxic agent that induces apoptosis, appropriate PPE is mandatory to prevent exposure.

PPE CategoryMinimum Requirement
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves. Change gloves frequently and immediately if contaminated.
Body Protection A lab coat that is fully buttoned. Consider a disposable gown for procedures with a high risk of aerosolization or splashing.
Respiratory Protection For handling the solid compound or preparing stock solutions, a fit-tested N95 respirator or higher is recommended to avoid inhalation of airborne particles. Work in a certified chemical fume hood.
Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

AspectProcedure
Receiving Inspect the package for any damage upon arrival. Open in a designated area, preferably a chemical fume hood.
Storage Store the solid compound at -20°C for long-term stability.[1] Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Weighing Weigh the solid compound in a chemical fume hood with appropriate respiratory protection. Use an enclosure if available.
Solution Preparation Prepare stock solutions in a chemical fume hood. This compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve 5.51 mg of this compound in 1 mL of DMSO.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all contaminated liquid waste (e.g., unused stock solutions, cell culture media) in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Final Disposal Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]

Experimental Protocols and Data

This compound is a potent inhibitor of Aurora kinases A, B, and C, leading to mitotic arrest and subsequent apoptosis.[4]

Quantitative Data Summary
ParameterValueCell Lines/Conditions
IC50 (Aurora A) 15 nMBiochemical Assay
IC50 (Aurora B) 25 nMBiochemical Assay
IC50 (Aurora C) 19 nMBiochemical Assay
GI50 (SW620 Colon Carcinoma) 0.30 µMCell-based Assay
GI50 (A2780 Ovarian Cancer) 0.14 µMCell-based Assay
Key Experimental Methodologies

In Vitro Kinase Assay:

An in vitro kinase assay can be performed to determine the inhibitory activity of this compound against Aurora kinases.[2]

  • Plate Preparation: Coat a 384-well plate with dithiothreitol (B142953) (DTT).

  • Compound Addition: Add this compound dissolved in 2% DMSO to each well.

  • Master Mix Addition: Add a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., myelin basic protein).

  • Enzyme Addition: Initiate the reaction by adding the Aurora kinase enzyme.

  • Incubation: Incubate at room temperature for a specified time (e.g., 2 hours).

  • Stopping the Reaction: Stop the reaction by washing the plate.

  • Detection: Quantify kinase activity, for example, by measuring the incorporation of radiolabeled phosphate.

Cell Proliferation (MTT) Assay:

To assess the anti-proliferative effects of this compound on cancer cell lines:[2]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of this compound concentrations.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

CCT137690_Signaling_Pathway CCT137690 This compound AuroraA Aurora A CCT137690->AuroraA AuroraB Aurora B CCT137690->AuroraB TACC3 p-TACC3 AuroraA->TACC3 HistoneH3 p-Histone H3 AuroraB->HistoneH3 MitoticSpindle Mitotic Spindle Formation TACC3->MitoticSpindle ChromosomeSeg Chromosome Segregation HistoneH3->ChromosomeSeg MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest ChromosomeSeg->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound inhibits Aurora kinases, leading to mitotic arrest and apoptosis.

Experimental_Workflow Start Start: Prepare this compound Stock Solution CellCulture Cell Culture: Plate cells for experiment Start->CellCulture Treatment Treatment: Add this compound to cells CellCulture->Treatment Incubation Incubation: (e.g., 24-72 hours) Treatment->Incubation Analysis Analysis: - Cell Viability (MTT) - Western Blot - Flow Cytometry Incubation->Analysis Data Data Interpretation and Reporting Analysis->Data

Caption: A typical experimental workflow for evaluating this compound in vitro.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT 137690
Reactant of Route 2
Reactant of Route 2
CCT 137690

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.